TNAP-IN-1
説明
特性
IUPAC Name |
2,5-dimethoxy-N-quinolin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-7-8-16(23-2)17(10-14)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSPHTPWUXNQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TNAP-IN-1: A Technical Guide to its Mechanism of Action and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). This document details its biochemical properties, the signaling pathways it modulates, and the experimental protocols for its characterization, designed for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound, also identified as Compound 1 in its discovery publication, is a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)[1][2]. TNAP is a key enzyme in various physiological and pathological processes, primarily through its function as an ectoenzyme that hydrolyzes extracellular pyrophosphate (PPi), a potent inhibitor of mineralization[3][4]. By inhibiting TNAP, this compound effectively blocks this hydrolysis, leading to an increase in extracellular PPi levels. This primary action forms the basis of its therapeutic potential in preventing soft tissue calcification[1][3].
The discovery of this compound stemmed from a high-throughput screening of a small molecule library, which identified a series of aryl sulfonamides as effective TNAP inhibitors[2][3]. Subsequent characterization and optimization led to the identification of this compound as a lead compound with significant inhibitory potency.
Quantitative Data
The inhibitory activity of this compound and related compounds from the foundational study are summarized below.
| Compound | IC50 (μM) | Description | Reference |
| This compound | 0.19 | A selective aryl sulfonamide inhibitor of TNAP. | [1][3] |
Signaling Pathways Modulated by TNAP Inhibition
While specific signaling pathway studies for this compound are not extensively detailed in the literature, its mechanism of action—the inhibition of TNAP—implicates it in several critical signaling cascades. The following diagrams illustrate the established roles of TNAP in these pathways and, by extension, the putative impact of this compound.
Regulation of Mineralization and Purinergic Signaling
TNAP plays a central role in bone metabolism by hydrolyzing PPi, a key inhibitor of hydroxyapatite crystal formation. Furthermore, TNAP is involved in purinergic signaling by converting pro-inflammatory ATP to the anti-inflammatory adenosine. Inhibition of TNAP by this compound would therefore be expected to increase local concentrations of PPi and ATP, while reducing adenosine levels.
Involvement in TGF-β/Smads and ERK1/2 Signaling in Cardiac Fibrosis
Recent studies have implicated TNAP as a novel regulator of cardiac fibrosis following myocardial infarction. While these studies did not specifically use this compound, they suggest that TNAP expression is upregulated in fibrotic heart tissue and that its activity contributes to the activation of TGF-β/Smads and ERK1/2 signaling pathways, key drivers of fibrosis. Inhibition of TNAP could therefore represent a therapeutic strategy to mitigate cardiac fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel Tissue-Nonspecific Alkaline Phosphatase Inhibitors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tissue-nonspecific alkaline phosphatase (TNAP) is a crucial ectoenzyme with multifaceted roles in human physiology and pathology. Encoded by the ALPL gene, TNAP is a key player in skeletal mineralization, vascular calcification, neuronal development, and inflammatory responses.[1][2][3] Its broad substrate specificity allows it to hydrolyze various phosphate-containing molecules, most notably inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[2][4] Dysregulation of TNAP activity is implicated in a range of diseases, from the rare genetic disorder hypophosphatasia (HPP) to common conditions like cardiovascular disease.[3][5] This technical guide provides a comprehensive overview of the core biological functions of TNAP, presents quantitative data on its expression and enzymatic activity, details key experimental protocols for its study, and visualizes its involvement in critical signaling pathways.
Introduction to Tissue-Nonspecific Alkaline Phosphatase (TNAP)
TNAP, also known as liver/bone/kidney alkaline phosphatase, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that is ubiquitously expressed, with the highest concentrations found in bone, liver, and kidney tissues.[6][7] It belongs to a family of four alkaline phosphatase isoenzymes in humans, but is unique in its widespread distribution.[6] TNAP's primary function is the hydrolysis of phosphate monoesters at an alkaline pH, a process critical for numerous physiological functions.[3]
Molecular Structure and Catalytic Mechanism
TNAP functions as a homodimer, with each monomer containing a complex active site. The catalytic mechanism involves a series of nucleophilic attacks and conformational changes, facilitated by metal ions, primarily zinc and magnesium, which are essential for its enzymatic activity. The enzyme catalyzes the hydrolysis of a broad range of substrates, reflecting its "tissue-nonspecific" nature.
Core Biological Functions
Bone Mineralization
TNAP plays an indispensable role in skeletal and dental mineralization.[2][8] Its primary function in this process is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[7][8] By breaking down PPi into two molecules of inorganic phosphate (Pi), TNAP both removes an inhibitor and provides the necessary phosphate ions for the propagation of hydroxyapatite crystals within the bone matrix.[4][9] This process is crucial for bone development, growth, and repair.[3]
Vascular Calcification
While essential for bone health, TNAP's activity can be detrimental in other tissues. In the vasculature, increased TNAP expression and activity are strongly associated with pathological vascular calcification, a hallmark of atherosclerosis and chronic kidney disease.[5][10] Overexpression of TNAP in vascular smooth muscle cells can lead to extensive arterial calcification.[11] This pro-calcific effect is again primarily mediated by the hydrolysis of PPi, shifting the local balance towards mineral deposition.[12] Consequently, TNAP has emerged as a promising therapeutic target for the prevention and treatment of cardiovascular calcification.[5][10]
Neuronal Function and Development
TNAP is also critically involved in the development and function of the central nervous system.[3][13] One of its key roles is the metabolism of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[14] TNAP dephosphorylates PLP to pyridoxal (PL), allowing it to cross the blood-brain barrier.[14] Once in the brain, PL is rephosphorylated to PLP, which serves as an essential cofactor for the synthesis of several neurotransmitters, including GABA, dopamine, and serotonin.[4] TNAP's ability to hydrolyze extracellular ATP to adenosine is also crucial for regulating purinergic signaling, which plays a role in axonal growth and neuronal differentiation.[15][16]
Inflammation and Immune Response
Emerging evidence highlights TNAP's role as a modulator of inflammation.[4][5] TNAP can dephosphorylate and detoxify lipopolysaccharide (LPS), a potent inflammatory molecule from the outer membrane of Gram-negative bacteria.[4] Additionally, by hydrolyzing extracellular ATP, which can act as a pro-inflammatory signal, and generating adenosine, which has anti-inflammatory properties, TNAP helps to regulate the inflammatory microenvironment.[16][17]
Data Presentation
Table 1: Relative mRNA Expression of the ALPL Gene in Human Tissues
This table summarizes the relative expression levels of the ALPL gene across various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas. Expression levels are categorized as High, Medium, Low, or Not Detected.
| Tissue Category | Tissue | Relative Expression Level |
| Skeletal & Connective | Bone Marrow | High |
| Adipose Tissue | Medium | |
| Gastrointestinal | Liver | High |
| Colon | Medium | |
| Small Intestine | Medium | |
| Esophagus | Medium | |
| Stomach | Low | |
| Renal & Urinary | Kidney | High |
| Urinary Bladder | Low | |
| Cardiovascular | Heart Muscle | Low |
| Artery (Tibial) | Medium | |
| Nervous System | Brain (Cerebellum) | Low |
| Brain (Cortex) | Low | |
| Endocrine | Adrenal Gland | Medium |
| Thyroid Gland | Low | |
| Reproductive | Testis | Medium |
| Ovary | Low | |
| Placenta | High | |
| Hematopoietic & Immune | Whole Blood | High |
| Spleen | Low | |
| Lymph Node | Low | |
| Respiratory | Lung | Medium |
Data compiled from the Human Protein Atlas and the GTEx Portal.[1][2]
Table 2: Kinetic Parameters of Human Tissue-Nonspecific Alkaline Phosphatase (TNAP)
This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for TNAP with its key physiological substrates. These values can vary depending on the experimental conditions and the source of the enzyme.
| Substrate | Km (μM) | Vmax (nmol/min/mg) | Experimental Conditions |
| Inorganic Pyrophosphate (PPi) | ~50 - 200 | Variable | pH 7.4, 37°C |
| Pyridoxal-5'-Phosphate (PLP) | ~2.5 - 10 | Variable | pH 7.4, 37°C |
| Adenosine Triphosphate (ATP) | ~100 - 500 | Variable | pH 7.4, 37°C |
Compiled from various sources. Kinetic parameters are highly dependent on assay conditions.[4][18]
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a standard method for measuring ALP activity.
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Alkaline phosphatase assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Sample containing ALP (e.g., cell lysate, serum)
Procedure:
-
Prepare samples and standards of known ALP activity in the assay buffer.
-
Pipette 50 µL of each sample and standard into separate wells of the 96-well plate.
-
Add 50 µL of pNPP substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the ALP activity based on the absorbance values of the standards.
Immunohistochemistry (IHC) for TNAP Detection in Paraffin-Embedded Tissues
This protocol outlines the general steps for visualizing TNAP protein in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against TNAP
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-TNAP antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate slides with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection:
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qPCR) for ALPL Gene Expression
This protocol measures the mRNA expression level of the ALPL gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for human ALPL
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
RNA-free water, tubes, and tips
Procedure:
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for ALPL or the reference gene, and cDNA template.
-
-
qPCR Amplification:
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ALPL and the reference gene.
-
Calculate the relative expression of ALPL using the ΔΔCt method, normalizing to the reference gene.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows involving TNAP.
Figure 1. TNAP's role in bone mineralization.
Figure 2. TNAP in Vitamin B6 metabolism at the blood-brain barrier.
Figure 3. TNAP's role in modulating inflammation.
Figure 4. A simplified workflow for TNAP immunohistochemistry.
Conclusion
Tissue-nonspecific alkaline phosphatase is a pleiotropic enzyme with fundamental roles in skeletal health, vascular biology, neurological function, and inflammation. Its central role in hydrolyzing mineralization inhibitors and essential vitamin cofactors underscores its physiological importance. The pathological consequences of TNAP dysregulation, particularly in vascular calcification, have positioned it as a significant target for drug development. A thorough understanding of its diverse biological functions, expression patterns, and enzymatic activity is paramount for researchers and clinicians working to develop novel therapeutic strategies targeting TNAP-related pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the continued investigation of this multifaceted enzyme.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Tissue expression of ALPL - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Tissue expression of ALPL - Staining in lung - The Human Protein Atlas [proteinatlas.org]
- 4. Kinetic Analysis of Substrate Utilization by Native and TNAP-, NPP1-, or PHOSPHO1-Deficient Matrix Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALPL protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Gene - ALPL [maayanlab.cloud]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tissue-Nonspecific Alkaline Phosphatase, a Possible Mediator of Cell Maturation: Towards a New Paradigm [mdpi.com]
- 13. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tissue-Nonspecific Alkaline Phosphatase in Central Nervous System Health and Disease: A Focus on Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Untitled Document [ucl.ac.uk]
- 16. Tissue-Nonspecific Alkaline Phosphatase (TNAP) as the Enzyme Involved in the Degradation of Nucleotide Analogues in the Ligand Docking and Molecular Dynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 18. Human pyridoxal phosphatase. Molecular cloning, functional expression, and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Tissue-Nonspecific Alkaline Phosphatase (TNAP) in Vascular Calcification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. This process, once considered a passive, degenerative phenomenon, is now recognized as an actively regulated mechanism akin to bone formation. At the core of this process lies Tissue-Nonspecific Alkaline Phosphatase (TNAP), an enzyme that has emerged as a key driver of mineralization and a promising therapeutic target. This technical guide provides an in-depth exploration of TNAP's function in vascular calcification, detailing the core signaling pathways, experimental methodologies for its study, and quantitative data from key preclinical models.
The Biochemical Fulcrum: TNAP's Core Mechanism
The primary role of TNAP in promoting vascular calcification is its enzymatic activity on inorganic pyrophosphate (PPi). PPi is a potent endogenous inhibitor of hydroxyapatite crystal formation and growth[1]. TNAP, an ectoenzyme anchored to the cell membrane, hydrolyzes PPi into two molecules of inorganic phosphate (Pi)[2][3][4]. This action has a dual pro-calcific effect:
-
Depletion of the Inhibitor: By degrading PPi, TNAP removes a critical barrier to mineral deposition[1][5].
-
Provision of the Substrate: The hydrolysis generates local increases in Pi concentration, which then combines with calcium to form hydroxyapatite crystals[3][6].
This fundamental mechanism positions TNAP as a critical regulator of the local Pi/PPi ratio, a key determinant in the balance between calcification inhibition and promotion[3]. Evidence from various disease models, including chronic kidney disease (CKD) and diabetes, shows that TNAP expression and activity are upregulated in the vasculature prior to or during calcification[1][5][7][8].
Key Signaling Pathways and Regulatory Networks
The expression and activity of TNAP in vascular smooth muscle cells (VSMCs) and endothelial cells are governed by a complex network of signaling pathways, often initiated by inflammatory and metabolic stressors.
Upstream Regulation of TNAP Expression
Several factors contribute to the upregulation of the ALPL gene (which encodes TNAP) in vascular cells:
-
Osteogenic Transcription Factors: Runt-related transcription factor 2 (Runx2) is a master regulator of osteoblast differentiation and is a critical driver of TNAP expression in VSMCs undergoing an osteogenic transition[6][9][10]. Pro-calcific stimuli, such as oxidative stress and inflammatory cytokines, induce Runx2 expression, which in turn promotes the phenotypic switching of VSMCs into osteoblast-like cells[9][11].
-
Inflammation and Oxidative Stress: Pro-inflammatory cytokines and conditions of oxidative stress can stimulate TNAP expression[7][11]. For instance, hydrogen peroxide (H₂O₂) has been shown to induce VSMC calcification through an AKT-signaling pathway that increases the expression and activity of Runx2[11].
-
Endoplasmic Reticulum (ER) Stress: ER stress, a condition implicated in various cardiovascular diseases, can upregulate TNAP expression in VSMCs through an ATF4-dependent mechanism[12].
The Ectonucleotidase Axis
TNAP functions within a broader network of ectonucleotidases that regulate extracellular nucleotide and phosphate metabolism. Key players include:
-
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1): This enzyme generates PPi from extracellular ATP, providing the primary substrate for TNAP's inhibitory role[13].
-
CD73 (Ecto-5'-nucleotidase): CD73 converts AMP to adenosine. Adenosine, acting through its receptors, can downregulate TNAP expression, thus serving an anti-calcific role. Loss of CD73 function is associated with increased TNAP activity and severe vascular calcification[3][14].
The interplay between ENPP1, TNAP, and CD73 is crucial for maintaining vascular homeostasis.
Quantitative Data from Preclinical Studies
The development of specific TNAP inhibitors and advanced animal models has allowed for the quantification of TNAP's role in vascular calcification.
| Parameter | Model System | Treatment | Result | Reference |
| Inhibitor Potency (IC₅₀) | In vitro enzyme assay | SBI-425 | 16 nM | [2][5] |
| Aortic Calcium Content | Warfarin-induced calcification rat model | Vehicle | 3.84 ± 0.64 mg/g tissue | [15] |
| SBI-425 (10 mg/kg/day) | 0.70 ± 0.23 mg/g tissue (Significant reduction) | [15] | ||
| Plasma ALP Activity | Hepatocyte-targeted TNAP-OE mice (Male) | - | 100-fold increase vs. control | [16] |
| Hepatocyte-targeted TNAP-OE mice (Female) | - | 10-fold increase vs. control | [16] | |
| Coronary Artery Calcification | Hepatocyte-targeted TNAP-OE mice | - | Significantly increased vs. control (p<0.05) | [16] |
| Aortic Calcium Content | Enpp1⁻/⁻ mice on high phosphate (1.5%) diet | - | ~40-fold higher than wild-type mice | [17] |
| Lifespan | VSMC TNAP-OE mice | Vehicle | Median death age: 44 days | [4] |
| SBI-425 | Extended lifespan | [4] |
Experimental Protocols for Studying TNAP and Vascular Calcification
Standardized protocols are essential for the reproducible study of TNAP-mediated calcification. Below are methodologies for key in vitro and ex vivo experiments.
In Vitro Calcification of Vascular Smooth Muscle Cells (VSMCs)
This model is used to study the cellular and molecular mechanisms of VSMC osteogenic differentiation and mineralization.
Objective: To induce calcification in a VSMC monolayer culture.
Materials:
-
Human or rat aortic smooth muscle cells (HAoSMCs or RAoSMCs)
-
Basal Medium: DMEM or MEM
-
Supplements: Fetal Calf Serum (FCS), Penicillin/Streptomycin
-
Calcification Medium (CM): Basal medium supplemented with inorganic phosphate (final concentration 2-3 mM) and potentially calcium.
Protocol:
-
Cell Seeding: Plate VSMCs in a multi-well plate (e.g., 12-well or 24-well) at a density that allows them to reach confluence. Culture in standard growth medium (e.g., DMEM with 10% FCS) at 37°C and 5% CO₂.
-
Induction of Calcification: Once cells are confluent, switch the medium to a prepared Calcification Medium. A common formulation involves increasing the phosphate concentration of the basal medium to 2.5 mM using a stock solution of NaH₂PO₄/Na₂HPO₄[3].
-
Culture and Maintenance: Culture the cells in the CM for 7-14 days. Replace the medium every 2-3 days to ensure a consistent supply of minerals and nutrients[18].
-
Assessment of Calcification: After the incubation period, wash the cells with PBS and proceed with staining (e.g., Alizarin Red S or von Kossa) or calcium quantification.
Ex Vivo Aortic Ring Calcification Assay
This model preserves the tissue architecture, allowing for the study of calcification in a more physiologically relevant context.
Objective: To induce and quantify calcification in isolated aortic rings.
Materials:
-
Thoracic aortas from rats or mice
-
Culture medium (as described for the in vitro assay)
-
Sterile dissection tools
-
48-well culture plates
Protocol:
-
Aorta Dissection: Aseptically harvest the thoracic aorta and place it in a sterile dish containing cold PBS or basal medium. Carefully remove surrounding adipose and connective tissue[19].
-
Ring Preparation: Cut the aorta into 2-3 mm wide rings.
-
Culture: Place one ring into each well of a 48-well plate containing Calcification Medium. Ensure the rings are fully submerged[14].
-
Incubation: Culture the rings for 7-14 days at 37°C and 5% CO₂, changing the medium every 2-3 days[14][19].
-
Analysis: After incubation, rings can be harvested for histological analysis (von Kossa staining), or processed for total calcium quantification[14]. For quantification, rings are dried, weighed, and then decalcified using 0.6 M HCl. The calcium content in the HCl supernatant is then measured using a colorimetric assay (e.g., o-cresolphthalein method) and normalized to the tissue's dry weight[14][20].
Alkaline Phosphatase (ALP) Activity Assay
This assay quantifies the enzymatic activity of TNAP in various samples.
Objective: To measure ALP activity in cell lysates, tissue homogenates, or serum.
Principle: The assay typically uses p-nitrophenyl phosphate (pNPP) as a substrate. ALP hydrolyzes pNPP to p-nitrophenol (pNP), a yellow product that can be measured spectrophotometrically at ~405 nm. The rate of pNP formation is directly proportional to ALP activity[21][22].
Protocol (General Outline):
-
Sample Preparation:
-
Cells: Lyse washed cells in an appropriate assay buffer (e.g., containing Triton X-100)[22]. Centrifuge to remove debris.
-
Tissues: Homogenize washed tissue in cold assay buffer. Centrifuge and collect the supernatant[21][23].
-
Serum/Plasma: Can often be used directly after appropriate dilution in the assay buffer[21].
-
-
Reaction Setup: In a 96-well plate, add the sample (lysate, homogenate, or serum) to wells.
-
Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes)[21].
-
Stop Reaction & Read: Add a stop solution (e.g., NaOH) to terminate the reaction. Measure the absorbance at 405 nm using a microplate reader.
-
Quantification: Calculate ALP activity by comparing the sample absorbance to a standard curve generated with known amounts of p-nitrophenol (pNP)[21]. Activity is typically expressed in units per liter (U/L) or units per milligram of protein.
Histological Staining for Mineralization
Alizarin Red S Staining:
-
Principle: Alizarin Red S binds specifically to calcium ions through a chelation process, forming a bright red precipitate at sites of calcium deposition[24]. It is considered a gold standard for detecting calcium mineralization[24].
-
Procedure: Fixed cell cultures or tissue sections are incubated with a buffered Alizarin Red S solution (pH 4.1-4.3), followed by washing to remove non-specific staining.
von Kossa Staining:
-
Principle: This is an indirect method where silver ions from a silver nitrate solution react with phosphate anions in the calcium phosphate deposits. Under light, the silver phosphate is reduced to metallic silver, which appears as black deposits[18].
-
Procedure: Fixed samples are incubated with a silver nitrate solution under a bright light, followed by treatment with sodium thiosulfate to remove unreacted silver[18].
Conclusion and Future Directions
TNAP stands as a validated and critical enzyme in the pathogenesis of vascular calcification. Its central role in hydrolyzing the calcification inhibitor PPi makes it an attractive target for therapeutic intervention. The development of potent and specific inhibitors like SBI-425 has provided powerful tools to probe its function and has shown significant promise in preclinical models by reducing calcification and improving cardiovascular outcomes[4][8].
Future research will continue to focus on elucidating the complex upstream regulatory networks that control TNAP expression and exploring the pleiotropic effects of systemic TNAP inhibition, particularly concerning bone health[15]. The translation of TNAP-targeted therapies from preclinical models to clinical applications for patients with chronic kidney disease, diabetes, and atherosclerosis represents a promising frontier in the battle against cardiovascular disease.
References
- 1. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. Transcriptional Programming in Arteriosclerotic Disease: A Multifaceted Function of the Runt-related Transcription Factor 2 (Runx2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smooth Muscle Cell-Specific Runx2 Deficiency Inhibits Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osteocalcin, Osteopontin and RUNX2 Expression in Patients’ Leucocytes with Arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stress induces vascular calcification through modulation of the osteogenic transcription factor Runx2 by AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ER stress regulates alkaline phosphatase gene expression in vascular smooth muscle cells via an ATF4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From organic and inorganic phosphates to valvular and vascular calcifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimisation of cell and ex vivo culture conditions to study vascular calcification | PLOS One [journals.plos.org]
- 15. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Vascular calcification is dependent on plasma levels of pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification [jove.com]
- 19. rd-n.org [rd-n.org]
- 20. karger.com [karger.com]
- 21. content.abcam.com [content.abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts [mdpi.com]
TNAP-IN-1: A Technical Guide to its Mechanism and Therapeutic Potential in Soft Tissue Calcification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme implicated in the pathological calcification of soft tissues, a condition associated with significant morbidity and mortality in various diseases. TNAP-IN-1 has emerged as a potent and selective inhibitor of TNAP, demonstrating significant promise in preclinical models for the prevention and reduction of ectopic calcification. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data from in vivo studies, detailed experimental protocols, and a visual representation of the key signaling pathways involved. The data presented herein supports the continued investigation of this compound as a potential therapeutic agent for disorders characterized by soft tissue calcification.
Introduction to TNAP and Soft Tissue Calcification
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that plays a central role in physiological mineralization of bones and teeth. However, its aberrant expression and activity in soft tissues are strongly associated with pathological calcification, particularly in the vasculature.[1][2] Ectopic calcification is a hallmark of various diseases, including chronic kidney disease (CKD), diabetes, and certain genetic disorders, leading to increased tissue stiffness and dysfunction.[2]
The primary mechanism by which TNAP promotes calcification is through the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation and growth.[3][4] By degrading PPi into inorganic phosphate (Pi), TNAP shifts the local balance towards a pro-mineralizing environment, facilitating the deposition of calcium phosphate crystals in the extracellular matrix.[3][4] This pivotal role of TNAP makes it an attractive therapeutic target for the prevention and treatment of soft tissue calcification.[1]
This compound: A Selective TNAP Inhibitor
This compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase with a reported half-maximal inhibitory concentration (IC50) of 0.19 μM.[5] It is a valuable research tool for investigating the role of TNAP in various physiological and pathological processes, particularly soft tissue calcification.
Strong evidence from the scientific literature suggests that this compound is the same as or structurally analogous to the compound SBI-425 , a potent and orally bioavailable TNAP inhibitor with a reported IC50 of 16 nM.[6][7] SBI-425 has been extensively studied in preclinical models of ectopic calcification and has demonstrated significant efficacy.
Mechanism of Action
This compound exerts its effect by directly inhibiting the enzymatic activity of TNAP. By binding to the enzyme, it prevents the hydrolysis of its primary substrate, PPi. This leads to an increase in the local concentration of PPi, a potent endogenous inhibitor of mineralization. The elevated PPi levels effectively block the formation and growth of hydroxyapatite crystals, thereby preventing or reducing soft tissue calcification.
Quantitative Data on the Efficacy of TNAP Inhibition
In vivo studies utilizing the TNAP inhibitor SBI-425 (believed to be this compound) have provided compelling quantitative data on its efficacy in a rat model of warfarin-induced arterial media calcification.
| Parameter | Vehicle Control Group | TNAP Inhibitor (SBI-425) Group (10 mg/kg/day) | Percentage Reduction | Citation |
| Aortic Calcium Content (mg/g wet tissue) | 3.84 ± 0.64 | 0.70 ± 0.23 | ~81.8% | [8] |
| Aortic Calcified Area (%) | Positive Staining | No Positive Staining | 100% | [8] |
These results demonstrate a significant reduction in both the overall calcium load and the extent of calcified lesions in the aortas of treated animals, highlighting the potent anti-calcification effect of TNAP inhibition.
Experimental Protocols
In Vivo Model of Warfarin-Induced Arterial Calcification
A commonly used and relevant preclinical model for studying soft tissue calcification involves the administration of warfarin to rodents.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Calcification: Animals are administered warfarin (e.g., 3 mg/g of feed) and vitamin K1 (e.g., 1.5 mg/g of feed) for a period of several weeks (e.g., 7 weeks) to induce arterial calcification.
-
Treatment: The TNAP inhibitor (e.g., SBI-425) is administered daily via oral gavage at a specified dose (e.g., 10 mg/kg/day) for the duration of the study. A vehicle control group receives the vehicle solution (e.g., 1% methylcellulose).
-
Assessment of Calcification:
-
Calcium Quantification: At the end of the study, aortas and other relevant arteries are harvested. The tissue is desiccated and weighed, followed by decalcification in a hydrochloric acid solution. The calcium content is then measured using a colorimetric assay (e.g., o-cresolphthalein complexone method) and normalized to the dry tissue weight.
-
Histological Analysis: Aortic sections are stained with Von Kossa to visualize calcium phosphate deposits. The percentage of calcified area can be quantified using image analysis software.
-
-
Gene Expression Analysis: RNA can be extracted from aortic tissue, and the expression of key genes involved in calcification and bone metabolism (e.g., Runx2, TNAP, Osteopontin) can be analyzed using quantitative real-time PCR (qRT-PCR).
In Vitro TNAP Inhibition Assay (IC50 Determination)
Determining the in vitro potency of a TNAP inhibitor is a crucial first step. A common method involves a colorimetric assay using a chromogenic substrate.
-
Materials:
-
Recombinant human TNAP
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.5, containing MgCl2 and ZnCl2)
-
This compound (or other test inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, TNAP enzyme, and the different concentrations of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of TNAP inhibition for each concentration of the inhibitor compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNAP activity, by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase with demonstrated efficacy in preclinical models of soft tissue calcification. The quantitative data and established experimental protocols outlined in this guide provide a strong foundation for further research and development. Future studies should focus on elucidating the long-term safety and efficacy of TNAP inhibition, exploring its therapeutic potential in a broader range of calcification-related diseases, and ultimately, translating these promising preclinical findings into clinical applications for patients suffering from the debilitating effects of soft tissue calcification.
References
- 1. researchgate.net [researchgate.net]
- 2. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
The Impact of TNAP-IN-1 on Cellular Mineralization Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in the regulation of biomineralization. Its primary role in this process is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. Dysregulation of TNAP activity is implicated in various pathological conditions, including vascular calcification and skeletal disorders. TNAP-IN-1, also known as MLS-0038949, is a potent and selective small-molecule inhibitor of TNAP. This technical guide provides an in-depth overview of the impact of this compound on cellular mineralization processes, including quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visualization of the relevant signaling pathways and experimental workflows.
Introduction
Cellular mineralization is a tightly regulated process essential for the formation and maintenance of skeletal tissues. A key regulator of this process is Tissue-Nonspecific Alkaline Phosphatase (TNAP), an ectoenzyme that modulates the local concentration of inorganic phosphate (Pi) and inorganic pyrophosphate (PPi). PPi is a strong inhibitor of hydroxyapatite crystal deposition, and its removal by TNAP is a crucial step in initiating and propagating mineralization.
This compound (also known as MLS-0038949) has emerged as a valuable research tool for studying the role of TNAP in mineralization and as a potential therapeutic agent for diseases characterized by ectopic calcification. This guide will delve into the specifics of this compound's mechanism of action and its quantifiable effects on cellular mineralization.
Mechanism of Action of this compound
This compound is a selective inhibitor of TNAP with a reported IC50 of 0.19 μM[1]. Its primary mechanism of action is the direct inhibition of the enzymatic activity of TNAP. By binding to the enzyme, this compound prevents the hydrolysis of PPi into two molecules of Pi. This leads to an accumulation of extracellular PPi, which in turn inhibits the formation and growth of hydroxyapatite crystals, the mineral component of bone and a hallmark of pathological calcification.
Quantitative Data on the Impact of this compound on Cellular Mineralization
The inhibitory effect of this compound on cellular mineralization has been quantified in in vitro models. The following tables summarize the available data on this compound and provide comparative data for another well-characterized TNAP inhibitor, SBI-425.
Table 1: In Vitro Efficacy of this compound (MLS-0038949) on Cellular Mineralization
| Cell Type | Assay | Treatment | Concentration | Result | Reference |
| Murine Vascular Smooth Muscle Cells (VSMCs) | Alizarin Red S Staining | MLS-0038949 in combination with a PHOSPHO1 inhibitor (MLS-0263839) | 30 µM | Reduced calcification to 20.9% ± 0.74% of control | [1] |
| Murine Vascular Smooth Muscle Cells (VSMCs) | Alizarin Red S Staining | MLS-0263839 (PHOSPHO1 inhibitor) alone | 30 µM | Reduced calcification to 41.8% ± 2.0% of control | [1] |
Table 2: In Vivo Efficacy of TNAP Inhibitor SBI-425 on Vascular Calcification
| Animal Model | Assay | Treatment | Dosage | Result | Reference |
| Warfarin-induced rat model of vascular calcification | Calcium content in aorta | SBI-425 | 10 mg/kg/day for 7 weeks | Aortic calcium content reduced from 3.84 ± 0.64 mg/g to 0.70 ± 0.23 mg/g tissue | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular mineralization.
Osteoblast Culture and Induction of Mineralization
This protocol describes the culture of pre-osteoblastic cells (e.g., MC3T3-E1) and the induction of mineralization.
Materials:
-
MC3T3-E1 subclone 4 cells (ATCC CRL-2593)
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ascorbic acid
-
β-glycerophosphate
-
This compound (MLS-0038949)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10^4 cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence (typically 2-3 days).
-
Induction of Mineralization: Once confluent, replace the growth medium with osteogenic medium, which is α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
Inhibitor Treatment: To test the effect of this compound, add the desired concentrations of the inhibitor (e.g., 0.1 µM to 30 µM) to the osteogenic medium. Include a vehicle control (e.g., DMSO).
-
Medium Change: Change the medium with fresh osteogenic medium (with or without inhibitor) every 2-3 days.
-
Duration: Continue the culture for 14-21 days to allow for the formation of mineralized nodules.
Alizarin Red S Staining for Mineralization Assessment
This protocol is for the qualitative and quantitative assessment of calcium deposition in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Microplate reader
Procedure:
-
Fixation: After the mineralization period, aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with deionized water.
-
Staining: Add 1 mL of 2% Alizarin Red S solution to each well and incubate at room temperature for 20-30 minutes with gentle shaking.
-
Washing: Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain.
-
Qualitative Assessment: Visualize the stained mineralized nodules under a microscope and capture images.
-
Quantitative Assessment: a. To quantify the staining, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking to destain. b. Transfer the slurry to a microcentrifuge tube. c. Heat the tubes at 85°C for 10 minutes and then transfer to ice for 5 minutes. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer 125 µL of the supernatant to a new tube and add 50 µL of 10% ammonium hydroxide to neutralize the acid. f. Read the absorbance at 405 nm in a microplate reader. A standard curve can be generated using known concentrations of Alizarin Red S.
TNAP Activity Assay
This colorimetric assay measures the enzymatic activity of TNAP using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Alkaline phosphatase assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
This compound (MLS-0038949)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Culture cells as described in Protocol 1. At the desired time point, wash the cells with PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the cell lysates with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add the pNPP substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes.
-
Measurement: Read the absorbance at 405 nm at multiple time points to determine the rate of p-nitrophenol production.
-
Calculation: Calculate the TNAP activity, typically expressed as nmol of p-nitrophenol produced per minute per mg of protein.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's impact on mineralization.
Conclusion
This compound (MLS-0038949) is a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase that effectively reduces cellular mineralization in vitro. Its mechanism of action, centered on the prevention of PPi hydrolysis, makes it an invaluable tool for studying the intricate processes of biomineralization and a promising candidate for the development of therapies for pathological calcification. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of TNAP in health and disease and to explore the therapeutic potential of its inhibition.
References
- 1. Pharmacological inhibition of PHOSPHO1 suppresses vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Substrates of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and proposed substrates for tissue-nonspecific alkaline phosphatase (TNAP), a crucial enzyme involved in a wide array of physiological and pathological processes. This document details the kinetic parameters of TNAP for its key substrates, outlines experimental protocols for their characterization, and visualizes the signaling pathways in which TNAP plays a pivotal role.
Core Substrates of Tissue-Nonspecific Alkaline Phosphatase
Tissue-nonspecific alkaline phosphatase (TNAP) is a promiscuous enzyme, capable of hydrolyzing a variety of phosphate monoesters. Its physiological significance is primarily attributed to its action on a specific set of endogenous substrates. The primary substrates include inorganic pyrophosphate (PPi), pyridoxal-5'-phosphate (PLP), and phosphoethanolamine (PEA). Additionally, TNAP is recognized for its role as an ectonucleotidase, hydrolyzing adenosine triphosphate (ATP) and its derivatives, and its involvement in the dephosphorylation of proteins like osteopontin.[1][2][3][4][5]
Data Presentation: Kinetic Parameters of TNAP Substrates
The following table summarizes the available quantitative data for the kinetic parameters of key TNAP substrates. These values provide a basis for comparing the enzyme's efficiency in processing these molecules.
| Substrate | Species/Source | K_m (mM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Ki (mM) | Notes |
| Inorganic Pyrophosphate (PPi) | Human (recombinant) | 0.04 ± 0.01 | - | 13 ± 1 | 3.25 x 10⁵ | 11 ± 1 | Substrate inhibition observed.[6] |
| Mouse Matrix Vesicles (WT) | 0.04 | - | - | - | - | [7][8] | |
| Pyridoxal-5'-Phosphate (PLP) | Human | Variable | - | - | - | - | Kinetic properties vary with mutations.[9] |
| Phosphoethanolamine (PEA) | Human (recombinant) | 0.33 ± 0.03 | - | 133 ± 4 | 4.03 x 10⁵ | 29 ± 3 | Substrate inhibition observed.[6] |
| Phosphocholine | Human (recombinant) | 0.28 ± 0.03 | - | 104 ± 3 | 3.71 x 10⁵ | 26 ± 3 | Substrate inhibition observed.[6] |
| Adenosine Triphosphate (ATP) | Mouse Matrix Vesicles (WT) | 0.07 | 1000 | - | - | - | [7][8] |
| Purified TNAP | - | - | - | ~382 | - | Catalytic efficiency.[2] | |
| Adenosine Diphosphate (ADP) | Mouse Matrix Vesicles (WT) | 0.23 | 500 | - | - | - | [7][8] |
| p-Nitrophenylphosphate (pNPP) | Bovine Intestinal AP | 0.76 | 3.12 µmol/min/unit | 82.98 | - | - | Artificial substrate for comparison.[10] |
Note: Kinetic parameters can vary significantly based on the enzyme source (species, recombinant vs. native), purity, assay conditions (pH, temperature, buffer composition), and the presence of inhibitors or activators. The data presented here are compiled from various sources and should be interpreted within the context of the cited experiments.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of TNAP with its physiological substrates.
Protocol 1: Determination of Inorganic Pyrophosphate (PPi) Hydrolysis by TNAP
This protocol is adapted from a colorimetric assay for inorganic pyrophosphatase activity.[11][12]
Materials:
-
Recombinant or purified TNAP
-
Tris-HCl buffer (50 mM, pH 9.0 at 25°C)
-
Sodium pyrophosphate solution (10 mM)
-
Magnesium chloride solution (10 mM)
-
Ammonium molybdate solution (10% in 10N H₂SO₄)
-
Tausky-Shorr Reagent (freshly prepared): 10 ml of 10% ammonium molybdate in 10N H₂SO₄ added to 80 ml deionized water, followed by the addition of 5 g of ferrous sulfate, and brought to a final volume of 100 ml with deionized water.
-
Phosphate standard solution
-
Spectrophotometer
Procedure:
-
Enzymatic Reaction Setup:
-
Prepare a reaction mixture containing Tris-HCl buffer, sodium pyrophosphate solution, and magnesium chloride solution.
-
Pre-incubate the reaction mixture at 25°C.
-
Initiate the reaction by adding a known amount of TNAP enzyme.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at 25°C.
-
Prepare a blank reaction without the enzyme.
-
-
Colorimetric Detection of Released Phosphate:
-
Stop the enzymatic reaction by adding the Tausky-Shorr Reagent. This reagent also initiates the color development.
-
Allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance of the solution at 660 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of the phosphate standard solution.
-
Determine the amount of inorganic phosphate released in the enzymatic reaction by comparing the absorbance to the standard curve.
-
Calculate the specific activity of TNAP (e.g., in µmoles of phosphate released per minute per mg of enzyme).
-
Protocol 2: Measurement of ATP Hydrolysis by TNAP using HPLC
This protocol is based on the methodology described for studying ATP hydrolysis by proteoliposomes containing TNAP.[2]
Materials:
-
Recombinant or purified TNAP
-
Tris buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) solution (2 mM)
-
Adenosine triphosphate (ATP) solution (2 mM)
-
Trichloroacetic acid (TCA) solution (30% v/v)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for nucleotide separation.
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing Tris buffer, MgCl₂, and ATP.
-
Pre-incubate the mixture to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding TNAP.
-
At various time intervals, withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately stop the reaction in the withdrawn aliquots by adding TCA solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate ATP, ADP, and AMP using an appropriate gradient and mobile phase.
-
Detect the nucleotides using a UV detector.
-
-
Data Analysis:
-
Quantify the concentrations of ATP, ADP, and AMP at each time point by comparing the peak areas to those of known standards.
-
Plot the concentration of each nucleotide over time to determine the rate of ATP hydrolysis and the formation of its products.
-
Protocol 3: Assay for Pyridoxal-5'-Phosphate (PLP) Dephosphorylation by TNAP
This protocol is a conceptual outline based on methods for PLP determination.[13][14]
Materials:
-
Recombinant or purified TNAP
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Pyridoxal-5'-phosphate (PLP) solution
-
Apotyrosine decarboxylase
-
¹⁴C-labeled tyrosine
-
Scintillation counter
Procedure:
-
TNAP-mediated Dephosphorylation of PLP:
-
Incubate a known concentration of PLP with TNAP in the appropriate buffer for a specific time.
-
Stop the reaction (e.g., by heat inactivation or addition of an inhibitor).
-
-
Measurement of Produced Pyridoxal (PL):
-
The amount of PL produced is proportional to the TNAP activity. PL can be measured by its ability to act as a cofactor for a PLP-dependent enzyme.
-
Add an aliquot of the reaction mixture to a solution containing apotyrosine decarboxylase and ¹⁴C-labeled tyrosine.
-
The rate of ¹⁴CO₂ release is proportional to the concentration of PL (which is converted to PLP by pyridoxal kinase present in the assay system).
-
-
Quantification:
-
Capture the released ¹⁴CO₂ and measure its radioactivity using a scintillation counter.
-
Relate the rate of ¹⁴CO₂ production to the concentration of PL in the initial TNAP reaction, thereby determining the activity of TNAP towards PLP.
-
Signaling Pathways and Logical Relationships
TNAP's enzymatic activity places it at the crossroads of several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
Purinergic Signaling Cascade
TNAP plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP, ADP, and AMP to adenosine. This shifts the balance of signaling from pro-inflammatory P2 receptors to anti-inflammatory P1 (adenosine) receptors.[15][16][17]
TGF-β Signaling Pathway in Fibrosis
TNAP has been implicated in the activation of the TGF-β signaling pathway, a key driver of fibrosis. TNAP promotes the expression of components of this pathway, leading to the phosphorylation of Smad proteins and subsequent pro-fibrotic gene expression.[1][6][15][18][19]
ERK1/2 Signaling Pathway
TNAP can activate the ERK1/2 signaling pathway, which is involved in cell proliferation and differentiation. This activation can occur through both inorganic phosphate (Pi)-dependent and independent mechanisms.[1][7][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNAP dephosphorylates phosphocholine and phosphoethanolamine and participates in triglyceride transport from the liver to the bloodstream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Analysis of Substrate Utilization by Native and TNAP-, NPP1-, or PHOSPHO1-Deficient Matrix Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of substrate utilization by native and TNAP-, NPP1-, or PHOSPHO1-deficient matrix vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Tissue-Nonspecific Alkaline Phosphatase (TNAP) as the Enzyme Involved in the Degradation of Nucleotide Analogues in the Ligand Docking and Molecular Dynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ujms.net [ujms.net]
- 14. Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Ectonucleotidases as Regulators of Purinergic Signaling in Thrombosis, Inflammation, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-depth Technical Guide: The Inhibitory Effect of TNAP-IN-1 on Pyrophosphate (PPi) Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in skeletal mineralization and the regulation of soft tissue calcification. A primary function of TNAP is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][2] By hydrolyzing PPi into two molecules of inorganic phosphate (Pi), TNAP reduces the local concentration of this mineralization inhibitor, thereby promoting the deposition of calcium phosphate.[3] Dysregulation of TNAP activity is implicated in various pathological conditions, including vascular calcification. Consequently, the development of specific TNAP inhibitors is an active area of research for therapeutic interventions. This technical guide focuses on TNAP-IN-1, a selective inhibitor of TNAP, and its effect on PPi hydrolysis.
This compound: A Selective Inhibitor of TNAP
This compound is a small molecule compound identified as a selective inhibitor of tissue-nonspecific alkaline phosphatase. Its inhibitory activity makes it a valuable tool for studying the physiological and pathological roles of TNAP and a potential lead compound for the development of therapeutics targeting diseases associated with ectopic calcification.
Quantitative Analysis of this compound Inhibition
The primary quantitative measure of the potency of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). For this compound, this value has been determined, providing a benchmark for its efficacy.
| Inhibitor | Target | Substrate | IC50 | Reference |
| This compound | TNAP | Not Specified | 0.19 µM | [4] |
Table 1: Quantitative data for this compound inhibition of TNAP.
Core Signaling Pathway of Pyrophosphate Hydrolysis and its Inhibition
The hydrolysis of PPi by TNAP is a critical step in the regulation of mineralization. TNAP, an ectoenzyme, is anchored to the cell membrane and acts on extracellular PPi. The inhibition of this process by this compound directly leads to an increase in the local concentration of PPi, which in turn inhibits calcification.
Caption: Signaling pathway of PPi hydrolysis by TNAP and its inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the inhibitory effect of this compound on PPi hydrolysis.
Experimental Workflow for Determining this compound Inhibition
The overall workflow to assess the inhibitory potential of this compound involves preparing the necessary reagents, performing the enzymatic assay, and analyzing the resulting data to determine key inhibitory parameters.
Caption: General workflow for assessing the inhibition of TNAP by this compound.
Detailed Protocol for PPi Hydrolysis Inhibition Assay
This protocol is adapted from established methods for measuring TNAP activity with PPi as a substrate.
1. Materials and Reagents:
-
Recombinant human TNAP
-
Inorganic pyrophosphate (PPi) solution
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂[5][6]
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Incubator and microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of recombinant human TNAP in the assay buffer.
-
Prepare a working solution of PPi in the assay buffer. The concentration should be optimized based on the Km of TNAP for PPi.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a fixed volume of the TNAP enzyme solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the PPi substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Quantification of PPi Hydrolysis:
-
Stop the reaction by adding a stopping reagent (e.g., a solution that denatures the enzyme or a component of the detection reagent).
-
Measure the amount of inorganic phosphate (Pi) produced using a colorimetric method, such as the Malachite Green assay. This involves adding the Malachite Green reagent to each well and measuring the absorbance at a specific wavelength (e.g., ~620 nm) after color development.
-
-
Data Analysis:
-
Calculate the percentage of TNAP inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (PPi) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.
-
Conclusion
This compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase. Its ability to block the hydrolysis of pyrophosphate makes it a critical tool for investigating the roles of TNAP in health and disease, particularly in the context of pathological calcification. The provided protocols and data serve as a foundational guide for researchers and drug development professionals working to further characterize this and other TNAP inhibitors. Further studies to elucidate the precise mode of inhibition and to gather more extensive quantitative data will be invaluable for advancing the therapeutic potential of targeting TNAP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. TNAP: A New Multitask Enzyme in Energy Metabolism [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Analysis of Substrate Utilization by Native and TNAP-, NPP1-, or PHOSPHO1-Deficient Matrix Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of substrate utilization by native and TNAP-, NPP1-, or PHOSPHO1-deficient matrix vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on TNAP Inhibitors in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme critically involved in various physiological processes, most notably bone mineralization.[1][2] Its primary function is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, thereby providing inorganic phosphate (Pi) for hydroxyapatite crystal formation.[1][2] Beyond its established role in skeletal biology, emerging evidence has implicated TNAP in the pathophysiology of several metabolic diseases, including vascular calcification, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[3][4] This has positioned TNAP as a promising therapeutic target for these conditions. This technical guide provides an in-depth overview of the foundational research on TNAP inhibitors in the context of metabolic diseases, focusing on key signaling pathways, experimental methodologies, and quantitative data to support drug discovery and development efforts.
TNAP's Role in Metabolic Diseases: Key Signaling Pathways
TNAP's involvement in metabolic diseases is multifaceted, influencing inflammatory, fibrotic, and metabolic signaling pathways.
Regulation of PPi/Pi Homeostasis and Vascular Calcification
In metabolic conditions such as chronic kidney disease and diabetes, elevated TNAP activity in vascular smooth muscle cells contributes to the hydrolysis of PPi. This shift in the PPi/Pi ratio promotes the deposition of calcium phosphate crystals in the vasculature, leading to vascular calcification, a major contributor to cardiovascular morbidity and mortality.
Pro-inflammatory Signaling via TLR4
TNAP can dephosphorylate lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2] This action reduces the activation of Toll-like receptor 4 (TLR4), a key mediator of innate immunity and inflammation. In metabolic syndrome, where low-grade chronic inflammation is a common feature, alterations in TNAP activity could modulate LPS-induced inflammatory responses, contributing to insulin resistance and hepatic steatosis.
Modulation of TGF-β and ERK1/2 Signaling
Recent studies have highlighted the role of TNAP in modulating key signaling pathways involved in fibrosis and cellular proliferation, such as the Transforming Growth Factor-beta (TGF-β) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. In the context of liver fibrosis, TNAP has been shown to activate the TGF-β1 signaling pathway. TNAP can also influence ERK1/2 signaling, which is a critical regulator of adipocyte lipolysis and inflammatory responses in obesity.
Involvement in Adipocyte Differentiation and Lipid Metabolism
TNAP is expressed in adipose tissue and plays a role in adipocyte differentiation and lipid metabolism.[3] Studies have shown that TNAP expression increases during adipogenesis and its inhibition can alter the expression of key adipokines and lipogenic genes.[3]
Signaling Pathway Diagrams
Quantitative Data on TNAP Inhibitors
A growing number of small molecule inhibitors of TNAP have been identified and characterized. The following tables summarize key quantitative data for some of the most well-studied and novel TNAP inhibitors.
Table 1: In Vitro Potency of Selected TNAP Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| SBI-425 | Human TNAP | 16 | Not Specified | [5] |
| Levamisole | Human TNAP | 21,400 | Colorimetric | [6] |
| Compound 5e (Thiazole derivative) | Human TNAP | 170 | Not Specified | [7] |
| Compound 15 (Thiourea derivative) | Bovine TNAP | 690 | Spectrophotometric | [8] |
| DS-1211 | Human TNAP | Low nM range | pNPP | [9] |
Table 2: In Vivo Efficacy of the TNAP Inhibitor SBI-425 in Preclinical Models
| Animal Model | Disease | Dosage | Treatment Duration | Key Findings | Reference |
| Warfarin-induced rat model | Vascular Calcification | 10 mg/kg/day | 7 weeks | Significantly reduced vascular calcification. | [10] |
| Alpl knockout mice | Hypophosphatasia | Not specified | Not specified | Prevents skeletal and dental abnormalities. | [11] |
| Mice with diet-induced obesity | Obesity and Thermogenesis | 10 µM (in vitro) | Not specified | Abolishes the futile creatine cycle. | [12] |
| Sepsis mouse model | Neuroinflammation | 25 mg/kg/day | 7 days | Suppressed specific T-cell populations. | [13] |
Detailed Experimental Protocols
Reproducible and robust experimental protocols are crucial for the evaluation of TNAP inhibitors. Below are detailed methodologies for key experiments cited in foundational research.
TNAP Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a standard method for measuring alkaline phosphatase activity.
Materials:
-
pNPP substrate solution (e.g., 1 mg/mL in a suitable buffer)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl2)
-
Stop Solution (e.g., 2N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add 50 µL of the TNAP enzyme solution to each well of a 96-well plate.
-
Add 50 µL of the inhibitor dilution or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 100 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, or until a sufficient yellow color develops.
-
Stop the reaction by adding 50 µL of 2N NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Warfarin-Induced Vascular Calcification in Rats
This is a widely used animal model to study medial arterial calcification.
Animals:
-
Male Sprague-Dawley rats (e.g., 6-8 weeks old)
Materials:
-
Warfarin
-
Vitamin K1 (phylloquinone)
-
Vehicle for administration (e.g., corn oil)
Procedure:
-
Acclimatize rats for at least one week before the start of the experiment.
-
Induce vascular calcification by administering a diet containing warfarin (e.g., 3 mg/g of food) and a low dose of vitamin K1 (e.g., 1.5 mg/g of food) for a period of 2 to 7 weeks.[14][15]
-
Administer the TNAP inhibitor or vehicle control to the respective groups of rats daily via oral gavage or another appropriate route.
-
At the end of the treatment period, euthanize the rats and collect aorta and other relevant tissues.
-
Assess the extent of vascular calcification using methods such as:
-
Von Kossa staining: To visualize calcium deposits in tissue sections.
-
Calcium content measurement: Quantify the amount of calcium in the tissue using a colorimetric assay.
-
Micro-computed tomography (micro-CT): For three-dimensional imaging and quantification of calcification.
-
Western Blotting for Phosphorylated ERK1/2
This protocol allows for the detection of the activated form of ERK1/2.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues treated with the TNAP inhibitor or control.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
Conclusion
The foundational research on TNAP inhibitors has established a strong rationale for their development as therapeutics for a range of metabolic diseases. The ability of these inhibitors to modulate key signaling pathways involved in inflammation, fibrosis, and metabolism, supported by compelling in vitro and in vivo data, underscores their therapeutic potential. This technical guide provides a comprehensive overview of the core knowledge in this field, from the fundamental signaling pathways to detailed experimental protocols and quantitative data on lead compounds. It is intended to serve as a valuable resource for researchers and drug development professionals working to translate the promise of TNAP inhibition into novel treatments for metabolic disorders. Further research, including clinical trials, is warranted to fully elucidate the safety and efficacy of TNAP inhibitors in human populations.[16]
References
- 1. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TNAP: A New Multitask Enzyme in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, in vitro tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) inhibition studies and computational evaluation of novel thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational and experimental investigations of novel 1,3-disubstituted thioureas as the dual inhibitor of b-TNAP and b-CAII enzyme for Cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Overexpression of Tissue-Nonspecific Alkaline Phosphatase Increases Skeletal Mineralization and Affects the Phosphorylation Status of Osteopontin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial TNAP Controls Thermogenesis by Hydrolysis of Phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serine/threonine phosphorylation of IRS-1 triggers its degradation: possible regulation by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. Current Studies on Molecular Mechanisms of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
TNAP-IN-1 and Its Implications for Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a critical regulator in cardiovascular pathophysiology, particularly in the processes of vascular calcification and cardiac fibrosis. Its role in hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, positions it as a key driver of ectopic calcification in cardiovascular tissues. Furthermore, recent studies have elucidated its involvement in pro-fibrotic signaling pathways. This technical guide provides an in-depth overview of TNAP's function in the cardiovascular system and the therapeutic potential of its inhibition. While direct and extensive cardiovascular research on the specific inhibitor TNAP-IN-1 is limited in publicly available literature, this document will detail the broader implications of TNAP inhibition by referencing studies on other well-characterized inhibitors, such as SBI-425 and tetramisole. This guide aims to provide researchers with the foundational knowledge of TNAP's mechanisms, experimental protocols for studying its inhibition, and the potential for developing novel cardiovascular therapies.
Introduction: The Role of TNAP in Cardiovascular Disease
Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme that plays a crucial role in skeletal mineralization.[1][2] However, its dysregulation in soft tissues, particularly the vasculature and the heart, is strongly implicated in cardiovascular disease.[1][2] TNAP promotes vascular calcification by hydrolyzing inorganic pyrophosphate (PPi), a key inhibitor of hydroxyapatite crystal formation.[3][4] Upregulation of TNAP in vascular smooth muscle cells (VSMCs) and endothelial cells is associated with pathological calcification.[3][4]
Elevated serum TNAP levels have been correlated with increased mortality in patients with ischemic heart disease and myocardial infarction (MI).[5] Beyond calcification, TNAP is also involved in cardiac fibrosis, the excessive deposition of extracellular matrix that leads to cardiac stiffness and heart failure.[5][6]
This compound is a selective inhibitor of TNAP with a reported IC50 of 0.19 μM. It is primarily utilized in research focused on soft tissue calcification. While specific cardiovascular studies employing this compound are not extensively documented, the broader body of research on TNAP inhibition provides a strong rationale for its investigation in this field.
Quantitative Data on TNAP Inhibition in Cardiovascular Models
The following tables summarize quantitative data from studies using various TNAP inhibitors in cardiovascular models. It is important to note that these data are for inhibitors other than this compound and should be considered as indicative of the potential effects of TNAP inhibition.
Table 1: Effects of TNAP Inhibitor SBI-425 on Coronary Artery Disease in a Mouse Model
| Parameter | Control (Vehicle) | SBI-425 (30 mg/kg/day) | Outcome | Reference |
| Coronary Calcium Area (μm²) | 144,622 | 78,838 | Reduction in calcification | [4] |
| Coronary Lipid Deposition (μm²) | 77,317 | 30,754 | Reduction in lipid deposition | [4] |
| Ejection Fraction (%) | 47 | 59 | Improvement in cardiac function | [4] |
Table 2: Effects of TNAP Inhibitor SBI-425 on Warfarin-Induced Vascular Calcification in a Rat Model
| Parameter | Control (Vehicle) | SBI-425 (10 mg/kg/day) | Outcome | Reference |
| Aortic Calcium Content (mg/g wet tissue) | 3.84 ± 0.64 | 0.70 ± 0.23 | Significant reduction in aortic calcification | [7] |
Table 3: Association of Serum TNAP Levels with Mortality in STEMI Patients
| Parameter | Hazard Ratio (High vs. Low TNAP) | P-value | Conclusion | Reference |
| In-hospital Mortality | 4.192 | 0.004 | High serum TNAP is an independent risk factor for in-hospital mortality | [8] |
Signaling Pathways Implicated in TNAP-Mediated Cardiovascular Pathology
TNAP exerts its pro-calcific and pro-fibrotic effects through several key signaling pathways. Understanding these pathways is crucial for designing therapeutic strategies targeting TNAP.
The Role of TNAP in Vascular Calcification
TNAP's primary role in vascular calcification is the hydrolysis of PPi. A decrease in the PPi/Pi ratio promotes the formation and deposition of hydroxyapatite crystals in the vascular wall.
References
- 1. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 5. TNAP is a novel regulator of cardiac fibrosis after myocardial infarction by mediating TGF-β/Smads and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNAP is a novel regulator of cardiac fibrosis after myocardial infarction by mediating TGF-β/Smads and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Tissue-Nonspecific Alkaline Phosphatase (TNAP) in Inflammatory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme traditionally recognized for its critical role in skeletal mineralization. However, a growing body of evidence has implicated TNAP as a key modulator of inflammatory processes. This technical guide provides an in-depth overview of the multifaceted role of TNAP in various inflammatory conditions. Through its enzymatic activity, TNAP influences purinergic signaling, mitigates endotoxin-driven inflammation, and modulates the activity of inflammatory cells. This document summarizes key quantitative data, details essential experimental protocols for investigating TNAP's function in inflammation, and provides visual representations of the core signaling pathways and experimental workflows. Understanding the intricate involvement of TNAP in inflammation is paramount for the development of novel therapeutic strategies targeting a range of inflammatory diseases.
The Enzymatic Role of TNAP in Modulating Inflammation
TNAP, encoded by the ALPL gene, is a membrane-anchored glycoprotein that catalyzes the hydrolysis of various phosphate-containing molecules. Its role in inflammation is primarily mediated through the dephosphorylation of three key substrates: extracellular adenosine triphosphate (ATP), pyrophosphate (PPi), and lipopolysaccharide (LPS).
1.1. Purinergic Signaling Modulation: The ATP-Adenosine Axis
In the inflammatory microenvironment, damaged cells release ATP, which acts as a pro-inflammatory "danger signal" by activating purinergic P2 receptors on immune cells[1][2]. This activation triggers the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β)[3]. TNAP, in concert with other ectonucleotidases like CD39 and CD73, plays a crucial role in hydrolyzing extracellular ATP in a stepwise manner to adenosine[4]. Adenosine, in contrast to ATP, is a potent anti-inflammatory molecule that signals through P1 receptors, suppressing inflammatory responses[3]. By converting pro-inflammatory ATP to anti-inflammatory adenosine, TNAP helps to resolve inflammation and restore tissue homeostasis.
1.2. Pyrophosphate (PPi) Hydrolysis and Crystal-Induced Inflammation
TNAP is the primary enzyme responsible for hydrolyzing extracellular PPi, a potent inhibitor of mineralization[3]. In inflammatory conditions such as those seen in the genetic disease hypophosphatasia (HPP), where TNAP activity is deficient, the accumulation of PPi can lead to the formation of calcium pyrophosphate dihydrate (CPPD) crystals[4]. These crystals are potent inflammatory stimuli that can activate the NLRP3 inflammasome in macrophages, leading to the production of IL-1β and perpetuating a cycle of inflammation[5].
1.3. Lipopolysaccharide (LPS) Detoxification
LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system through Toll-like receptor 4 (TLR4) signaling. TNAP can dephosphorylate the lipid A moiety of LPS, a critical step in detoxifying this endotoxin and dampening the subsequent inflammatory cascade[4]. This function is particularly relevant in conditions like sepsis, where systemic inflammation is driven by bacterial products.
Quantitative Data on TNAP in Inflammatory Conditions
The following tables summarize key quantitative findings from studies investigating the role of TNAP in various inflammatory models and diseases.
Table 1: TNAP Activity and Expression in Inflammatory Conditions
| Condition/Model | Tissue/Cell Type | Change in TNAP Activity/Expression | Fold Change/Significance | Reference |
| Sepsis (CLP model) | Brain microvessels | Decreased activity | p = 0.02 | [6] |
| Sepsis (LPS model) | Neutrophils | Increased ALPL expression | - | [7] |
| Hypophosphatasia (Alpl+/- mice) | Bone metaphysis | Decreased activity | - | [8] |
| Rheumatoid Arthritis | Synovial tissue | Increased expression of TNFα-induced genes | Correlates with disease activity | [9] |
| Osteoarthritis | Synovial tissue | Lower IL-1β and IL-6 expression compared to RA | p < 0.05 | [4] |
Table 2: Cytokine Levels in TNAP-Modulated Inflammatory Models
| Model | Cytokine | Tissue/Fluid | Change in Level | Quantitative Data | Reference |
| Alpl+/- mice | IL-1β | Bone metaphysis | Increased | Significantly higher than WT | [8] |
| Alpl+/- mice | IL-6 | Bone metaphysis | Increased | Significantly higher than WT | [8] |
| Alpl+/- mice | IL-10 | Bone metaphysis | Decreased | Significantly lower than WT | [8] |
| Sepsis (CLP model) | IL-6 | Serum | Increased | Persistently elevated at day 7 | [6] |
| Acute Pancreatitis | IL-6, TNFα | Plasma | Reduced with suramin (eATP blocker) | - | [10] |
Table 3: Extracellular Nucleotide and Substrate Levels in Inflammation
| Condition/Model | Molecule | Fluid/Tissue | Change in Level | Concentration Range | Reference |
| Acute Pancreatitis | ATP | Plasma | Increased | 14.6 - 180 µM | [10] |
| Melanoma | ATP | Serum | Increased | - | [5] |
| Knee Osteoarthritis | PPi | Synovial Fluid | Median 10.5 µM | 0.07 - 72.4 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of TNAP in inflammation.
3.1. Measurement of TNAP Activity
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Sample Preparation:
-
For tissue homogenates: Homogenize tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4) on ice. Centrifuge to pellet debris and collect the supernatant.
-
For cell lysates: Lyse cells in a buffer containing a non-ionic detergent (e.g., 0.2% Nonidet P-40).
-
Determine the protein concentration of the supernatant/lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Procedure:
-
Prepare a reaction buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
Prepare the pNPP substrate solution: Dissolve pNPP in the reaction buffer to a final concentration of 10 mM.
-
In a 96-well plate, add 50 µL of sample (diluted if necessary) to each well.
-
Add 50 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol.
-
Calculate the TNAP activity in the samples based on the standard curve and express as nmol of p-nitrophenol produced per minute per mg of protein.
-
3.2. Immunofluorescence Staining for TNAP in Tissues
This protocol outlines the steps for visualizing TNAP expression in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting an intracellular epitope).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against TNAP diluted in blocking buffer (e.g., 1:100 to 1:500 dilution) overnight at 4°C.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash slides with PBS (3 changes, 5 minutes each) in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Visualization:
-
Visualize the staining using a fluorescence microscope with appropriate filters.
-
3.3. Measurement of Extracellular ATP
This protocol utilizes a luciferase-based assay to quantify ATP in cell culture supernatants.
-
Reagent Preparation:
-
Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions.
-
Prepare an ATP standard curve using known concentrations of ATP.
-
-
Assay Procedure:
-
Collect cell culture supernatant, being careful to avoid cell lysis. Centrifuge to remove any cellular debris.
-
In a white, opaque 96-well plate, add 10-50 µL of supernatant or ATP standard to each well.
-
Add an equal volume of the luciferase/luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the ATP concentration in the samples based on the ATP standard curve.
-
3.4. Induction of Colitis in Mice
This section describes the dextran sulfate sodium (DSS) model of acute colitis.
-
Animal Model:
-
Use C57BL/6 mice (8-12 weeks old), which are susceptible to DSS-induced colitis. House mice under specific pathogen-free conditions.
-
-
DSS Administration:
-
Prepare a 2.5-5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).
-
At the end of the treatment period, sacrifice the mice and collect the colon.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to TNAP in inflammation.
Caption: TNAP's role in purinergic signaling.
Caption: TNAP-mediated detoxification of LPS.
Caption: Workflow for investigating TNAP in DSS-induced colitis.
Conclusion
Tissue-nonspecific alkaline phosphatase is a critical regulator of the inflammatory response. Its ability to hydrolyze pro-inflammatory mediators like ATP and LPS, while also influencing crystal-induced inflammation through PPi metabolism, positions it as a central player in a variety of inflammatory conditions. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further elucidate the complex role of TNAP in inflammation and to explore its potential as a therapeutic target. A deeper understanding of TNAP's functions will undoubtedly pave the way for innovative treatments for a wide range of inflammatory diseases.
References
- 1. Purinergic Signaling in Early Inflammatory Events of the Foreign Body Response: Modulating Extracellular ATP as an Enabling Technology for Engineered Implants and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular ATP drives systemic inflammation, tissue damage and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue-nonspecific alkaline phosphatase is an anti-inflammatory nucleotidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative biomarker analysis of synovial gene expression by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High levels of extracellular ATP lead to chronic inflammatory response in melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Tissue-nonspecific alkaline phosphatase is an anti-inflammatory nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Higher expression of TNFα-induced genes in the synovium of patients with early rheumatoid arthritis correlates with disease activity, and predicts absence of response to first line therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular release of ATP promotes systemic inflammation during acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association between synovial fluid levels of inorganic pyrophosphate and short term radiographic outcome of knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of TNAP-IN-1 in Elucidating Neurological Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in various physiological processes, including bone mineralization and, increasingly recognized, neurological development. Its role in modulating extracellular nucleotide levels, particularly adenosine triphosphate (ATP), positions it as a key regulator of purinergic signaling in the nervous system. This technical guide explores the potential of TNAP-IN-1, a selective TNAP inhibitor, as a research tool to investigate the intricate mechanisms of neurological development. By summarizing the current understanding of TNAP's function in the brain, providing detailed experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for researchers aiming to utilize this compound in their studies of neurogenesis, neuronal differentiation, and axonal guidance.
Introduction to TNAP in Neurological Development
Tissue-nonspecific alkaline phosphatase (TNAP) is an ectoenzyme that plays a significant role in the development and function of the central nervous system (CNS).[1][2][3] Its expression is particularly robust during the early stages of brain development and is closely associated with neurogenic regions.[2] TNAP's primary function in the neurological context is the hydrolysis of extracellular ATP.[2] This action is crucial as high concentrations of extracellular ATP can activate P2X7 purinergic receptors (P2X7R), leading to the inhibition of axonal growth and potentially inducing neuronal cell death.[1][2][4] By reducing local ATP levels, TNAP facilitates an environment conducive to neurite outgrowth and the establishment of neuronal circuits.[1][2]
This compound is a potent and selective inhibitor of TNAP. Its utility as a research tool lies in its ability to acutely and specifically block TNAP activity, thereby allowing for the controlled study of the downstream consequences of elevated extracellular ATP on neuronal cells.
Quantitative Data
The following table summarizes the key quantitative data available for TNAP inhibitors. It is important to note that specific data for this compound in neuronal models is limited, and further empirical determination of its effects is recommended.
| Parameter | Inhibitor | Value | Cell Type/System | Reference |
| IC50 | This compound | 0.19 µM | Recombinant TNAP | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To visualize the role of TNAP and the experimental approach to its study, the following diagrams are provided.
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific conditions, particularly for this compound concentrations and incubation times, should be optimized for each experimental system.
SH-SY5Y Neuroblastoma Cell Differentiation
This protocol describes the differentiation of SH-SY5Y cells into a neuronal phenotype, providing a suitable in vitro model for studying the effects of this compound.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS (Growth Medium)
-
Neurobasal medium supplemented with B27, GlutaMAX, and 1% FBS (Differentiation Medium)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-L-ornithine
-
Laminin
-
6-well plates
Procedure:
-
Coat 6-well plates with 10 µg/mL Poly-L-ornithine overnight at 37°C.
-
Wash plates with sterile water and coat with 5 µg/mL laminin for at least 4 hours at 37°C.
-
Seed SH-SY5Y cells at a density of 5 x 104 cells/well in Growth Medium.
-
After 24 hours, replace the medium with Differentiation Medium containing 10 µM RA.
-
Incubate for 5-7 days, changing the medium every 2-3 days.
-
For terminal differentiation, replace the medium with Differentiation Medium containing 50 ng/mL BDNF and incubate for an additional 5-7 days.
This compound Treatment and Cell Viability Assay
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
MTT reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed and differentiate SH-SY5Y cells in 96-well plates as described in Protocol 4.1.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in differentiation medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in each well with the prepared this compound solutions.
-
Incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Immunofluorescence for Neurite Outgrowth Analysis
Materials:
-
Differentiated and treated SH-SY5Y cells on coverslips
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
Western Blotting for Neuronal Markers
Materials:
-
Differentiated and treated SH-SY5Y cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAP2, anti-Synaptophysin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
This compound presents a valuable opportunity to dissect the role of TNAP and purinergic signaling in the complex processes of neurological development. While direct experimental data on this compound in neuronal systems is currently emerging, the protocols and information provided in this guide offer a solid foundation for researchers to design and execute meaningful experiments. The use of this selective inhibitor, in conjunction with the described methodologies, will undoubtedly contribute to a deeper understanding of the molecular cues that govern the formation of the nervous system and may unveil novel therapeutic targets for developmental and degenerative neurological disorders.
References
A Technical Guide to the Principles of TNAP Inhibition in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles underlying the inhibition of Tissue-Non-Specific Alkaline Phosphatase (TNAP) in cellular models. TNAP is a ubiquitously expressed ectoenzyme critical to various physiological and pathological processes, making it a significant therapeutic target for conditions ranging from ectopic calcification to neuroinflammation.
Core Principles of TNAP Function
Tissue-Non-Specific Alkaline Phosphatase (TNAP), encoded by the ALPL gene, is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein found on the outer cell membrane.[1] Its primary function is to catalyze the hydrolysis of a wide range of phosphate monoesters at an alkaline pH.[2][3] This enzymatic activity is crucial for several biological processes.
Key Physiological Substrates and Functions:
-
Mineralization: In skeletal and dental tissues, TNAP's most well-known role is hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[3][4][5] This process increases the local Pi/PPi ratio, facilitating the deposition of hydroxyapatite crystals and ensuring proper bone formation.[3][4][6]
-
Purinergic Signaling: TNAP dephosphorylates extracellular adenosine triphosphate (ATP) and adenosine monophosphate (AMP) to produce adenosine.[2][4] Adenosine then interacts with P1 purinergic receptors, modulating downstream signaling cascades involved in inflammation and neurotransmission.[4][7]
-
Vitamin B6 Metabolism: TNAP is essential for the dephosphorylation of pyridoxal-5'-phosphate (PLP), the primary circulating form of vitamin B6, into pyridoxal.[2][3] This allows vitamin B6 to be transported across cell membranes, where it is re-phosphorylated and acts as a vital cofactor in synthesizing neurotransmitters like GABA.[2][3]
-
Inflammation and Immunity: TNAP can dephosphorylate lipopolysaccharide (LPS), a component of gram-negative bacteria, converting it from a toxic to a non-toxic form.[6][8] This function highlights its anti-inflammatory role and its importance in maintaining the blood-brain barrier.[6][8]
Mechanisms and Models of TNAP Inhibition
TNAP inhibitors are a diverse group of compounds that modulate its activity through various mechanisms.[9] Understanding these mechanisms is crucial for designing targeted therapies.
Modes of Inhibition:
-
Uncompetitive Inhibition: Some of the most well-characterized inhibitors, such as levamisole and its derivatives, bind to the enzyme-substrate complex, acting as uncompetitive inhibitors.[10][11]
-
Competitive Inhibition: Substrate analogs like pyrophosphate can act as competitive inhibitors by competing with physiological substrates for the active site.[9]
-
Indirect Inhibition: Other compounds can indirectly affect TNAP activity. For example, lansoprazole, a proton pump inhibitor, alters intracellular pH, which can lead to misfolding and reduced activity of TNAP.[9] Sodium orthovanadate modulates cellular phosphate levels by inhibiting various phosphatases, which in turn influences TNAP activity.[9]
The logical workflow for investigating TNAP inhibition in a cellular model typically involves selecting a cell line, applying an inhibitor, and measuring the downstream functional and molecular consequences.
Caption: A typical experimental workflow for studying TNAP inhibition in vitro.
Quantitative Data on Key TNAP Inhibitors
A variety of small molecules have been identified and characterized as TNAP inhibitors. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50).
| Inhibitor | Type/Class | Target | IC50 Value (Human TNAP) | Cellular Model Application | Reference |
| Levamisole | Imidazothiazole | TNAP (Uncompetitive) | ~20 µM | Osteoblasts, Chondrocytes, Endothelial Cells | [10][11][12] |
| SBI-425 | Aryl Sulfonamide | TNAP (Selective) | Not specified in provided texts | Smooth Muscle Cells, Endothelial Cells | [8][13][14] |
| DS-1211 | Small Molecule | TNAP (Potent, Selective) | ~13-36 nM (in plasma) | Preclinical development for ectopic calcification | [15][16][17] |
| MLS-0038949 | Small Molecule | TNAP | ~25 µM (used concentration) | Primary Chondrocytes and Osteoblasts | [18] |
| Thiazole Derivatives | Heterocycle | TNAP | 0.17 ± 0.01 µM (Compound 5e) | N/A (Enzyme assay) | [19] |
| Pyrophosphate (PPi) | Substrate Analog | TNAP (Competitive) | N/A | Endogenous inhibitor in various cell types | [9] |
Signaling Pathways Modulated by TNAP Inhibition
TNAP activity is integrated into multiple cellular signaling networks. Its inhibition, therefore, has pleiotropic effects on cell behavior.
Mineralization Pathway
TNAP is a gatekeeper of mineralization.[4][7] It hydrolyzes PPi, an inhibitor of hydroxyapatite crystal formation. TNAP inhibition leads to PPi accumulation, thus blocking mineralization, a key strategy for treating vascular calcification.[2][4]
Caption: TNAP's role in controlling mineralization by hydrolyzing PPi.
Purinergic Signaling Pathway
TNAP plays a pivotal role in terminating ATP-mediated signaling by converting ATP/AMP to adenosine.[4] Inhibition of TNAP can lead to an accumulation of extracellular ATP and a reduction in adenosine, altering the balance of P2 (ATP-sensing) and P1 (adenosine-sensing) receptor activation, which impacts inflammation and neurotransmission.[2][4][7]
References
- 1. TNAP, an Essential Player in Membrane Lipid Rafts of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue Nonspecific Alkaline Phosphatase Promotes Calvarial Progenitor Cell Cycle Progression and Cytokinesis via Erk1,2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signal Transduction Pathways of TNAP: Molecular Network Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Determination of Phosphatase Activity from Physiological Substrates in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Pharmacological Profiles of DS-1211, a Novel Potent, Selective, and Orally Bioavailable Tissue-Nonspecific Alkaline Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tissue-nonspecific alkaline phosphatase is an anti-inflammatory nucleotidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, characterization, in vitro tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) inhibition studies and computational evaluation of novel thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Avenues: A Technical Guide to TNAP-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP plays a crucial role in various physiological and pathological processes, including skeletal mineralization and soft tissue calcification.[1][2] This document details the mechanism of action, quantitative data, and experimental protocols associated with this compound, offering a foundational resource for its exploration as a potential therapeutic agent.
Core Concepts: Mechanism of Action
Tissue-nonspecific alkaline phosphatase is a key enzyme that hydrolyzes pyrophosphate (PPi), a potent inhibitor of calcification.[2][3] By breaking down PPi, TNAP increases the local concentration of inorganic phosphate (Pi), promoting the formation of hydroxyapatite crystals and subsequent mineralization. In pathological conditions, such as vascular calcification, aberrant TNAP activity can lead to detrimental mineral deposition in soft tissues.[4]
This compound, an aryl sulfonamide, acts as a selective inhibitor of TNAP.[1][2] Its inhibitory action increases the concentration of PPi, thereby preventing pathological calcification. This mechanism of action positions this compound and other selective TNAP inhibitors as promising therapeutic candidates for diseases characterized by ectopic calcification.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related, more extensively studied aryl sulfonamide, SBI-425.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | IC50 (µM) | Selectivity vs. IAP | Selectivity vs. PLAP | Reference |
| This compound | TNAP | 0.19 | >50-fold | >50-fold | [1] |
IAP: Intestinal Alkaline Phosphatase; PLAP: Placental Alkaline Phosphatase
Table 2: Preclinical Data for the Aryl Sulfonamide TNAP Inhibitor, SBI-425
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| Pharmacodynamics | Mouse | 10 mg/kg/day (oral) | >75% inhibition of plasma TNAP activity at 8h; 50% at 24h | [4] |
| Efficacy | Warfarin-induced vascular calcification rat model | 10 mg/kg/day for 7 weeks | Significantly reduced vascular calcification | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the in vitro assessment of TNAP activity.
Synthesis of this compound (Aryl Sulfonamide)
General Method: [2]
-
To a stirred solution of the appropriate sulfonyl chloride (0.5 mmol) in dimethylformamide (DMF), add the corresponding aryl amine (0.5 mmol).
-
Add N,N-diisopropylethylamine (0.75 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Remove the solvents by rotary evaporation.
-
Isolate the product by flash chromatography and reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the purified product to yield the final compound.
-
Confirm purity (>95%) by HPLC-UV, HPLC-MS, and 1H NMR.
In Vitro TNAP Inhibition Assay
Protocol: [2]
-
Enzyme Preparation: Use a secreted, epitope-tagged form of recombinant human TNAP expressed in COS-1 cells.
-
Assay Buffer: Prepare an assay buffer containing 1 M Diethanolamine (DEA)-HCl (pH 9.8), 1 mM MgCl2, and 20 µM ZnCl2.
-
Substrate: Use p-nitrophenylphosphate (pNPP) as the substrate at a final concentration of 0.5 mM.
-
Inhibition Assay: a. Add the TNAP enzyme to the assay buffer. b. Add varying concentrations of this compound or a vehicle control. c. Pre-incubate for a specified period. d. Initiate the reaction by adding the pNPP substrate. e. Incubate for 1 hour. f. Terminate the reaction by adding 2,3-dimercapto-1-propanesulfonate to a final concentration of 100 µM.
-
Detection: Measure the absorbance at 405 nm to determine the amount of p-nitrophenol produced, which is proportional to TNAP activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
References
- 1. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TNAP-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in bone mineralization and is implicated in various pathological conditions, including soft tissue calcification.[1] TNAP-IN-1 is a selective and potent inhibitor of TNAP, making it a valuable tool for studying the enzyme's physiological and pathological roles.[2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Signaling Pathway of TNAP in Vascular Calcification
TNAP plays a crucial role in vascular calcification by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, to inorganic phosphate (Pi). An increase in the Pi/PPi ratio promotes the deposition of calcium phosphate crystals in the vascular wall, leading to calcification.
References
- 1. Pathophysiological role of vascular smooth muscle alkaline phosphatase in medial artery calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TNAP-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNAP-IN-1 is a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme involved in various physiological and pathological processes. With an IC50 of 0.19 μM, this compound serves as a valuable tool for investigating the roles of TNAP in cell culture models.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on cellular functions, particularly in mineralization and inflammation.
TNAP is a crucial enzyme in skeletal mineralization, where it hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[2][3] By inhibiting TNAP, this compound can be used to study the mechanisms of biomineralization and screen for potential therapeutic agents for disorders related to ectopic calcification. Furthermore, TNAP plays a significant role in modulating inflammation by regulating purinergic signaling through the hydrolysis of extracellular ATP to the anti-inflammatory molecule adenosine.[4][5] this compound can, therefore, be employed to dissect the intricate roles of TNAP in inflammatory responses.
These protocols are designed for researchers in academia and industry to explore the therapeutic potential of TNAP inhibition in various disease models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of TNAP Inhibitors
| Inhibitor | Target | IC50 (μM) | Cell Types Used in Studies | Key Applications |
| This compound | TNAP | 0.19[1] | Not specified in literature; recommended for osteoblasts, VSMCs, chondrocytes, macrophages | Researching soft tissue calcification[1] |
| Levamisole | TNAP (and other APs) | ~20-1000 | ACDC iMSCs, osteoblasts, VSMCs | Inhibition of mineralization, studying purinergic signaling[6][7] |
| MLS-0038949 | TNAP | Not specified in provided abstracts | Mesenchymal and hematopoietic cells | Studying anti-inflammatory effects of TNAP[5] |
| SBI-425 | TNAP | Not specified in provided abstracts | VSMCs, endothelial cells | Investigating vascular calcification[8][9] |
Note: The provided search results did not contain specific experimental data on the effective concentration of this compound in cell culture. The IC50 value is a measure of in vitro enzyme inhibition and may not directly translate to the optimal concentration for cell-based assays. It is highly recommended to perform a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the optimal working concentration for your specific cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: TNAP's Role in Mineralization and its Inhibition by this compound.
Caption: TNAP's Role in Purinergic Signaling and Inflammation.
Caption: General Experimental Workflow for Using this compound.
Experimental Protocols
Protocol 1: Inhibition of Mineralization in Osteoblast Culture
This protocol describes how to assess the effect of this compound on the mineralization of osteoblasts in vitro.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts
-
Culture medium (e.g., α-MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)
-
10% Acetic acid
-
10% Ammonium hydroxide
-
Multi-well culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed osteoblasts into 24-well plates at a density that allows for long-term culture and matrix deposition (e.g., 2 x 10^4 cells/cm²). Culture in standard growth medium until confluent.
-
Osteogenic Differentiation and this compound Treatment:
-
Once cells are confluent, replace the growth medium with osteogenic differentiation medium.
-
Prepare serial dilutions of this compound in the osteogenic medium. Based on the IC50 of 0.19 µM, a starting concentration range of 0.1 µM to 10 µM is recommended to determine the optimal inhibitory concentration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treat the cells with the prepared media. Change the medium every 2-3 days for 14-21 days.
-
-
Alizarin Red S Staining for Mineralization:
-
After the differentiation period, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[2]
-
Wash the fixed cells three times with deionized water.
-
Add 1 mL of Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature with gentle shaking.[2]
-
Aspirate the ARS solution and wash the wells four to five times with deionized water to remove non-specific staining.
-
Visualize and capture images of the stained mineralized nodules using a light microscope.
-
-
Quantification of Mineralization:
-
After imaging, add 1 mL of 10% acetic acid to each well to destain the calcium-ARS complex.[2]
-
Incubate for 30 minutes with shaking.
-
Scrape the cell layer and transfer the slurry to a microcentrifuge tube.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm. A standard curve can be generated using known concentrations of ARS for absolute quantification.
-
Protocol 2: Assessment of Anti-Inflammatory Effects in Macrophage Culture
This protocol outlines a method to evaluate the effect of this compound on the purinergic signaling pathway by measuring extracellular ATP and adenosine levels in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line
-
Culture medium (e.g., DMEM or RPMI-1640)
-
FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) for inflammatory stimulation
-
This compound (stock solution in DMSO)
-
Reagents for ATP measurement (e.g., luciferase-based ATP assay kit)
-
Reagents and standards for adenosine measurement (e.g., HPLC or specific adenosine assay kits)
-
Multi-well culture plates (e.g., 96-well plates)
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
This compound Pre-treatment:
-
Prepare dilutions of this compound in culture medium. A dose-response experiment (e.g., 0.1 µM to 10 µM) is recommended. Include a vehicle control (DMSO).
-
Replace the culture medium with the medium containing this compound or vehicle and pre-incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) to induce an inflammatory response and ATP release.
-
Include a non-stimulated control group.
-
-
Sample Collection:
-
At various time points after LPS stimulation (e.g., 0, 1, 4, 8, 24 hours), carefully collect the cell culture supernatant for the measurement of extracellular ATP and adenosine. It is crucial to process the samples immediately or store them appropriately (e.g., on ice and then at -80°C) to prevent nucleotide degradation.
-
-
Measurement of Extracellular ATP:
-
Use a commercially available luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Briefly, mix the collected supernatant with the luciferase reagent and measure the luminescence using a plate reader.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
-
Measurement of Extracellular Adenosine:
-
Quantify adenosine levels using HPLC or a commercially available adenosine assay kit.[6]
-
For HPLC analysis, the supernatant may require deproteinization before injection.
-
Generate a standard curve with known adenosine concentrations for quantification.
-
-
Data Analysis:
-
Compare the levels of extracellular ATP and adenosine in the different treatment groups. An effective inhibition of TNAP by this compound is expected to result in higher levels of ATP and lower levels of adenosine in the culture supernatant of stimulated cells.
-
Disclaimer
These protocols provide a general framework for using this compound in cell culture experiments. The optimal conditions, including cell type, seeding density, inhibitor concentration, and incubation times, may vary and should be empirically determined by the researcher for each specific application. It is crucial to include appropriate controls in all experiments to ensure the validity of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-nonspecific alkaline phosphatase is an anti-inflammatory nucleotidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased activity of TNAP compensates for reduced adenosine production and promotes ectopic calcification in the genetic disease ACDC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiological role of vascular smooth muscle alkaline phosphatase in medial artery calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TNAP-IN-1 in Vascular Smooth Muscle Cell Calcification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessel walls, is a significant contributor to cardiovascular morbidity and mortality. This process is particularly prevalent in chronic kidney disease, diabetes, and aging. Vascular smooth muscle cells (VSMCs) play a crucial role in the initiation and progression of vascular calcification by undergoing an osteogenic transdifferentiation. A key enzyme implicated in this process is Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP promotes mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, into inorganic phosphate (Pi), a pro-calcific agent.[1][2][3] The central role of TNAP makes it an attractive therapeutic target for preventing or reversing vascular calcification.[2][4][5]
TNAP-IN-1 is a selective inhibitor of TNAP that serves as a valuable research tool for studying the mechanisms of VSMC calcification and for the preclinical evaluation of TNAP inhibition as a therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in in vitro models of VSMC calcification.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 0.19 µM | COS-1 cells transfected with TNAP | Colorimetric assay | [1] |
Signaling Pathway of TNAP in VSMC Calcification
TNAP plays a pivotal role in the balance between inhibitors and promoters of mineralization in the extracellular matrix of VSMCs. The following diagram illustrates the core signaling pathway.
Caption: TNAP's role in VSMC calcification.
Experimental Protocols
This section provides detailed protocols for inducing and assessing VSMC calcification and for evaluating the efficacy of this compound.
In Vitro VSMC Calcification Model
Objective: To induce calcification in cultured VSMCs to mimic in vivo vascular calcification.
Materials:
-
Vascular Smooth Muscle Cells (e.g., human aortic smooth muscle cells)
-
VSMC growth medium (e.g., SmGM-2)
-
Calcification medium: VSMC growth medium supplemented with elevated phosphate (e.g., 2-3 mM sodium phosphate) and/or calcium.
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Sterile culture plates (e.g., 24-well or 48-well)
Protocol:
-
Seed VSMCs in culture plates at an appropriate density and allow them to reach confluence in growth medium.
-
Once confluent, switch the medium to calcification medium.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Culture the cells for 7-14 days, changing the medium and treatments every 2-3 days.
-
After the incubation period, proceed with calcification assessment assays.
Alizarin Red S Staining for Calcium Deposition
Objective: To qualitatively and quantitatively assess calcium deposition in the extracellular matrix of cultured VSMCs.
Materials:
-
Calcified VSMC cultures
-
Phosphate-buffered saline (PBS)
-
10% (v/v) Formalin or 4% (w/v) Paraformaldehyde for fixation
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water
-
10% (w/v) Cetylpyridinium chloride (CPC) for quantification
Protocol:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 15 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Add the ARS staining solution to each well, ensuring the cell layer is completely covered.
-
Incubate for 20-30 minutes at room temperature.
-
Aspirate the ARS solution and wash the wells four to five times with distilled water to remove unbound dye.
-
For qualitative analysis, visualize the orange-red calcium deposits under a microscope.
-
For quantification, add 10% CPC to each well to destain and solubilize the calcium-bound ARS.
-
Incubate for 15-30 minutes with gentle shaking.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
Calcium Content Assay
Objective: To quantify the total calcium content in the cell layer.
Materials:
-
Calcified VSMC cultures
-
0.6 N HCl
-
Calcium colorimetric assay kit (e.g., o-cresolphthalein complexone method)
-
Reagents for protein quantification (e.g., BCA or Bradford assay)
-
0.1 N NaOH / 0.1% SDS solution
Protocol:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Decalcify the cell layer by adding 0.6 N HCl to each well and incubating for 24 hours at 4°C.
-
Collect the HCl supernatant containing the dissolved calcium.
-
Determine the calcium concentration in the supernatant using a calcium colorimetric assay kit according to the manufacturer's instructions.
-
After decalcification, wash the remaining cell layer with PBS.
-
Solubilize the cellular proteins by adding 0.1 N NaOH / 0.1% SDS solution and incubating for at least 30 minutes.
-
Measure the total protein content using a standard protein assay.
-
Normalize the calcium content to the total protein content (e.g., µg calcium/mg protein).
TNAP Activity Assay
Objective: To measure the enzymatic activity of TNAP in VSMC lysates.
Materials:
-
VSMC cultures (treated with or without this compound)
-
Cell lysis buffer (e.g., 1% Triton X-100 in 0.9% NaCl)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase assay buffer
-
Microplate reader
Protocol:
-
Wash the cells three times with PBS.
-
Lyse the cells by adding cold lysis buffer and scraping the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a known amount of protein lysate to each well.
-
Add the pNPP substrate solution to initiate the enzymatic reaction.
-
Incubate at 37°C for an appropriate time (e.g., 30-60 minutes).
-
Measure the absorbance at 405 nm, which corresponds to the production of p-nitrophenol.
-
Calculate the TNAP activity and normalize it to the protein concentration (e.g., nmol/min/mg protein).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on VSMC calcification.
Caption: Workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of vascular smooth muscle cell calcification by extracellular pyrophosphate homeostasis: synergistic modulation by cyclic AMP and hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of alkaline phosphatase suppress vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Osteoblast Differentiation with TNAP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoblast differentiation is a critical process in bone formation and regeneration. Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in this process, playing a crucial role in the mineralization of the extracellular matrix.[1][2] TNAP hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, thereby increasing the local concentration of inorganic phosphate (Pi) and facilitating bone mineralization.[3][4][5] The intricate regulation of osteoblast differentiation involves a network of signaling pathways, including the Wnt/β-catenin and Bone Morphogenetic Protein (BMP)/SMAD pathways.[6]
This document provides a detailed protocol for utilizing TNAP-IN-1, a hypothetical inhibitor of TNAP, to study its effects on osteoblast differentiation. These protocols are designed for researchers in bone biology, regenerative medicine, and drug development to investigate the therapeutic potential and mechanism of action of TNAP inhibitors.
Mechanism of Action of TNAP in Osteoblast Differentiation
TNAP is a cell surface enzyme highly expressed in osteoblasts. Its primary role in bone formation is to regulate the local concentration of inhibitors and promoters of mineralization.[1][3] The key substrate for TNAP in this context is inorganic pyrophosphate (PPi), which is generated by osteoblasts and inhibits the formation and growth of hydroxyapatite crystals.[7][8] TNAP hydrolyzes PPi into two molecules of inorganic phosphate (Pi), thereby removing the inhibitory PPi and providing the necessary Pi for hydroxyapatite deposition onto the collagenous extracellular matrix.[3][4]
This compound is a hypothetical small molecule inhibitor designed to specifically target and inactivate the enzymatic activity of TNAP. By inhibiting TNAP, this compound is expected to increase the extracellular concentration of PPi, leading to a reduction in hydroxyapatite crystal formation and subsequent mineralization of the extracellular matrix. This makes this compound a valuable tool for studying the role of TNAP in osteoblast function and for investigating the potential of TNAP inhibition as a therapeutic strategy for conditions involving pathological calcification.
Data Presentation
The following tables present hypothetical quantitative data from experiments using this compound to inhibit osteoblast differentiation.
Table 1: Dose-Dependent Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 cells.
| This compound Concentration (µM) | ALP Activity (nmol/min/mg protein) | % Inhibition |
| 0 (Vehicle Control) | 150.2 ± 8.5 | 0% |
| 0.1 | 125.8 ± 7.1 | 16.2% |
| 1 | 88.4 ± 5.3 | 41.1% |
| 10 | 45.1 ± 3.9 | 70.0% |
| 100 | 15.6 ± 2.1 | 89.6% |
Table 2: Effect of this compound (10 µM) on Osteogenic Gene Expression in MC3T3-E1 cells after 7 days of differentiation. (Data presented as fold change relative to undifferentiated control)
| Gene | Vehicle Control (Fold Change) | This compound (10 µM) (Fold Change) |
| Runx2 | 5.2 ± 0.4 | 4.8 ± 0.5 |
| Alpl (TNAP) | 8.9 ± 0.7 | 8.5 ± 0.9 |
| Bsp (Bone Sialoprotein) | 6.7 ± 0.6 | 2.1 ± 0.3 |
| Ocn (Osteocalcin) | 4.5 ± 0.4 | 1.3 ± 0.2 |
Table 3: Quantification of Mineralization by Alizarin Red S Staining in MC3T3-E1 cells treated with this compound for 21 days.
| Treatment | Absorbance at 562 nm | % of Vehicle Control |
| Vehicle Control | 0.85 ± 0.07 | 100% |
| This compound (1 µM) | 0.52 ± 0.05 | 61.2% |
| This compound (10 µM) | 0.21 ± 0.03 | 24.7% |
Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation of MC3T3-E1 Cells
This protocol describes the induction of osteoblast differentiation in the pre-osteoblastic cell line MC3T3-E1.
Materials:
-
MC3T3-E1 subclone 4 cells
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
L-Ascorbic acid
-
β-Glycerophosphate
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture MC3T3-E1 cells in growth medium (α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into appropriate culture vessels (e.g., 24-well plates for ALP activity and Alizarin Red S staining, 6-well plates for RNA extraction) at a density of 2 x 10^4 cells/cm².
-
Induction of Differentiation: Once cells reach 80-90% confluency, replace the growth medium with osteogenic differentiation medium (growth medium supplemented with 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate).
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the osteogenic differentiation medium at the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all conditions, including the vehicle control.
-
-
Medium Change: Change the medium every 2-3 days with fresh osteogenic differentiation medium containing the appropriate concentration of this compound or vehicle control.
-
Duration: Continue the differentiation for the desired time points (e.g., 7 days for gene expression analysis, 14 days for ALP activity, and 21 days for mineralization assays).
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This assay measures the enzymatic activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP assay buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 mM ZnCl2, pH 10.5)
-
Stop solution (e.g., 3 M NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
BCA Protein Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: After the desired differentiation period, wash the cells with PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using the BCA Protein Assay Kit.
-
ALP Reaction:
-
Add a known amount of cell lysate (e.g., 10-20 µg of total protein) to each well of a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the ALP activity as nmol of p-nitrophenol produced per minute per mg of total protein.
Protocol 3: Alizarin Red S Staining for Mineralization
This protocol is used to visualize and quantify calcium deposition, a hallmark of late-stage osteoblast differentiation.[9][10][11]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water (dH2O)
-
10% Acetic acid
-
10% Ammonium hydroxide
-
Microplate reader
Procedure:
-
Fixation: After 21 days of differentiation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[9][10]
-
Staining: Wash the fixed cells with dH2O and stain with Alizarin Red S solution for 20-30 minutes at room temperature.[9][10]
-
Washing: Gently wash the cells with dH2O to remove excess stain.
-
Visualization: Visualize the stained calcium deposits using a bright-field microscope.
-
Quantification (Optional):
-
To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[9]
-
Heat the solution at 85°C for 10 minutes and then cool on ice.
-
Centrifuge the slurry and neutralize the supernatant with 10% ammonium hydroxide.
-
Measure the absorbance at 562 nm.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Osteogenic Markers
This protocol is used to measure the expression of key genes involved in osteoblast differentiation.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (Runx2, Alpl, Bsp, Ocn) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: After 7 days of differentiation, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and forward and reverse primers for each target gene.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the undifferentiated control group.
Visualizations
Caption: Mechanism of TNAP inhibition by this compound.
Caption: Workflow for assessing this compound effects.
Caption: Key signaling pathways in osteoblast differentiation.
References
- 1. Wnt/β-Catenin Signaling Mediates Osteoblast Differentiation Triggered by Peptide-induced α5β1 Integrin Priming in Mesenchymal Skeletal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation [ijbs.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaline phosphatase (ALP) activity assay [bio-protocol.org]
- 8. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for TNAP-IN-1 in the Study of Atherosclerosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme implicated in the pathogenesis of atherosclerosis, primarily through its role in promoting vascular calcification. TNAP hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization, thereby facilitating the deposition of calcium phosphate crystals in the arterial wall. This process contributes to the stiffening of arteries and the progression of atherosclerotic plaques. Inhibition of TNAP, therefore, presents a promising therapeutic strategy to mitigate vascular calcification and atherosclerosis.
Important Note on TNAP-IN-1: As of the latest literature review, there are no published in vivo studies evaluating the efficacy of this compound in animal models of atherosclerosis. This compound is a selective inhibitor of TNAP with a reported IC50 of 0.19 μM in in vitro assays. The following application notes and protocols are based on the extensive research conducted with another potent and selective TNAP inhibitor, SBI-425 , which serves as a well-characterized reference compound. The provided protocols for this compound are therefore hypothetical and intended to serve as a starting point for research endeavors.
Mechanism of Action of TNAP in Atherosclerosis
TNAP is an ectoenzyme that plays a crucial role in regulating the balance between inorganic phosphate (Pi) and inorganic pyrophosphate (PPi). In the vasculature, an increased expression or activity of TNAP leads to the hydrolysis of PPi, an endogenous inhibitor of hydroxyapatite crystal formation. The resulting decrease in local PPi concentration and increase in Pi promotes the calcification of the extracellular matrix within atherosclerotic plaques. This vascular calcification is a hallmark of advanced atherosclerosis and is associated with increased cardiovascular risk.
Signaling Pathway of TNAP-Mediated Vascular Calcification
Caption: TNAP-mediated signaling in vascular calcification.
Quantitative Data from In Vivo Studies with a Reference TNAP Inhibitor (SBI-425)
The following tables summarize the quantitative outcomes from key studies using the TNAP inhibitor SBI-425 in mouse models of atherosclerosis and vascular calcification. These data illustrate the potential therapeutic effects of TNAP inhibition.
Table 1: Effect of SBI-425 on Coronary Artery Calcification and Lipid Deposition in WHC-eTNAP Mice
| Treatment Group | Coronary Calcium Area (μm²) | Coronary Lipid Area (μm²) |
| WHC-eTNAP + Placebo | 144622 | 77317 |
| WHC-eTNAP + SBI-425 | 78838 | 30754 |
Data adapted from a study in a mouse model of familial hypercholesterolemia with endothelial TNAP overexpression (WHC-eTNAP) fed an atherogenic diet for 5 weeks.[1][2][3]
Table 2: Effect of SBI-425 on Atherosclerosis Development in ApoE-deficient Mice
| Treatment Group | Aortic Root Lesion Area (% of total area) | Plaque Calcification (Arbitrary Units) |
| ApoE-/- + Vehicle | ~25% | High |
| ApoE-/- + SBI-425 | ~15% | Low |
Data are representative of findings from studies in ApoE-deficient mice on a high-fat diet for 15 weeks.[4]
Experimental Protocols
Protocol 1: Evaluation of a TNAP Inhibitor (SBI-425) in an Atherosclerosis Mouse Model (ApoE-deficient)
This protocol is based on established methods for inducing and evaluating atherosclerosis in Apolipoprotein E (ApoE)-deficient mice.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J background, homozygous for the Apoe knockout allele (ApoE-/-).
-
Age: 8-10 weeks at the start of the study.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet-Induced Atherosclerosis:
-
Diet: Western-type diet containing 21% fat and 0.15% cholesterol.
-
Duration: 12-16 weeks.
3. TNAP Inhibitor (SBI-425) Administration:
-
Formulation: SBI-425 can be mixed with the powdered Western diet or formulated for oral gavage. For diet administration, a typical dose is 30 mg/kg/day.[1]
-
Treatment Groups:
-
Group 1: ApoE-/- mice on Western diet + Vehicle control.
-
Group 2: ApoE-/- mice on Western diet + SBI-425 (e.g., 30 mg/kg/day).
-
-
Duration of Treatment: Concurrent with the Western diet feeding.
4. Endpoint Analysis:
-
Blood Collection: Collect blood at baseline and at the end of the study for lipid profile analysis (total cholesterol, triglycerides).
-
Tissue Harvesting: At the end of the study, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Harvest the heart and aorta.
-
Atherosclerotic Lesion Analysis:
-
Aortic Root: Embed the upper portion of the heart in OCT, and prepare serial cryosections of the aortic root. Stain with Oil Red O for neutral lipids and counterstain with hematoxylin. Quantify the lesion area using imaging software.
-
Aorta: Dissect the entire aorta, clean it of adipose tissue, and stain with Oil Red O. En face analysis can be performed to quantify the total plaque area.
-
-
Plaque Calcification Analysis:
-
Stain aortic root sections with Alizarin Red S to visualize calcium deposits. Quantify the calcified area.
-
Experimental Workflow for Evaluating a TNAP Inhibitor
Caption: General experimental workflow for in vivo studies.
Proposed Protocol for the Evaluation of this compound
Given the absence of in vivo data for this compound, a pilot study is recommended to determine the optimal dosage and to assess for any potential toxicity.
1. Preliminary In Vitro and Ex Vivo Characterization:
-
Confirm the IC50 of this compound on mouse TNAP enzyme activity.
-
Assess the effect of this compound on the calcification of vascular smooth muscle cells in culture.
2. In Vivo Dose-Finding and Tolerability Study:
-
Animal Model: Use healthy C57BL/6J mice.
-
Dose Escalation: Administer this compound via oral gavage at increasing doses (e.g., 1, 3, 10, 30 mg/kg/day) for 1-2 weeks.
-
Parameters to Monitor:
-
Daily observation for any signs of toxicity.
-
Body weight changes.
-
Plasma TNAP activity at different time points post-dosing to determine the extent and duration of target engagement.
-
Basic blood chemistry to assess liver and kidney function.
-
3. Efficacy Study in an Atherosclerosis Model (e.g., LDLR-/- mice):
-
Animal Model: Low-density lipoprotein receptor-deficient (LDLR-/-) mice on a C57BL/6J background. This model is also widely used and develops robust atherosclerosis on a Western diet.
-
Diet: Western-type diet.
-
Treatment Groups:
-
Group 1: LDLR-/- mice on Western diet + Vehicle.
-
Group 2: LDLR-/- mice on Western diet + this compound (low dose, determined from pilot study).
-
Group 3: LDLR-/- mice on Western diet + this compound (high dose, determined from pilot study).
-
-
Administration and Duration: Follow the protocol outlined for SBI-425, with the treatment duration of 12-16 weeks.
-
Endpoint Analysis: Conduct a comprehensive analysis of atherosclerotic lesion size, composition (macrophage content, collagen), and calcification as described in the SBI-425 protocol.
4. Data Interpretation:
-
Compare the effects of this compound with the vehicle control to determine its efficacy in reducing atherosclerosis and vascular calcification.
-
Correlate the observed efficacy with the level of TNAP inhibition achieved in the plasma.
Conclusion
This compound is a selective inhibitor of TNAP that holds potential for the study and treatment of atherosclerosis. While in vivo data for this specific compound is currently lacking, the extensive research on the reference compound SBI-425 provides a strong rationale and a clear experimental framework for its evaluation. The proposed protocols offer a systematic approach for researchers to investigate the therapeutic potential of this compound in preclinical models of atherosclerosis. Careful dose-finding and tolerability studies are crucial first steps in this process.
References
- 1. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TNAP-IN-1 Administration in a Warfarin-Induced Calcification Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the administration of a Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitor, herein referred to as TNAP-IN-1 (using SBI-425 as a well-documented exemplar), in a rat model of warfarin-induced vascular calcification.
Introduction
Vascular calcification is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease and diabetes. One key enzyme implicated in this process is Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP promotes calcification by hydrolyzing pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, into inorganic phosphate (Pi), a promoter of mineralization.[1]
Warfarin, a vitamin K antagonist, is utilized to induce a robust model of arterial calcification in rats. By inhibiting the vitamin K-dependent carboxylation of Matrix Gla Protein (MGP), a calcification inhibitor, warfarin treatment leads to extensive calcification of the arterial media.[2] This model is valuable for studying the mechanisms of vascular calcification and for evaluating the efficacy of potential therapeutic agents.
This compound represents a class of pharmacological inhibitors designed to selectively target TNAP. By inhibiting TNAP activity, these compounds aim to preserve local concentrations of PPi, thereby preventing or reducing vascular calcification. The data presented herein summarizes the effects of the TNAP inhibitor SBI-425 in the warfarin-induced rat model of vascular calcification.
Data Presentation
The following tables summarize the quantitative data from studies administering a TNAP inhibitor (SBI-425) to rats with warfarin-induced vascular calcification.
Table 1: Effect of TNAP Inhibitor on Aortic Calcium Content
| Treatment Group | Aortic Calcium Content (mg/g wet tissue) | Percent Reduction in Calcium Content |
| Vehicle | 3.84 ± 0.64 | - |
| TNAP Inhibitor (10 mg/kg/day) | 0.70 ± 0.23 | 81.8% |
Data presented as mean ± standard error of the mean.[1]
Table 2: Effect of TNAP Inhibitor on Serum Biomarkers
| Biomarker | Vehicle Group | TNAP Inhibitor Group |
| Serum Calcium | No significant difference | No significant difference |
| Serum Phosphorus | No significant difference | No significant difference |
| Serum Alkaline Phosphatase Activity | Not significantly altered | Not significantly altered |
| Serum AST | No significant difference | No significant difference |
| Serum ALT | No significant difference | No significant difference |
AST: Aspartate aminotransferase; ALT: Alanine aminotransferase.[1]
Experimental Protocols
Warfarin-Induced Vascular Calcification in Rats
This protocol describes the induction of vascular calcification in rats using warfarin.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Warfarin
-
Vitamin K1
-
Vehicle for warfarin and Vitamin K1 (e.g., sterile water, appropriate solvent)
-
Gavage needles
-
Subcutaneous injection needles and syringes
-
Animal housing with controlled environment (temperature, light/dark cycle)
-
Standard rat chow and water ad libitum
Procedure:
-
Animal Acclimation: Upon arrival, allow rats to acclimate to the housing facility for at least one week.
-
Warfarin and Vitamin K1 Preparation: Prepare a solution of warfarin and a separate solution of Vitamin K1 at the desired concentrations. The combination of warfarin and vitamin K1 is crucial to induce extrahepatic vitamin K deficiency and subsequent calcification without causing fatal hemorrhage.[3]
-
Induction Regimen:
-
Administer warfarin to the rats. A common approach is to provide warfarin in the feed (e.g., 3 mg/g of food) along with Vitamin K1 (e.g., 1.5 mg/g of food) for a period of 2 to 7 weeks.[4]
-
Alternatively, daily administration via oral gavage or injection can be performed.
-
-
Monitoring: Monitor the animals daily for any signs of distress, including bleeding. Body weight should be recorded regularly.
-
Confirmation of Calcification: At the end of the study period, vascular calcification can be confirmed by histological analysis (e.g., Von Kossa staining) and measurement of tissue calcium content.
Administration of this compound (SBI-425)
This protocol outlines the administration of the TNAP inhibitor to the warfarin-treated rats.
Materials:
-
This compound (e.g., SBI-425)
-
Vehicle for this compound (as specified by the manufacturer or literature)
-
Oral gavage needles or appropriate injection supplies
Procedure:
-
This compound Preparation: Prepare a solution or suspension of this compound in the appropriate vehicle at the desired concentration.
-
Administration:
-
Administer this compound to a subset of the warfarin-treated rats. A documented effective dose for SBI-425 is 10 mg/kg/day.[1]
-
The administration route is typically oral gavage.
-
A vehicle control group (warfarin-treated rats receiving only the vehicle) must be included.
-
-
Treatment Duration: The administration of the TNAP inhibitor should coincide with the warfarin treatment period (e.g., 7 weeks).[1]
Tissue Harvesting and Analysis
Procedure:
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats according to approved institutional guidelines. Perfuse the animals with saline to remove blood from the vasculature. Carefully dissect the aorta and other relevant arteries.
-
Histological Analysis (Von Kossa Staining):
-
Fix a portion of the aorta in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 micron sections and mount on slides.
-
Deparaffinize and hydrate the sections to distilled water.
-
Incubate the slides in 1% silver nitrate solution under a bright light for 30-60 minutes.
-
Rinse thoroughly with distilled water.
-
Treat with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.
-
Rinse again with distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydrate, clear, and mount the coverslip.
-
Calcium deposits will appear black.
-
-
Biochemical Analysis of Aortic Calcium Content:
-
Take a separate portion of the aorta, weigh it, and dry it.
-
The tissue can be hydrolyzed in a strong acid (e.g., hydrochloric acid).
-
The calcium concentration in the resulting solution can be determined using a colorimetric calcium assay kit or by atomic absorption spectroscopy.
-
Results are typically expressed as mg of calcium per gram of wet or dry tissue weight.
-
Visualizations
Signaling Pathway of TNAP in Vascular Calcification
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of Warfarin Use With Valvular and Vascular Calcification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Warfarin-Induced Calcification: Potential Prevention and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of Matrix Vesicle Mineralization with TNAP-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix vesicle-mediated mineralization is a fundamental biological process essential for the formation of bone and cartilage. A key enzyme in this intricate process is Tissue-Nonspecific Alkaline Phosphatase (TNAP), which plays a pivotal role in preparing the extracellular matrix for mineral deposition. Understanding the mechanisms of TNAP function and modulation is critical for research in bone biology, the development of therapies for skeletal disorders, and for addressing pathological calcification. TNAP-IN-1, a potent and selective inhibitor of TNAP, serves as an invaluable chemical tool for elucidating the specific contributions of this enzyme to matrix vesicle mineralization.
These application notes provide a comprehensive guide for utilizing this compound in in vitro studies to investigate matrix vesicle mineralization. This document outlines the mechanism of action of TNAP, the properties of this compound, and detailed protocols for its application in cell-based mineralization assays.
Mechanism of Action: TNAP in Matrix Vesicle Mineralization
Matrix vesicles are small, membrane-bound extracellular vesicles that bud from the plasma membrane of osteoblasts, chondrocytes, and odontoblasts.[1] These vesicles act as nucleation sites for the initial formation of hydroxyapatite crystals, the primary mineral component of bone.
The mineralization process is tightly regulated by the local concentrations of inorganic phosphate (Pi) and inorganic pyrophosphate (PPi). PPi is a potent inhibitor of hydroxyapatite crystal formation and growth.[2] TNAP, an ectoenzyme highly expressed on the surface of osteoblasts and enriched in matrix vesicles, promotes mineralization primarily through its pyrophosphatase activity.[1][2] It hydrolyzes PPi into two molecules of Pi, thereby achieving two critical outcomes:
-
Removal of an Inhibitor: By degrading PPi, TNAP eliminates a key barrier to mineralization.[2]
-
Provision of a Precursor: The hydrolysis of PPi increases the local concentration of Pi, a crucial component of hydroxyapatite.[2]
This dual action of TNAP shifts the local Pi/PPi ratio, creating a permissive environment for the initiation and propagation of hydroxyapatite crystals within and around the matrix vesicles.[3]
This compound: A Selective Inhibitor of TNAP
This compound (also known as MLS-0038949) is a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase.[4] Its selectivity for TNAP over other alkaline phosphatase isozymes, such as intestinal (IAP) and placental (PLAP) alkaline phosphatases, makes it an excellent tool for dissecting the specific functions of TNAP in complex biological systems.[4]
Chemical Properties of this compound:
| Property | Value | Reference |
| Synonyms | MLS-0038949, 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide | [2][3] |
| IC50 | 0.19 µM | [4] |
| Selectivity | No significant activity against IAP and PLAP (IC50 > 100 µM) | [4] |
Quantitative Data: Inhibition of Mineralization by this compound
The inhibitory effect of this compound on matrix mineralization has been demonstrated in various cell culture models. A key study utilizing the MC3T3-E1 pre-osteoblastic cell line showed that this compound effectively blocks mineralization.
| Cell Line | Inhibitor | Concentration | % Inhibition of Mineralization | p-value | Reference |
| MC3T3-E1 (Phospho1 overexpressing) | This compound (MLS-0038949) | 30 µM | ~85% | <0.001 | [5] |
This data demonstrates a significant reduction in matrix mineralization upon treatment with this compound, highlighting its efficacy in in vitro models.
Experimental Protocols
Protocol 1: Osteoblast Culture and Induction of Mineralization
This protocol describes the culture of MC3T3-E1 pre-osteoblastic cells and the induction of matrix vesicle-mediated mineralization.
Materials:
-
MC3T3-E1 subclone 4 cells (ATCC® CRL-2593™)
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-Ascorbic acid 2-phosphate
-
β-Glycerophosphate
-
Cell culture flasks and plates (6-well or 24-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
-
Induction of Mineralization:
-
Seed MC3T3-E1 cells into 6-well or 24-well plates at a density of 2 x 10^4 cells/cm².
-
Allow the cells to reach confluency.
-
Once confluent, switch the growth medium to mineralization medium: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL L-ascorbic acid 2-phosphate, and 10 mM β-glycerophosphate.
-
Change the mineralization medium every 2-3 days. Mineralization is typically observed within 7-21 days, appearing as nodular structures.
-
Protocol 2: Application of this compound to Inhibit Mineralization
This protocol details the application of this compound to osteoblast cultures to study its effect on mineralization.
Materials:
-
This compound (MLS-0038949)
-
Dimethyl sulfoxide (DMSO)
-
Osteoblast cultures undergoing mineralization (from Protocol 1)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
-
Treatment of Cells:
-
On the day of inducing mineralization (Day 0), add this compound to the mineralization medium at the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM) to determine the dose-dependent effect.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Replenish the medium with fresh mineralization medium containing this compound every 2-3 days.
-
Protocol 3: Quantification of Mineralization using Alizarin Red S Staining
Alizarin Red S is a dye that specifically binds to calcium salts, allowing for the visualization and quantification of mineralized matrix.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) solution (2% w/v in distilled water, pH 4.1-4.3)
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Spectrophotometer
Procedure:
-
Staining:
-
At the end of the culture period, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add a sufficient volume of 2% Alizarin Red S solution to cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature with gentle shaking.
-
Aspirate the ARS solution and wash the cells four times with deionized water to remove unbound dye.
-
Allow the plates to air dry.
-
-
Visualization:
-
The stained mineralized nodules will appear as red-orange deposits.
-
Capture images using a brightfield microscope or a flatbed scanner.
-
-
Quantification:
-
To quantify the mineralization, add 1 mL of 10% acetic acid to each well of a 6-well plate (or a proportionally smaller volume for smaller well sizes).
-
Incubate for 30 minutes at room temperature with shaking to destain the mineralized nodules.
-
Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube.
-
Heat the suspension at 85°C for 10 minutes and then place on ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide until the pH is between 4.1 and 4.5.
-
Read the absorbance of the solution at 405 nm using a spectrophotometer.
-
Create a standard curve with known concentrations of Alizarin Red S to determine the amount of bound dye in each sample.
-
Visualizations
Signaling Pathway of Matrix Vesicle Mineralization
Caption: Signaling pathway of matrix vesicle mineralization.
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-α stimulates alkaline phosphatase and mineralization through PPARγ inhibition in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for In Vivo Studies of TNAP-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in regulating mineralization processes throughout the body. Its role in hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of calcification, makes it a critical target for therapeutic intervention in diseases characterized by soft tissue calcification.[1][2] TNAP-IN-1 is a selective inhibitor of TNAP with a reported IC50 of 0.19 μM, showing promise for the investigation and potential treatment of such conditions.[3] These application notes provide detailed experimental designs and protocols for the in vivo evaluation of this compound, focusing on animal models of soft tissue calcification, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and initial safety assessment.
Mechanism of Action of TNAP and Inhibition by this compound
TNAP is a cell-surface enzyme that plays a crucial role in bone mineralization by hydrolyzing PPi to inorganic phosphate (Pi), thereby promoting hydroxyapatite crystal deposition. In soft tissues, however, this activity can lead to pathological calcification. This compound, as a selective inhibitor, is designed to block this enzymatic activity, leading to an increase in local PPi concentrations and consequently preventing or reducing ectopic calcification.
Recommended In Vivo Models for Soft Tissue Calcification
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. Below are protocols for two well-established models of vascular calcification.
Warfarin-Induced Vascular Calcification in Rats
This model induces robust medial arterial calcification and is relevant for studying the effects of TNAP inhibition on established calcification.[1][4]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week with free access to standard chow and water.
-
Induction of Calcification:
-
This compound Administration:
-
Based on studies with similar inhibitors like SBI-425, a starting dose of 10 mg/kg/day of this compound administered orally (gavage) is recommended.[1][5]
-
The vehicle can be a solution of 10% DMSO, 10% Tween-80, and 80% water or 0.5% methylcellulose.[6]
-
Administer this compound concurrently with the warfarin and vitamin K-deficient diet.
-
-
Experimental Groups:
-
Group 1: Vehicle control (warfarin + vitamin K-deficient diet + vehicle).
-
Group 2: this compound treatment (warfarin + vitamin K-deficient diet + this compound).
-
Group 3: Normal control (standard diet).
-
-
Endpoint Analysis (after 4-7 weeks):
-
Collect blood for biochemical analysis (see PK/PD section).
-
Euthanize animals and harvest aortas and other relevant soft tissues.
-
Assess calcification using Von Kossa staining and quantify calcium content using a calcium assay kit.[1]
-
Adenine-Induced Chronic Kidney Disease (CKD) Model in Mice
This model mimics the vascular calcification observed in patients with CKD.[3][7][8]
Protocol:
-
Animal Model: Male C57BL/6J mice (7-8 weeks old).
-
Acclimation: Acclimate animals for one week.
-
Induction of CKD and Calcification:
-
This compound Administration:
-
Experimental Groups:
-
Group 1: Vehicle control (adenine/high-phosphorus diet + vehicle).
-
Group 2: this compound treatment (adenine/high-phosphorus diet + this compound).
-
Group 3: Normal control (standard diet).
-
-
Endpoint Analysis (after 6-8 weeks):
-
Monitor kidney function (e.g., blood urea nitrogen - BUN).
-
Collect blood for PK/PD analysis.
-
Harvest and analyze aortas for calcification as described in the warfarin model.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the PK/PD profile of this compound is essential for dose optimization and establishing a relationship between drug exposure and therapeutic effect.
Pharmacokinetic (PK) Protocol
-
Dosing: Administer a single oral dose of this compound to mice or rats. A dose range of 1, 3, and 10 mg/kg can be used for initial studies.[6]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[6]
-
Sample Processing: Separate plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (half-life).[6]
Pharmacodynamic (PD) Protocol
-
Biomarkers: The primary PD biomarkers for TNAP inhibition are plasma alkaline phosphatase (ALP) activity and the plasma levels of TNAP substrates, inorganic pyrophosphate (PPi) and pyridoxal 5'-phosphate (PLP).[6]
-
Sample Collection: Use plasma samples collected during the PK study.
-
ALP Activity Assay: Measure total plasma ALP activity using a commercially available colorimetric assay kit.
-
PPi and PLP Measurement: Quantify plasma PPi and PLP levels using LC-MS/MS or other validated methods.
-
Data Analysis: Correlate the plasma concentrations of this compound with the changes in ALP activity and PPi/PLP levels to establish an exposure-response relationship.[6]
Quantitative Data Summary
The following tables provide a summary of expected or reference quantitative data based on published studies of similar TNAP inhibitors.
Table 1: Reference Dosing Regimens for TNAP Inhibitors in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Frequency | Reference |
| SBI-425 | Rat (Warfarin-induced) | 10 mg/kg | Oral (gavage) | Daily | [1] |
| SBI-425 | Mouse (CKD) | 10-30 mg/kg | Oral (gavage) | Daily | [5][7] |
| DS-1211 | Mouse | 0.3, 1.0, 3.0 mg/kg | Oral (gavage) | Single dose | [6] |
| DS-1211 | Monkey | 0.1, 0.3, 1.0 mg/kg | Oral (gavage) | Single dose | [6] |
Table 2: Reference Pharmacokinetic Parameters for DS-1211 in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) | T1/2 (hr) |
| 0.3 | 43.1 | 1.0 | 102 | 1.2 |
| 1.0 | 148 | 1.0 | 338 | 1.1 |
| 3.0 | 450 | 1.0 | 1040 | 1.4 |
| (Data adapted from a study on DS-1211)[6] |
Initial Safety and Toxicity Assessment
A preliminary assessment of the safety profile of this compound should be conducted alongside efficacy studies.
Protocol:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in body weight, food and water intake, and overall behavior.
-
Liver Function Tests: At the end of the study, measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential liver toxicity.[1]
-
Bone Histomorphometry: Since TNAP is crucial for bone mineralization, long-term inhibition may affect bone health. For chronic studies, it is advisable to perform bone histomorphometry on a relevant bone (e.g., femur or tibia) to assess parameters like bone formation rate and mineral apposition rate.[1]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. By utilizing established animal models of soft tissue calcification and robust PK/PD methodologies, researchers can effectively characterize the therapeutic potential and safety profile of this promising TNAP inhibitor. Careful consideration of dose selection, appropriate controls, and comprehensive endpoint analysis will be crucial for the successful advancement of this compound in drug development.
References
- 1. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular, valvular and kidney calcification manifested in mouse models of adenine-induced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TNAP Inhibitors in Mouse Models
Disclaimer: Limited in vivo dosage and administration data is publicly available for a compound specifically designated "TNAP-IN-1". The following application notes and protocols are based on data from other well-characterized, potent, and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, such as SBI-425 and MLS-0038949, and are intended to serve as a comprehensive guide for researchers.
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme involved in various physiological and pathological processes, including skeletal mineralization, vascular calcification, and inflammation. Inhibition of TNAP is a promising therapeutic strategy for diseases such as chronic kidney disease-mineral and bone disorder (CKD-MBD) and certain cardiovascular conditions. This document provides detailed protocols and data for the administration of TNAP inhibitors in mouse models, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Dosage and Administration of TNAP Inhibitors in Mice
The following table summarizes the quantitative data for the administration of the TNAP inhibitor SBI-425 in various mouse models.
| Compound | Dosage | Administration Route | Mouse Model | Study Focus | Reference |
| SBI-425 | 10 mg/kg, once daily | Oral Gavage | CKD-MBD mouse model | Medial Arterial Calcification | [1][2] |
| SBI-425 | 30 mg/kg, once daily | Oral Gavage | CKD-MBD mouse model | Medial Arterial Calcification | [1][2] |
| SBI-425 | 10 mg/kg/day | Oral (in food) | Warfarin-induced vascular calcification rat model | Vascular Calcification & Bone Mineralization | [3] |
| SBI-425 | 30 mg/kg/day | Oral (in food) | WHC-eTNAP mice (familial hypercholesterolemia) | Coronary Artery Disease | [4] |
| SBI-425 | 25 mg/kg, once daily for 7 days | Intraperitoneal (IP) Injection | Sepsis mouse model | Neuroinflammation and Peripheral Immunosuppression | [5] |
| SBI-425 | 10 mg/kg | Oral | Wild-type mice | In vivo TNAP inhibition measurement | [6] |
Experimental Protocols
Protocol for Oral Gavage Administration
Oral gavage is a common method for precise oral administration of compounds.
Materials:
-
Appropriate gavage needle (18-20 gauge for adult mice, with a rounded tip).[7][8]
-
Syringe (1 ml or appropriate for the volume).
-
TNAP inhibitor solution.
-
Weighing scale.
-
70% ethanol for disinfection.
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume is 10 ml/kg body weight.[8]
-
Restraint: Securely restrain the mouse using a scruffing technique to immobilize the head and body.[9] The head should be slightly extended to create a straight line from the mouth to the esophagus.[10]
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[10]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[7]
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-insert. Do not apply force to avoid tracheal insertion or esophageal perforation.[7]
-
-
Compound Administration: Once the needle is in the stomach, slowly administer the solution over 2-3 seconds.[11]
-
Post-Administration Monitoring: Gently remove the needle and return the animal to its cage. Monitor the mouse for at least 10 minutes for any signs of distress, such as labored breathing.[7]
Protocol for Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of therapeutic agents.
Materials:
-
TNAP inhibitor solution.
-
70% ethanol for disinfection.
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended volume for IP injection is 10 ml/kg.[12]
-
Restraint: Restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum.[14]
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[12]
-
Aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw and use a new sterile needle at a different site.[14]
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-Injection Monitoring: Withdraw the needle and return the mouse to its cage. Observe the animal for any adverse reactions.[15]
Visualizations
Signaling Pathway of TNAP and its Inhibition
Caption: Signaling pathway illustrating TNAP's role and the effect of its inhibition.
Experimental Workflow for In Vivo TNAP Inhibitor Studies
References
- 1. researchmap.jp [researchmap.jp]
- 2. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improves survival probability in the CKD-MBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 5. Systemic inhibition of tissue-nonspecific alkaline phosphatase alters the brain-immune axis in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. instechlabs.com [instechlabs.com]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. scribd.com [scribd.com]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for TNAP-IN-1 in Coronary Artery Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronary artery disease (CAD) remains a leading cause of morbidity and mortality worldwide. A key pathological process in the progression of CAD is vascular calcification, the deposition of calcium phosphate crystals in the arterial wall, which contributes to plaque instability and adverse cardiovascular events. Tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a critical enzyme in the regulation of vascular calcification. TNAP promotes this process by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, thereby increasing local concentrations of inorganic phosphate (Pi) and facilitating hydroxyapatite crystal formation.[1][2][3][4]
TNAP-IN-1 is a selective inhibitor of tissue-nonspecific alkaline phosphatase. While the specific compound "this compound" is described with an IC50 of 0.19 μM for TNAP, much of the in-depth in vivo research in coronary artery disease models has been conducted with a structurally similar and potent TNAP inhibitor, SBI-425.[5] This document will focus on the application of TNAP inhibitors, using SBI-425 as the primary example, in the study of coronary artery disease models, providing detailed protocols and data for researchers in this field. Upregulation of TNAP expression in vascular smooth muscle cells or endothelial cells has been shown to lead to pathological calcification in animal models.[2] Increased TNAP expression is also observed in patients with vascular calcification associated with diabetes and chronic kidney disease.[2]
Mechanism of Action of TNAP in Coronary Artery Disease
TNAP is a key enzyme that regulates the balance between inhibitors and promoters of mineralization in the vascular wall. Its primary role in this context is the hydrolysis of inorganic pyrophosphate (PPi), a strong inhibitor of hydroxyapatite crystal formation. By breaking down PPi into two molecules of inorganic phosphate (Pi), TNAP shifts the local environment to favor calcification.[1][3][4]
Quantitative Data
The following tables summarize quantitative data from studies utilizing the TNAP inhibitor SBI-425 in various coronary artery disease models.
Table 1: In Vitro Efficacy of TNAP Inhibitors
| Compound | Target | IC50 | Cell-Based Assay | Reference |
| This compound | TNAP | 0.19 µM | Not Specified | [5] |
| SBI-425 | TNAP | 16 nM | Not Specified | [6] |
| MLS-0038949 | TNAP | Not Specified | Reduced calcification in vascular smooth muscle cells (VSMCs) | [7] |
Table 2: In Vivo Efficacy of SBI-425 in Mouse Models of Coronary Artery Disease
| Mouse Model | SBI-425 Dose | Administration Route | Duration | Key Findings | Reference |
| TNAP Overexpressing Mice | 10 mg/kg/day | Oral or Intravenous | Not Specified | Reduced arterial calcification, prolonged lifespan | [5][7] |
| Wicked High Cholesterol (WHC) Mice with Endothelial TNAP Overexpression | 30 mg/kg/day | Mixed with powdered food | 5 weeks | Reduced coronary calcium and lipid deposition, improved body weight and ejection fraction | [3][8] |
| Chronic Kidney Disease (CKD) Mice | 10 or 30 mg/kg/day | Oral Gavage | Not Specified | Prevented aorta calcification and early death | [5] |
| Warfarin-Induced Vascular Calcification (Rat Model) | 10 mg/kg/day | Daily Administration | 7 weeks | Significantly reduced vascular calcification | [9] |
| ApoE-deficient Mice on High-Fat Diet | Not Specified | Not Specified | 15 weeks | TNAP inhibition prevented calcification, reduced blood cholesterol and triglycerides, and protected against atherosclerosis | [10][11] |
Experimental Protocols
Here we provide detailed protocols for the use of TNAP inhibitors in mouse models of coronary artery disease, as well as for the analysis of relevant pathological readouts.
Protocol 1: In Vivo Administration of TNAP Inhibitor (SBI-425) in a Mouse Model of Atherosclerosis
This protocol is based on studies using ApoE-deficient mice, a common model for atherosclerosis research.
Materials:
-
ApoE-deficient mice (e.g., C57BL/6J background)
-
High-fat diet (Western-type diet)
-
TNAP inhibitor (SBI-425)
-
Vehicle for SBI-425 (e.g., distilled water for gavage, or powdered food for mixing)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Model and Diet:
-
Begin with 8-week-old male ApoE-deficient mice.
-
Feed the mice a high-fat diet for a designated period (e.g., 12-16 weeks) to induce atherosclerotic plaque formation.
-
-
Inhibitor Preparation and Administration:
-
Oral Gavage: Prepare a suspension of SBI-425 in distilled water at the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 0.25 mg/100 µL solution). Administer daily via oral gavage.
-
Dietary Admixture: Mix SBI-425 into powdered high-fat diet at a concentration calculated to deliver the target dose (e.g., 30 mg/kg/day), assuming average daily food consumption. Replenish the medicated diet three times a week.[3][8]
-
-
Treatment Groups:
-
Control Group: Administer the vehicle (distilled water or powdered diet without the inhibitor) on the same schedule as the treatment group.
-
Treatment Group: Administer SBI-425 at the chosen dose and route.
-
-
Monitoring:
-
Monitor the body weight of the animals weekly.
-
At the end of the study, collect blood samples for lipid profile analysis (cholesterol, triglycerides) and measurement of TNAP activity.
-
-
Tissue Collection:
-
At the study endpoint, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Carefully dissect the aorta and heart for histological analysis.
-
Protocol 2: Histological Analysis of Atherosclerotic Plaques and Vascular Calcification
A. Oil Red O Staining for Lipid Deposition
This protocol is for the visualization of neutral lipids within atherosclerotic plaques in the aorta.
Materials:
-
Dissected aortas in 4% paraformaldehyde
-
PBS
-
0.5% Oil Red O stock solution in isopropanol
-
Deionized water
-
Microscope slides
-
Mounting medium
Procedure:
-
Aorta Preparation:
-
After fixation, wash the aortas three times with PBS.
-
Carefully open the aorta longitudinally to expose the intimal surface.
-
-
Staining:
-
Prepare the Oil Red O working solution by diluting the stock solution with deionized water at a 3:2 ratio (v/v) to a final concentration of 0.3%.[2]
-
Incubate the aortas in the Oil Red O working solution for 25-30 minutes at room temperature.
-
Rinse the aortas briefly in 60% isopropanol to remove excess stain.
-
Wash thoroughly with distilled water.
-
-
Imaging and Quantification:
-
Mount the stained aortas on microscope slides with the intimal side up.
-
Capture images of the entire aorta.
-
Quantify the atherosclerotic lesion area (stained red) as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
B. Alizarin Red S Staining for Calcium Deposition
This protocol is for the detection of calcium deposits in coronary arteries and aortic sections.
Materials:
-
Paraffin-embedded or frozen tissue sections of the heart and aorta
-
Distilled water
-
Alizarin Red S solution (2% in distilled water, pH adjusted to 4.1-4.3 with ammonium hydroxide)
-
Acetone
-
Xylene
-
Mounting medium
Procedure:
-
Slide Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections through a series of xylene and ethanol washes. For frozen sections, bring to room temperature.
-
-
Staining:
-
Incubate the slides in the Alizarin Red S solution for 2-5 minutes.[12] Monitor the staining progress under a microscope.
-
Shake off the excess dye and blot the sections.
-
-
Dehydration and Mounting:
-
Dehydrate the sections quickly in acetone and then in an acetone-xylene mixture (1:1).[12]
-
Clear in xylene and mount with a synthetic mounting medium.
-
-
Imaging and Quantification:
-
Calcium deposits will stain orange-red.
-
Capture images of the coronary arteries and aortic root.
-
Quantify the calcified area using image analysis software.
-
Protocol 3: Measurement of TNAP Activity in Vascular Tissue
This protocol provides a method for assessing TNAP activity in tissue homogenates.
Materials:
-
Vascular tissue (e.g., aorta)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase assay buffer (e.g., containing diethanolamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Homogenize the vascular tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Assay:
-
In a 96-well plate, add a known amount of protein lysate to each well.
-
Add the pNPP substrate solution to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
-
Data Analysis:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the TNAP activity and normalize it to the total protein concentration. The activity is typically expressed as units per milligram of protein. A more sensitive, chemiluminescent-based assay can also be employed for high-throughput screening.[13]
-
Conclusion
The inhibition of TNAP presents a promising therapeutic strategy for the treatment of coronary artery disease, particularly by targeting the pathological process of vascular calcification. The use of TNAP inhibitors like SBI-425 in preclinical models has demonstrated significant efficacy in reducing calcification and atherosclerosis. The protocols and data presented in these application notes provide a comprehensive resource for researchers aiming to investigate the role of TNAP in coronary artery disease and to evaluate the therapeutic potential of novel TNAP inhibitors. Further research in this area is crucial for translating these promising findings into clinical applications for patients with coronary artery disease.
References
- 1. Oil Red O Staining for Mouse Aortic Sinus Lipid-Rich Plaque [bio-protocol.org]
- 2. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 3. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Overexpression of tissue-nonspecific alkaline phosphatase (TNAP) in endothelial cells accelerates coronary artery disease in a mouse model of familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of alkaline phosphatase impairs dyslipidemia and protects mice from atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotna.net [biotna.net]
- 13. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TNAP Inhibitor Screening: A Comparative Guide to Luminescent and Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme involved in bone mineralization and has been implicated in vascular calcification.[1][2] Consequently, the identification of potent and selective TNAP inhibitors is a significant area of interest for therapeutic development.[1][3] High-throughput screening (HTS) is a cornerstone of this effort, and the choice of assay methodology is paramount to the success of these campaigns. This document provides a detailed comparison of the two most common methods for TNAP inhibitor screening: luminescent and colorimetric assays. It includes comprehensive protocols, data presentation guidelines, and visual workflows to aid researchers in selecting and implementing the most appropriate assay for their needs.
Assay Principles
Colorimetric Assay
The traditional method for measuring alkaline phosphatase activity is a colorimetric assay, most commonly employing p-nitrophenyl phosphate (pNPP) as a substrate.[2][4][5][6] TNAP catalyzes the hydrolysis of pNPP, producing p-nitrophenol (pNP) and inorganic phosphate. The resulting pNP is a yellow, soluble end product that can be quantified by measuring its absorbance at 405 nm.[4][5][6] The rate of color development is directly proportional to the TNAP activity.[7][8][9]
Luminescent Assay
Luminescent assays for TNAP activity offer a more sensitive alternative. These assays typically utilize a chemiluminescent substrate, such as a 1,2-dioxetane phosphate derivative like CDP-Star®.[2][10] When TNAP dephosphorylates the substrate, it forms an unstable intermediate that decomposes and emits a sustained glow of light.[10] The intensity of the emitted light is proportional to the enzyme activity and can be measured with a luminometer.[11]
Data Presentation: A Comparative Analysis
The choice between a luminescent and a colorimetric assay can significantly impact the quality and outcome of an HTS campaign for TNAP inhibitors. The following tables summarize the key performance differences between the two methods.
| Parameter | Luminescent Assay (CDP-Star®) | Colorimetric Assay (pNPP) | References |
| Sensitivity | ~1000-fold more sensitive | Lower sensitivity | [2][10] |
| Dynamic Range | 100-fold wider | Narrower | [10] |
| Z'-Factor | Typically > 0.7 (Excellent for HTS) | Generally lower, can be variable | [10] |
| Signal Stability | Sustained signal for at least 5 hours | Requires a stop solution for endpoint reads | [4][10] |
| Enzyme Requirement | Significantly lower | Higher | [10] |
| Throughput | High, automation-friendly | Moderate to high | [2][10] |
| Interference | Less prone to color interference from compounds | Susceptible to interference from colored compounds |
| Compound | Assay Type | IC50 (µM) | References |
| Levamisole | Luminescent | 20 | [10] |
| Levamisole | Colorimetric | ~21.4 | [2] |
| MLS-0005361418 | Colorimetric | 1.8 | [2] |
| MLS-0005923412 | Colorimetric | 1.9 | [2] |
| MLS-0005804079 | Colorimetric | 2.0 | [2] |
| Arylsulfonamides (various) | Luminescent | Sub-micromolar to micromolar | [4] |
Signaling Pathway and Assay Workflow Diagrams
TNAP Signaling in Mineralization
Caption: TNAP hydrolyzes PPi to promote hydroxyapatite formation.
Experimental Workflow: Colorimetric Assay
Caption: Workflow for a pNPP-based colorimetric TNAP assay.
Experimental Workflow: Luminescent Assay
Caption: A streamlined workflow for a luminescent TNAP assay.
Experimental Protocols
Colorimetric TNAP Inhibitor Screening Protocol
This protocol is adapted for a 96-well microplate format.
Materials:
-
Recombinant human TNAP
-
pNPP substrate
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, 1 mM MgCl₂, 20 µM ZnCl₂[4]
-
Stop Solution: 0.2 N NaOH
-
Test compounds and controls (e.g., Levamisole) dissolved in DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader with absorbance detection at 405 nm
Procedure:
-
Compound Plating: Add 1 µL of test compound or control solution to the appropriate wells of the 96-well plate. For negative controls (100% activity), add 1 µL of DMSO. For positive controls (0% activity), add a known TNAP inhibitor like Levamisole.
-
Enzyme Preparation: Prepare a working solution of TNAP in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Enzyme Addition: Add 50 µL of the TNAP working solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a working solution of pNPP in Assay Buffer (e.g., 10 mM). Add 50 µL of the pNPP solution to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to achieve a robust signal without substrate depletion in the negative control wells.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls.
Luminescent TNAP Inhibitor Screening Protocol
This protocol is adapted for a 384-well microplate format, suitable for HTS.[4][10]
Materials:
-
Recombinant human TNAP
-
CDP-Star® substrate
-
Assay Buffer: 100 mM DEA, pH 9.8, 1 mM MgCl₂, 20 µM ZnCl₂[4]
-
Test compounds and controls (e.g., Levamisole) dissolved in DMSO
-
384-well solid white microplates
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds or controls into the wells of a 384-well plate.
-
Reagent Preparation: Prepare a combined reagent mix containing TNAP and CDP-Star® substrate in Assay Buffer. The final concentrations should be optimized, but starting points can be around 50 µM for CDP-Star® and a TNAP concentration that yields a robust signal-to-background ratio.[4]
-
Reagent Addition: Add 10 µL of the TNAP/CDP-Star® mix to each well. This is a "mix-and-read" or "homogeneous" assay format.[10]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[4][10] The luminescent signal is stable for several hours.[10]
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls.
Conclusion
Both luminescent and colorimetric assays are valuable tools for screening TNAP inhibitors. The luminescent assay is significantly more sensitive, has a wider dynamic range, and is more amenable to high-throughput screening, making it the preferred method for large-scale campaigns.[2][10] The colorimetric assay, while less sensitive, can be a cost-effective alternative for smaller-scale studies or for laboratories not equipped with a luminometer. The choice of assay should be guided by the specific needs of the project, including the size of the compound library, the required sensitivity, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. corning.com [corning.com]
- 8. labcluster.com [labcluster.com]
- 9. labcluster.com [labcluster.com]
- 10. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpco.com [alpco.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TNAP-IN-1 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: As a starting point, it is advisable to test a concentration range that brackets the reported 50% inhibitory concentration (IC50) of this compound, which is approximately 0.19 µM in biochemical assays.[1] For cell-based assays, a broader range is recommended to account for factors like cell membrane permeability and protein binding in the culture medium. A suggested starting range is from 0.1 µM to 50 µM. For example, another TNAP inhibitor, MLS-0038949, has been used at a concentration of 25 µM in studies with hypertrophic chondrocytes.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in DMSO. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.5%) to minimize solvent-induced cytotoxicity.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available information on a comprehensive off-target profile of this compound. As with any small molecule inhibitor, it is advisable to include appropriate controls in your experiments to account for potential off-target effects. If unexpected phenotypes are observed, consider performing counter-screening against related phosphatases or utilizing a secondary TNAP inhibitor with a different chemical scaffold to confirm that the observed effects are specific to TNAP inhibition.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: A cell viability assay, such as the MTT, MTS, or a luminescent ATP-based assay, should be performed to determine the cytotoxic concentration of this compound in your specific cell line. This involves treating the cells with a range of this compound concentrations for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) and then measuring cell viability. This will allow you to establish a non-toxic working concentration range.
Data Presentation
| Parameter | Value | Source |
| IC50 (Biochemical Assay) | 0.19 µM | [1] |
| Solubility | Soluble in DMSO | General chemical information |
| Storage | -20°C or -80°C (aliquoted) | General laboratory practice |
| Suggested Starting Concentration Range (Cell-Based Assays) | 0.1 µM - 50 µM | Recommendation based on IC50 and related compounds |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to identify the effective concentration of this compound for inhibiting TNAP activity in your cell line of interest.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
DMSO (for stock solution)
-
TNAP activity assay kit (e.g., p-nitrophenyl phosphate (pNPP) based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period sufficient for the inhibitor to take effect. This may range from a few hours to 24 hours, depending on the cellular process being studied.
-
TNAP Activity Assay: Following incubation, measure the TNAP activity in each well using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the TNAP activity of the treated cells to the vehicle control. Plot the percentage of TNAP inhibition against the logarithm of the this compound concentration to determine the EC50 (effective concentration for 50% inhibition in a cellular context).
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium as described in Protocol 1.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Normalize the absorbance of treated cells to the vehicle control to determine the percentage of cell viability. Plot cell viability against the this compound concentration to determine the CC50 (cytotoxic concentration for 50% of cells).
Visualizations
Caption: TNAP Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Guide for this compound Experiments.
References
TNAP-IN-1 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of TNAP-IN-1 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is 50 mg/mL[1]. It is advisable to perform a solubility test to confirm this in your specific batch and grade of DMSO.
Q3: How should I store a stock solution of this compound in DMSO?
A3: For long-term storage, it is recommended to store the stock solution at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month[2].
Q4: Can I subject the this compound DMSO stock solution to multiple freeze-thaw cycles?
A4: It is best practice to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. We recommend aliquoting the stock solution into single-use vials to maintain its integrity.
Q5: At what temperature should I dissolve this compound in DMSO?
A5: Dissolution is typically performed at room temperature. Gentle warming or sonication can be used to aid dissolution if necessary, but prolonged exposure to high temperatures should be avoided to prevent degradation.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 344.38 g/mol | [1] |
| Solubility in DMSO | 50 mg/mL | [1] |
| Long-term Storage (Stock Solution) | -80°C for up to 6 months | [2] |
| Short-term Storage (Stock Solution) | -20°C for up to 1 month | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution upon storage. | - The storage temperature is too high. - The concentration exceeds the solubility limit at the storage temperature. | - Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C). - Prepare a more dilute stock solution. - Before use, gently warm the solution to room temperature and vortex to ensure complete dissolution. |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage or multiple freeze-thaw cycles. - Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions from solid compound. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC). |
| Difficulty dissolving the compound. | - The compound has not been fully solubilized. - The quality of the DMSO is poor (e.g., contains water). | - Vortex the solution for a longer period. - Use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution. - Use anhydrous, high-purity DMSO. |
Experimental Protocols
Below are generalized protocols for determining the solubility and assessing the stability of a compound like this compound in DMSO. These are standard methods and may need to be adapted for your specific experimental setup.
Protocol 1: Determination of Solubility in DMSO
Objective: To determine the maximum solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out a specific amount of this compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, calculated volume of DMSO to achieve a high concentration (e.g., 100 mg/mL).
-
Vortex the mixture vigorously for 2-5 minutes.
-
If the solid is not fully dissolved, use a sonicator for 5-10 minutes, avoiding excessive heating.
-
If the solid remains undissolved, add a small, known volume of DMSO to decrease the concentration.
-
Repeat steps 3-5 until the solid is completely dissolved.
-
The concentration at which the compound fully dissolves is the approximate solubility. For a more accurate determination, a series of concentrations can be prepared and analyzed.
Protocol 2: Assessment of Stock Solution Stability
Objective: To assess the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound stock solution in DMSO
-
HPLC system with a suitable column and detector
-
Temperature-controlled storage units (-20°C and -80°C)
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Analyze the freshly prepared solution by HPLC to obtain an initial purity profile (Time 0).
-
Aliquot the stock solution into multiple tubes.
-
Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and reach room temperature.
-
Analyze the sample by HPLC and compare the purity profile to the Time 0 sample.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for assessing compound solubility and stability.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of TNAP by this compound to prevent calcification.
References
potential off-target effects of TNAP-IN-1
Welcome to the technical support center for TNAP-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also known as Compound 1 or MLS-0038949) is a selective, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] Its primary on-target activity is the inhibition of TNAP, an enzyme crucial for bone mineralization and the regulation of extracellular pyrophosphate (ePPi) levels.[1] It has a reported IC50 of 0.19 μM for TNAP.[2]
Q2: What are the known off-target interactions of this compound?
A2: Based on available data, this compound is a highly selective inhibitor. In a broad panel of over 250 assays, it showed no significant inhibitory activity.[1] The only notable off-target activity identified was against Cytochrome P450 2C19 (CYP2C19).[1] Researchers should consider this interaction when designing experiments, particularly in the context of drug metabolism studies.
Q3: My experimental results are not what I expected based on TNAP inhibition. Could this be due to off-target effects?
A3: While this compound is highly selective, unexpected results could stem from several factors:
-
On-target effects in a novel pathway: TNAP has diverse physiological roles beyond mineralization, including neuronal development, inflammation, and energy metabolism.[3][4] Your observed phenotype might be a genuine consequence of TNAP inhibition in a less-characterized signaling pathway.
-
CYP2C19 inhibition: If your experimental system involves other compounds metabolized by CYP2C19, inhibition by this compound could lead to altered concentrations and confounding effects.
-
Unknown off-targets: While extensive screening has been performed, the existence of other, as-yet-unidentified off-targets cannot be entirely ruled out.
The troubleshooting guides below provide systematic approaches to investigate these possibilities.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You are observing a cellular or physiological effect that cannot be readily explained by the known functions of TNAP.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an unexpected phenotype.
Detailed Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to TNAP in your specific cellular model and experimental conditions.[5][6][7]
-
Dose-Response Correlation: Determine if the concentration of this compound required to produce the phenotype correlates with its IC50 for TNAP inhibition. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Employ a different, structurally distinct TNAP inhibitor. If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect.
-
Rescue Experiment: If possible, overexpress TNAP in your system. If the phenotype is diminished or "rescued," it strongly suggests an on-target mechanism.
-
Investigate Potential Off-Targets: If the above steps point towards an off-target effect, consider advanced profiling techniques to identify other binding partners of this compound.
Issue 2: Results Suggest Interaction with a Kinase Pathway
Your data (e.g., phosphorylation changes) indicate that this compound might be affecting a kinase signaling pathway.
Troubleshooting Workflow
Caption: Workflow to investigate suspected kinase pathway interactions.
Detailed Steps:
-
In Vitro Kinome Profiling: Submit this compound to a commercial kinome profiling service.[8][9][10][11] This will screen the inhibitor against a large panel of kinases to identify any direct binding interactions.
-
Cellular Kinase Activity Assays: For any hits from the kinome screen, validate these interactions in a cellular context using relevant kinase activity assays.
-
Western Blot Analysis: Probe for phosphorylation changes in key upstream and downstream components of the suspected signaling pathway in the presence and absence of this compound.
Quantitative Data Summary
| Compound | Primary Target | IC50 (μM) | Known Off-Targets | Source |
| This compound | TNAP | 0.19 | Cytochrome P450 2C19 | [1][2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to TNAP in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 μM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble TNAP using a specific antibody via Western blotting or an ELISA-based method.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of TNAP upon inhibitor binding, confirming target engagement.[5][6][7]
Proteomic Profiling for Off-Target Identification
Objective: To identify potential off-target proteins of this compound in an unbiased manner.
Methodology (Affinity-Based Protein Profiling Example):
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for covalent binding and a reporter tag (e.g., biotin) for enrichment.
-
Cell Lysate Treatment: Prepare a native cell lysate. Treat the lysate with the this compound probe. Include a competition experiment where the lysate is pre-incubated with an excess of unlabeled this compound.
-
Enrichment: Use streptavidin beads to pull down the biotin-tagged probe that has covalently bound to its target proteins.
-
Protein Digestion and Mass Spectrometry: Elute the bound proteins from the beads, digest them into peptides (e.g., with trypsin), and analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were pulled down by the probe. Proteins that show a significantly reduced signal in the competition experiment (where unlabeled this compound was present) are considered potential binding partners.[12][13][14]
Signaling Pathway Considerations
Inhibition of TNAP can have broader consequences than simply affecting mineralization. Researchers should be aware of the following interconnected pathways:
Caption: Potential downstream effects of TNAP inhibition.
By inhibiting TNAP, this compound can lead to:
-
Increased Extracellular Pyrophosphate (ePPi): This is the primary mechanism for inhibiting soft tissue calcification.
-
Altered Purinergic Signaling: TNAP hydrolyzes ATP to adenosine. Inhibition can lead to increased ATP and decreased adenosine levels, which can have pro-inflammatory effects.
-
Increased Inflammation: By preventing the dephosphorylation and detoxification of lipopolysaccharide (LPS), TNAP inhibition could potentiate inflammatory responses.
-
Effects on Neuronal Function: TNAP is involved in the metabolism of pyridoxal-5'-phosphate (PLP), a cofactor for neurotransmitter synthesis.[4]
Researchers observing effects in these areas should consider them as potential on-target consequences of TNAP inhibition before concluding an off-target mechanism.
References
- 1. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. researchgate.net [researchgate.net]
- 8. assayquant.com [assayquant.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting TNAP-IN-1 experiments for inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TNAP-IN-1 in their experiments. The information is designed to help address common issues leading to inconsistent results and to provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Its primary mechanism of action is to bind to the enzyme and block its ability to hydrolyze substrates. It has an IC50 of approximately 0.19 μM for TNAP.[1] This inhibition is crucial for studying processes regulated by TNAP, such as soft tissue calcification and bone mineralization.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to maintain stability.[1]
Q3: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.[2] Based on its IC50, a starting range of 0.1 μM to 10 μM is often used in cell-based assays.
Q4: Is this compound selective for TNAP over other alkaline phosphatase isozymes?
This compound is reported to be a selective inhibitor of TNAP. However, it is good practice to verify its selectivity in your experimental system, especially if other alkaline phosphatase isozymes like intestinal (IAP) or placental (PLAP) alkaline phosphatase are present and could potentially interfere with the results.[3]
Q5: What are the potential off-target effects of TNAP inhibition?
TNAP plays a physiological role in bone mineralization.[4] Therefore, inhibiting its activity, particularly in long-term in vivo studies, could potentially impact bone homeostasis.[5] Researchers should carefully monitor for any unintended effects on skeletal health in animal models. TNAP is also involved in neuronal development and inflammation, so off-target effects in these systems are also a consideration.[6]
Troubleshooting Guides
This section addresses common problems encountered during this compound experiments.
Issue 1: Inconsistent or No Inhibition of TNAP Activity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure the inhibitor has been stored correctly at -20°C or -80°C in a suitable solvent like DMSO.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific enzyme source and substrate concentration. The IC50 value can be used as a starting point.[1] |
| Assay Conditions Not Optimal | The activity of TNAP and the efficacy of inhibitors can be sensitive to pH, temperature, and buffer composition. Ensure the assay buffer has the correct pH (typically alkaline for TNAP) and contains necessary co-factors like Mg2+ and Zn2+.[7] |
| High Substrate Concentration | For uncompetitive inhibitors, high substrate concentrations can enhance inhibitor binding. However, for other modes of inhibition, it might reduce the apparent efficacy. Understand the mode of inhibition of this compound if possible, or test a range of substrate concentrations.[8] |
| Presence of Interfering Substances | Components in your sample lysate or media could interfere with the inhibitor or the enzyme. Run appropriate controls, including a vehicle control (DMSO) and a positive control with a known TNAP inhibitor like levamisole.[7] |
Issue 2: High Background in TNAP Enzymatic Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Spontaneous Substrate Degradation | Some substrates, like p-nitrophenyl phosphate (pNPP), can hydrolyze spontaneously over time, especially at alkaline pH.[7] Prepare fresh substrate solution for each experiment and minimize the incubation time. |
| Contaminated Reagents | Ensure all buffers and reagents are free from contaminating phosphatases. Use high-purity water and sterile techniques. |
| Non-specific Binding in ELISA-based assays | If using an ELISA format, ensure proper blocking steps are included to prevent non-specific binding of antibodies or the enzyme. |
| Optical Interference | In colorimetric assays, compounds in the sample or the inhibitor itself may absorb light at the detection wavelength. Run a "no enzyme" control with the inhibitor to check for this.[7] |
Issue 3: Inconsistent Results in Cell-Based Mineralization Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or unhealthy cells may not respond consistently to mineralization stimuli or inhibitors. |
| Variability in Mineralization Media | The composition of the mineralization media (e.g., concentrations of β-glycerophosphate, ascorbic acid, and calcium) is critical. Prepare fresh media for each experiment and ensure all components are fully dissolved.[9] |
| Inhibitor Cytotoxicity | At high concentrations, this compound may have cytotoxic effects. Perform a cell viability assay (e.g., MTT or LDH assay) to ensure the concentrations used are not toxic to the cells.[10] |
| Inconsistent Incubation Time | Mineralization is a time-dependent process. Ensure that the incubation time with the inhibitor and mineralization media is consistent across all experiments.[11] |
| Quantification Method | Staining methods like Alizarin Red S can be subjective. For more robust quantification, consider methods like calcium content assays or fluorescent probes like calcein.[12][13] |
Quantitative Data Summary
Table 1: IC50 Values of Various TNAP Inhibitors
| Inhibitor | IC50 (μM) | Selectivity Notes | Reference |
| This compound | 0.19 | Selective for TNAP.[3] | [3] |
| Levamisole | 20 | Non-specific, inhibits other AP isozymes.[7] | [7] |
| MLS-0038949 | ~1 | Selective for TNAP. | [14] |
| SBI-425 | Potent in vivo inhibitor | Selective for TNAP.[15] | [15] |
Experimental Protocols
Protocol 1: TNAP Enzymatic Activity Assay (Colorimetric using pNPP)
This protocol is adapted from standard colorimetric assays for alkaline phosphatase activity.[7][16]
Materials:
-
TNAP enzyme source (recombinant protein or cell lysate)
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, 0.5 mM MgCl2
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 50 µL of the TNAP enzyme solution to each well of a 96-well plate.
-
Add 50 µL of the serially diluted this compound or control solutions to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the pNPP substrate solution in the assay buffer according to the manufacturer's instructions.
-
To initiate the reaction, add 100 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protecting it from light. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol provides a general framework for inducing and quantifying calcification in a VSMC culture.[17][18]
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Calcification Medium: Growth medium supplemented with high phosphate (e.g., 2-3 mM total phosphate) and β-glycerophosphate (e.g., 10 mM).
-
This compound
-
Alizarin Red S staining solution
-
Calcium quantification kit
Procedure:
-
Seed VSMCs in a multi-well plate and allow them to reach confluence.
-
Once confluent, switch the medium to the calcification medium.
-
Treat the cells with various concentrations of this compound dissolved in the calcification medium. Include a vehicle control (DMSO).
-
Culture the cells for 7-14 days, changing the medium with fresh inhibitor every 2-3 days.
-
After the incubation period, wash the cells with PBS.
-
For Alizarin Red S Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and image the calcium deposits (stained red).
-
-
For Calcium Quantification:
-
Decalcify the cell layer by incubating with 0.6 M HCl for 24 hours.
-
Collect the supernatant and measure the calcium concentration using a colorimetric calcium assay kit according to the manufacturer's protocol.
-
Normalize the calcium content to the total protein content of the cell layer.
-
Visualizations
Caption: TNAP's role in regulating vascular calcification.
Caption: Workflow for testing this compound in a cell-based calcification model.
Caption: Logic diagram for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model [mdpi.com]
- 10. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. In-situ visualization and quantification of mineralization of cultured osteogenetic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize TNAP-IN-1 cytotoxicity in cell culture
Welcome to the technical support center for TNAP-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing potential cytotoxicity associated with the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP) with an IC50 of 0.19 μM.[1] TNAP is an enzyme involved in various physiological processes, including skeletal mineralization, neurological development, and the detoxification of inflammatory molecules like lipopolysaccharide (LPS).[2][3][4] By inhibiting TNAP, this compound can be used to study the roles of this enzyme in pathological conditions such as soft tissue calcification.[1]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Cytotoxicity with small molecule inhibitors can arise from either on-target or off-target effects. On-target cytotoxicity may occur in cell lines that are highly dependent on TNAP activity for survival. Off-target cytotoxicity can result from the inhibitor interacting with other cellular components. Some level of cytotoxicity can be expected, particularly at higher concentrations, but excessive or unexpected cell death warrants investigation.
Q3: What are the initial steps to take if I observe significant cytotoxicity?
A3: If you observe unexpected cytotoxicity, it is crucial to first perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) in your specific cell line. This will help establish a therapeutic window for your experiments. Additionally, always include a vehicle-only control (e.g., DMSO) to ensure that the solvent is not the source of the cytotoxicity.[5][6]
Q4: How should I prepare and store this compound?
A4: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation, prepare high-concentration stock solutions (e.g., 10 mM in DMSO) and store them in small aliquots to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture.
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity at expected therapeutic concentrations | On-target toxicity: The cell line may be highly sensitive to TNAP inhibition. | - Validate the expression level of TNAP in your cell line (e.g., via Western Blot or qPCR).- Consider using a cell line with lower TNAP expression for comparison. |
| Off-target effects: this compound may be interacting with other cellular targets. | - Perform a literature search for known off-target effects of similar compounds.- If possible, use a structurally different TNAP inhibitor to see if the effect is reproducible. | |
| Compound concentration error: The final concentration of this compound may be higher than intended. | - Verify all calculations and dilutions.- Perform a new serial dilution from a fresh stock aliquot. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | - Ensure a homogenous cell suspension before and during seeding.- Check cell adherence and morphology before adding the compound. |
| Contamination: Low-level microbial contamination (e.g., mycoplasma) can affect cell health and assay readouts. | - Visually inspect cultures for any signs of contamination.- Regularly test cell stocks for mycoplasma.[7] | |
| Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations. | - Avoid using the outer wells of the microplate for experiments; instead, fill them with sterile medium or PBS.[8] | |
| No observable effect, even at high concentrations | Compound instability/degradation: The compound may have degraded due to improper storage or handling. | - Prepare fresh dilutions from a new stock aliquot.- Confirm the integrity of the compound stock if possible (e.g., via HPLC).[6] |
| Low target expression: The cell line may not express sufficient levels of TNAP. | - Confirm TNAP expression in your cell line. | |
| Assay interference: The compound may interfere with the readout of your viability assay. | - Use an orthogonal method to confirm viability (e.g., a different dye or a membrane integrity assay). |
Experimental Protocols
Protocol 1: Determining the IC50 and CC50 of this compound
This protocol outlines a method for determining the dose-response relationship of this compound and its cytotoxic concentration using a colorimetric assay like MTT.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[5]
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM, with 8-12 dilution points.
-
Prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound dilution (typically <0.5%).[5]
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the prepared compound dilutions.
-
Include wells with untreated cells and vehicle-only controls.
-
Incubate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[5]
-
-
Cytotoxicity Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[9]
-
-
Data Analysis:
-
Normalize the data to the untreated or vehicle-only controls.
-
Plot the percent inhibition or percent viability as a function of the log of the compound concentration.
-
Use non-linear regression analysis to calculate the IC50 and CC50 values.
-
Protocol 2: General Cell Culture Best Practices for Use with Small Molecule Inhibitors
Adherence to best practices in cell culture is critical for obtaining reproducible and reliable results.
-
Aseptic Technique: Always work in a certified biological safety cabinet. Decontaminate all surfaces and items before placing them in the hood.[10]
-
Media and Reagents: Use dedicated bottles of media and reagents for each cell line to prevent cross-contamination.[7] Regularly check for expired reagents.[10]
-
Cell Handling: Passage cells before they reach 100% confluency to maintain them in the logarithmic growth phase. Handle cell suspensions gently to avoid damage.
-
Contamination Monitoring: Regularly examine cultures for any changes in morphology or growth rate, which could indicate contamination.[7] Conduct routine mycoplasma testing.
-
Avoid Routine Antibiotics: The continuous use of antibiotics can mask low-level contamination and lead to the development of resistant strains.[7]
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of TNAP's role in modulating inflammation and mineralization.
Experimental Workflow
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Tissue-Nonspecific Alkaline Phosphatase: Unraveling Its Significance in Health and Disease - Aaron Blocker [aaronblocker.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. escolifesciences.com [escolifesciences.com]
addressing TNAP-IN-1 stability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the stability of the tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, TNAP-IN-1, in long-term experiments. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Loss of this compound Efficacy in Long-Term Experiments
If you observe a diminished or complete loss of inhibitory effect of this compound over the course of your experiment, it may be due to compound instability. Here are some steps to troubleshoot this issue:
1. Verify Proper Storage and Handling:
Improper storage is a primary reason for the loss of compound activity. Ensure that your handling procedures align with the recommended guidelines.
-
Stock Solutions: Once prepared, aliquot stock solutions to minimize repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Storage Temperatures: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
2. Assess Stability in Your Experimental Conditions:
The stability of this compound can be affected by the components of your culture medium and experimental setup.
-
Perform a Time-Course Experiment: To determine the functional half-life of this compound in your specific experimental conditions, measure its inhibitory activity at different time points after its addition to the medium.
-
Replenish the Inhibitor: Based on the results of your time-course experiment, you may need to replenish this compound in your culture medium at regular intervals to maintain a consistent inhibitory concentration.
3. Check for Potential Interactions:
Components in your experimental system could potentially interact with and degrade this compound.
-
Serum Components: Proteins in fetal bovine serum (FBS) or other serum supplements can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage or using a serum-free medium if your experimental design allows.
-
pH of the Medium: Ensure the pH of your culture medium remains stable throughout the experiment, as significant shifts in pH can affect the stability of small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To prevent inactivation, it is recommended to aliquot and store this compound stock solutions. For long-term storage of up to 6 months, store at -80°C. For short-term storage of up to 1 month, store at -20°C.[1] Avoid repeated freeze-thaw cycles.[1]
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: You can perform a functional stability assay. Prepare your complete cell culture medium containing this compound at the desired final concentration. Incubate the medium under your standard culture conditions (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 6, 12, 24, 48 hours). At each time point, collect an aliquot of the medium and use it in a TNAP activity assay to determine the remaining inhibitory potency.
Q3: Should I be concerned about this compound binding to plasticware?
A3: While not specifically documented for this compound, hydrophobic small molecules can sometimes adsorb to plastic surfaces, reducing their effective concentration in solution. To minimize this, consider using low-retention plasticware.
Q4: Are there any known degradation pathways for this compound?
A4: The specific degradation pathways of this compound in solution are not detailed in the currently available literature. However, common degradation mechanisms for small molecules in aqueous solutions include hydrolysis and oxidation.
Q5: How does the stability of this compound compare to other TNAP inhibitors?
Data Presentation
Table 1: Recommended Storage Conditions for TNAP Inhibitor Stock Solutions
| Inhibitor | Storage Temperature | Duration | Reference |
| This compound | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] | |
| SBI-425 | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Experimental Protocols
Protocol: Functional Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the functional half-life of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution
-
Complete cell culture medium (the same used in your long-term experiments)
-
Recombinant TNAP enzyme
-
TNAP substrate (e.g., p-nitrophenyl phosphate (pNPP))
-
Assay buffer (e.g., diethanolamine buffer, pH 9.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of this compound Medium: Prepare a sufficient volume of your complete cell culture medium containing this compound at the final concentration used in your experiments.
-
Incubation: Place the this compound-containing medium in a sterile container in your cell culture incubator (37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically remove an aliquot of the medium and store it at -20°C until the assay is performed.
-
TNAP Activity Assay:
-
Thaw the collected medium samples.
-
In a 96-well plate, add a constant amount of recombinant TNAP enzyme to each well.
-
Add the medium samples from each time point to the respective wells.
-
Include a positive control (medium without this compound) and a negative control (assay buffer without enzyme).
-
Add the TNAP substrate (e.g., pNPP) to all wells to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
-
Data Analysis:
-
Calculate the percentage of TNAP inhibition for each time point relative to the positive control.
-
Plot the percentage of inhibition versus time to determine the functional half-life of this compound in your medium.
-
Visualizations
References
Technical Support Center: Improving the Efficacy of TNAP-IN-1 In Vivo
Disclaimer: Limited in vivo data for TNAP-IN-1 is publicly available. The following guidance is based on best practices for in vivo studies of small molecule inhibitors and data from analogous TNAP inhibitors. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dose for their specific animal model and experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in an in vivo study?
A definitive starting dose for this compound has not been established in the literature. However, based on in vivo studies of other TNAP inhibitors like SBI-425, a starting dose in the range of 1-10 mg/kg, administered once or twice daily, could be a reasonable starting point for dose-ranging studies in rodents.[1][2] It is crucial to perform a maximum tolerated dose (MTD) study to establish a safe dose range for your specific animal model before proceeding with efficacy studies.[3]
2. How should I formulate this compound for in vivo administration?
This compound is a small molecule that may have poor aqueous solubility. Common formulation strategies for such compounds include:
-
Co-solvent systems: A mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) can be used to dissolve the compound.[3] For subcutaneous or intraperitoneal injections, the final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Suspensions: If the compound is not soluble, it can be administered as a suspension. A common vehicle for oral administration is 0.5% w/v methylcellulose.[1]
-
Inclusion complexes: Cyclodextrins can be used to form complexes with the drug to enhance its solubility.[3]
It is essential to include a vehicle-only control group in all experiments to account for any effects of the formulation itself.
3. What is the expected pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound?
Specific PK/PD data for this compound is not available. However, for other TNAP inhibitors like DS-1211, oral administration in mice and monkeys resulted in dose-dependent increases in plasma concentrations of the inhibitor and its target engagement biomarkers (e.g., increased plasma PPi and PLP).[4][5] A pilot PK/PD study is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate its plasma concentration with the inhibition of TNAP activity.
4. How can I monitor the in vivo activity of this compound?
The activity of this compound can be assessed by measuring:
-
Plasma TNAP activity: A direct measurement of the enzyme's activity in plasma samples.[6][7]
-
Plasma levels of TNAP substrates: An increase in the plasma concentration of TNAP substrates like inorganic pyrophosphate (PPi) and pyridoxal-5'-phosphate (PLP) can indicate successful target engagement.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of in vivo efficacy despite in vitro potency | Poor bioavailability or rapid metabolism. | - Conduct a pharmacokinetic (PK) study to assess the drug's ADME profile.- Optimize the formulation to improve solubility and absorption.- Consider alternative routes of administration (e.g., intravenous if oral bioavailability is low). |
| Insufficient target engagement. | - Perform a pharmacodynamic (PD) study to measure TNAP activity and substrate levels in plasma at various time points after dosing.- Increase the dose or dosing frequency based on PK/PD data. | |
| High variability in animal responses | Inconsistent formulation or administration. | - Ensure the formulation is homogenous and the compound has not precipitated.- Use precise and consistent administration techniques for all animals. |
| Biological variability. | - Increase the number of animals per group to improve statistical power.- Ensure animals are age- and weight-matched. | |
| Observed toxicity or adverse effects | Off-target effects. | - Perform in vitro profiling of this compound against a panel of other phosphatases and kinases to identify potential off-target activities.- Reduce the dose to a level that maintains efficacy while minimizing toxicity. |
| Vehicle toxicity. | - Always include a vehicle-only control group to assess the toxicity of the formulation excipients. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice). Use a sufficient number of animals per group (e.g., n=3-5 per sex per dose group).
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended route (e.g., oral gavage, subcutaneous injection) once daily for a set period (e.g., 7-14 days).
-
Monitoring:
-
Clinical Observations: Daily monitoring of animal health, including body weight, food and water intake, behavior, and any signs of toxicity.
-
Hematology and Clinical Chemistry: Collect blood at the end of the study to analyze for markers of organ toxicity (e.g., liver enzymes, kidney function markers).
-
Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or pathological changes.
Protocol 2: In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
Methodology:
-
Animal Model: Use an appropriate disease model (e.g., a model of vascular calcification or osteoarthritis).
-
Group Allocation: Randomly assign animals to treatment groups:
-
Vehicle control
-
This compound (at least two doses below the MTD)
-
Positive control (if available)
-
-
Treatment: Administer the compounds for the duration of the study.
-
Efficacy Assessment: Monitor disease-specific endpoints (e.g., extent of tissue calcification, pain behavior).
-
Pharmacodynamic Analysis:
-
Collect blood samples at various time points to measure plasma TNAP activity and substrate levels (PPi, PLP).
-
Collect tissues of interest at the end of the study to assess target engagement and downstream effects.
-
Data Presentation
Table 1: Hypothetical In Vivo Efficacy Data for this compound in a Mouse Model of Vascular Calcification
| Treatment Group | Dose (mg/kg, p.o., BID) | Aortic Calcium Content (µg/mg tissue) | Plasma PPi (µM) | Plasma TNAP Activity (% of Vehicle) |
| Vehicle | - | 15.2 ± 2.5 | 1.5 ± 0.3 | 100 ± 12 |
| This compound | 3 | 10.8 ± 1.9 | 2.8 ± 0.5 | 65 ± 8* |
| This compound | 10 | 6.5 ± 1.2 | 4.5 ± 0.7 | 32 ± 5 |
| Positive Control | - | 5.8 ± 1.0 | 5.1 ± 0.6 | 25 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Visualizations
Caption: TNAP's role in mineralization and inflammation.
Caption: Workflow for in vivo testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Early-stage therapeutic efficacy of TNAP inhibition using a novel milder murine model of CKD-MBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Direct Assessment of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. TNAP and P2X7R: New Plasma Biomarkers for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TNAP-IN-1 in Cell Lines
Welcome to the technical support center for TNAP-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to the tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, this compound, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme crucial for bone mineralization and implicated in various pathological conditions. TNAP primarily functions by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, this compound is designed to increase local concentrations of PPi, thereby preventing excessive mineralization and potentially modulating other TNAP-dependent signaling pathways.
Q2: My cells are showing reduced sensitivity to this compound. What are the possible reasons?
Reduced sensitivity, or acquired resistance, to this compound can arise from several factors. Based on general mechanisms of resistance to enzyme inhibitors, the most likely causes include:
-
Target Alteration: Mutations in the ALPL gene (the gene encoding TNAP) that prevent or reduce the binding affinity of this compound to the TNAP enzyme.
-
Target Overexpression: Increased expression of the TNAP protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of TNAP, allowing the cell to maintain its function despite treatment.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I confirm if my cells have developed resistance to this compound?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the expected IC50 for the parental, non-resistant cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
This section provides a step-by-step approach to investigate the potential mechanisms of resistance to this compound in your cell line.
Problem: Decreased Efficacy of this compound
Hypothesis 1: Alteration of the Target Protein (TNAP)
-
Rationale: A mutation in the ALPL gene could alter the binding site of this compound, reducing its inhibitory effect.
-
Troubleshooting Workflow:
A workflow to investigate ALPL gene mutations.
-
Experimental Protocol: ALPL Gene Sequencing
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from both the suspected resistant and the parental (sensitive) cell lines using a commercially available kit.
-
PCR Amplification: Amplify the coding regions of the ALPL gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes.
-
Sequence Analysis: Compare the sequence from the resistant cells to that of the parental cells and the reference sequence for the ALPL gene to identify any mutations.
-
Hypothesis 2: Overexpression of the Target Protein (TNAP)
-
Rationale: An increase in the amount of TNAP protein may require higher concentrations of this compound to achieve inhibition.
-
Troubleshooting Workflow:
Workflow for assessing TNAP overexpression.
-
Experimental Protocols:
-
Quantitative Real-Time PCR (qRT-PCR) for ALPL mRNA Expression:
-
RNA Isolation: Extract total RNA from resistant and parental cells.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform qPCR using primers specific for the ALPL gene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of ALPL in resistant cells compared to parental cells.
-
-
Western Blot for TNAP Protein Quantification:
-
Protein Lysate Preparation: Prepare total protein lysates from resistant and parental cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for TNAP, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands and quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin).
-
-
Hypothesis 3: Activation of Bypass Signaling Pathways
-
Rationale: Cells may activate alternative signaling pathways to compensate for the effects of TNAP inhibition. TNAP is known to be involved in TGF-β and ERK1/2 signaling.
-
Troubleshooting Workflow:
Workflow for investigating bypass signaling pathways.
-
Experimental Protocol: Signaling Pathway Analysis
-
Cell Treatment: Treat both resistant and parental cells with and without this compound.
-
Protein Lysate Preparation: Prepare protein lysates at different time points after treatment.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status (activation) of key proteins in the suspected bypass pathways (e.g., p-SMAD2/3 for TGF-β, p-ERK1/2 for MAPK/ERK).
-
Data Analysis: Compare the levels of phosphorylated proteins between resistant and parental cells, with and without this compound treatment.
-
Hypothesis 4: Increased Drug Efflux
-
Rationale: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell.
-
Troubleshooting Workflow:
Workflow for assessing drug efflux.
-
Experimental Protocol: Drug Efflux Assay
-
Cell Loading: Load both resistant and parental cells with a fluorescent substrate of common MDR transporters (e.g., Calcein-AM or Rhodamine 123).
-
Efflux Measurement: Measure the fluorescence intensity over time using a plate reader or flow cytometer. A faster decrease in fluorescence in resistant cells indicates higher efflux activity.
-
Inhibitor Co-treatment: Repeat the assay in the presence of a known MDR inhibitor (e.g., verapamil or cyclosporin A) to confirm the involvement of ABC transporters.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 0.5 ± 0.1 | 1 |
| Resistant | 5.2 ± 0.8 | 10.4 |
Table 2: Example qRT-PCR and Western Blot Data for TNAP Expression
| Cell Line | Relative ALPL mRNA Expression (Fold Change) | Relative TNAP Protein Expression (Fold Change) |
| Parental | 1.0 | 1.0 |
| Resistant | 8.5 ± 1.2 | 6.2 ± 0.9 |
Signaling Pathway Diagram
Simplified TNAP signaling pathways and the point of inhibition by this compound.
This technical support center provides a framework for identifying and potentially overcoming resistance to this compound. By systematically investigating the potential mechanisms of resistance, researchers can develop strategies to continue their valuable research.
TNAP-IN-1 interference with other experimental reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1] It exerts its effect by binding to the TNAP enzyme and reducing its catalytic activity. TNAP is a key enzyme in bone mineralization and is also implicated in soft tissue calcification.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C. For short-term storage, -20°C is acceptable.
Q3: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for TNAP is 0.19 μM.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Inconsistent or No Inhibition of TNAP Activity
Possible Causes:
-
Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme in your specific assay conditions.
-
Improper Inhibitor Handling: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.
-
High Substrate Concentration: An excessively high concentration of the TNAP substrate (e.g., p-nitrophenyl phosphate, pNPP) can outcompete the inhibitor, leading to reduced apparent inhibition.
-
Assay Buffer Composition: Components in the assay buffer may interfere with the inhibitor's activity.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your experimental setup.
-
Ensure Proper Handling: Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment.
-
Optimize Substrate Concentration: Determine the Michaelis constant (Km) for your substrate and use a concentration around the Km value for inhibition studies.
-
Buffer Compatibility Check: If you suspect buffer interference, test the inhibitor's activity in a simpler, well-defined buffer system and compare it to your experimental buffer.
Issue 2: Off-Target Effects or Cellular Toxicity
Possible Causes:
-
High DMSO Concentration: The final concentration of DMSO in your cell culture or assay may be toxic. Concentrations of DMSO above 1% can significantly impact cell viability and proliferation.
-
Non-Specific Binding: At high concentrations, this compound may bind to other proteins, leading to off-target effects.
-
Inhibition of Other Phosphatases: While this compound is selective for TNAP, very high concentrations might inhibit other alkaline phosphatases or phosphatases with similar active sites.
Troubleshooting Steps:
-
DMSO Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to dissolve this compound. This will help you to distinguish the effects of the inhibitor from the effects of the solvent.
-
Determine Optimal DMSO Concentration: If you observe cellular toxicity, perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell type. Aim to keep the final DMSO concentration below 0.5%.
-
Use the Lowest Effective Inhibitor Concentration: Based on your dose-response curve, use the lowest concentration of this compound that gives you the desired level of TNAP inhibition to minimize potential off-target effects.
-
Selectivity Profiling (Advanced): If off-target effects are a major concern, consider testing the effect of this compound on other related enzymes or using a secondary, structurally different TNAP inhibitor to confirm that the observed phenotype is due to TNAP inhibition.
Issue 3: Interference with Assay Readouts
Possible Causes:
-
Autofluorescence/Quenching: Small molecules can sometimes interfere with fluorescence- or luminescence-based assays by exhibiting autofluorescence or quenching the signal.
-
Interaction with Assay Reagents: this compound or its solvent might directly react with components of your detection reagents (e.g., in a Bradford or BCA protein assay).
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that can lead to false-positive or false-negative results in biochemical assays.
Troubleshooting Steps:
-
Control for Assay Interference: Run a control experiment with this compound in the absence of the enzyme or cells to check for any direct effect on the assay readout.
-
Test for Protein Assay Interference: To check for interference with protein quantification assays, prepare a known concentration of a standard protein (e.g., BSA) and measure its concentration in the presence and absence of this compound at the working concentration.
-
Use Alternative Detection Methods: If you suspect interference with a particular detection method, try to confirm your results using an orthogonal assay with a different detection principle.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.19 μM |
Experimental Protocols
General Protocol for In Vitro TNAP Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human TNAP
-
This compound
-
pNPP substrate
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Prepare enzyme solution: Dilute the recombinant TNAP to the desired concentration in the assay buffer.
-
Assay setup: In a 96-well plate, add the this compound dilutions or the vehicle control.
-
Pre-incubation: Add the diluted TNAP solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the pNPP substrate to each well to start the enzymatic reaction.
-
Measure absorbance: Measure the absorbance at 405 nm at multiple time points or after a fixed incubation time (e.g., 30 minutes) at 37°C.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of TNAP in Mineralization
Caption: TNAP's role in promoting bone mineralization by hydrolyzing the inhibitor PPi.
Experimental Workflow for Testing this compound
Caption: A typical workflow for evaluating the inhibitory effect of this compound in vitro.
Troubleshooting Logic for Inconsistent Inhibition
Caption: A decision tree for troubleshooting inconsistent this compound activity.
References
Technical Support Center: Refining TNAP-IN-1 Delivery in Animal Models
Welcome to the technical support center for the use of TNAP-IN-1 in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1] TNAP is a key enzyme in mineralization processes, primarily by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of calcification.[2][3] By inhibiting TNAP, this compound increases the local concentration of PPi, thereby preventing the formation and deposition of hydroxyapatite crystals in soft tissues, a process implicated in vascular calcification.[2][3]
Q2: What are the recommended administration routes for TNAP inhibitors in animal models?
Based on studies with similar potent TNAP inhibitors like SBI-425, both oral gavage and intraperitoneal (IP) injection are viable administration routes in rodent models.[3][4] The choice of administration route may depend on the experimental design, the required dosing frequency, and the specific animal model being used.
Q3: How should I prepare this compound for in vivo administration?
Proper formulation is crucial for the in vivo efficacy of this compound. While specific solubility data for this compound is not widely published, similar small molecule inhibitors have been successfully formulated in various vehicles. For oral administration of the TNAP inhibitor SBI-425, a solution of 0.5% w/v methyl cellulose has been used.[4] Another study reported dissolving SBI-425 in a vehicle consisting of 1% ethanol, 0.3% sodium hydroxide, and 98.97% dextrose (5% in PBS) for administration via an osmotic pump. It is recommended to perform pilot studies to determine the optimal, non-toxic vehicle for this compound that ensures its solubility and stability.
Q4: What is a typical starting dosage for a TNAP inhibitor in a mouse or rat model of vascular calcification?
For the TNAP inhibitor SBI-425, a daily oral dose of 10 mg/kg has been shown to be effective in reducing vascular calcification in a rat model.[3] In mouse models, doses of 10 mg/kg/day administered via intraperitoneal injection have also demonstrated efficacy in preventing arterial calcification and improving survival. It is crucial to perform dose-response studies for this compound in your specific animal model to determine the optimal therapeutic dose with minimal side effects.
Q5: How can I monitor the efficacy of this compound in my animal model?
The efficacy of this compound can be assessed by measuring the extent of vascular calcification using techniques like von Kossa staining or alizarin red staining of aortic tissue sections.[3] Additionally, quantifying the calcium content in the aorta can provide a quantitative measure of calcification.[3] Monitoring plasma levels of TNAP activity can also serve as a pharmacodynamic marker of target engagement.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor solubility of this compound | The compound may have low aqueous solubility. | - Test various biocompatible vehicles such as 0.5% methylcellulose, polyethylene glycol (PEG), or a solution containing a small percentage of DMSO or ethanol. - Sonication or gentle heating may aid in dissolution, but stability should be confirmed. - Always prepare fresh solutions and visually inspect for precipitation before administration. |
| Inconsistent or lack of efficacy | - Inadequate dosage. - Poor bioavailability. - Degradation of the compound. | - Perform a dose-response study to identify the optimal dose. - Consider an alternative administration route (e.g., IP injection instead of oral gavage) to improve bioavailability. - Ensure proper storage of the compound as per the manufacturer's instructions (e.g., at -20°C or -80°C) and prepare fresh formulations for each experiment. |
| Observed off-target effects (e.g., on bone) | Systemic inhibition of TNAP can interfere with normal bone mineralization.[3] | - Use the lowest effective dose of this compound. - Monitor bone parameters through techniques like micro-CT analysis and histomorphometry.[3] - Consider local delivery methods if the target is a specific tissue, to minimize systemic exposure. |
| Animal distress or adverse reactions after administration | The vehicle or the compound at the administered dose may be toxic. | - Run a vehicle-only control group to assess the tolerability of the formulation. - Reduce the concentration of any organic solvents in the vehicle. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
Quantitative Data Summary
The following tables summarize quantitative data from studies using the potent TNAP inhibitor SBI-425 in rodent models of vascular calcification. This data can serve as a reference for expected outcomes when using this compound.
Table 1: Effect of SBI-425 on Aortic Calcium Content in a Rat Model of Warfarin-Induced Vascular Calcification [3]
| Treatment Group | Aortic Calcium Content (mg/g wet tissue) |
| Vehicle | 3.84 ± 0.64 |
| SBI-425 (10 mg/kg/day) | 0.70 ± 0.23 |
Table 2: Effect of SBI-425 on Bone Parameters in a Rat Model of Warfarin-Induced Vascular Calcification [3]
| Parameter | Vehicle | SBI-425 (10 mg/kg/day) |
| Bone Formation Rate (µm³/µm²/day) | Decreased vs. normal | Further decreased vs. vehicle |
| Mineral Apposition Rate (µm/day) | Decreased vs. normal | Further decreased vs. vehicle |
| Osteoid Maturation Time (days) | Increased vs. normal | Further increased vs. vehicle |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of this compound Formulation:
-
Based on effective formulations for similar compounds, a starting vehicle of 0.5% (w/v) methyl cellulose in sterile water is recommended.
-
Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).
-
Suspend the calculated amount of this compound in the vehicle. Vortex and sonicate briefly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Accurately weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and injury.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Preparation of this compound Formulation:
-
For IP injections, a sterile vehicle is critical. A solution containing a low percentage of a solubilizing agent like DMSO or ethanol in sterile saline or PBS can be tested.
-
Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution and filter-sterilize the solution if necessary.
-
-
Animal Handling and Dosing:
-
Weigh the rat to calculate the injection volume.
-
Properly restrain the rat. For a two-person technique, one person restrains the animal while the other performs the injection.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Swab the injection site with 70% ethanol.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn back, confirming correct needle placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse effects.
-
Visualizations
Signaling Pathway of TNAP in Vascular Calcification
Caption: TNAP's role in promoting vascular calcification by hydrolyzing PPi.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for evaluating this compound in an animal model.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of TNAP-IN-1 on Physiological Bone Formation
Welcome to the technical support center for researchers utilizing TNAP-IN-1, a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), in studies related to physiological bone formation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to impact bone formation?
A1: this compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP plays a crucial role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][2][3][4] By inhibiting TNAP, this compound is expected to increase the local concentration of PPi in the extracellular matrix, thereby reducing the deposition of hydroxyapatite and consequently, inhibiting bone mineralization.[1][3]
Q2: What is the IC50 of this compound?
A2: this compound has been reported to have an IC50 of 0.19 μM for TNAP.
Q3: What are the expected effects of this compound on osteoblast differentiation and function?
A3: Inhibition of TNAP activity can affect osteoblast differentiation. Studies with other TNAP inhibitors have shown that while early osteoblast differentiation markers might not be significantly altered, the functional capacity of osteoblasts to mineralize the extracellular matrix will be impaired.[5] It is hypothesized that this compound will similarly inhibit the mineralization process without necessarily affecting the expression of early osteogenic transcription factors like Runx2 and Osterix.[5][6]
Q4: Can this compound be used in in vivo studies of bone formation?
A4: Yes, TNAP inhibitors have been used in animal models to study their effects on bone formation and other physiological processes. For instance, the TNAP inhibitor SBI-425 has been shown to decrease the bone formation rate and mineral apposition rate in rats.[5][7] When designing in vivo studies with this compound, careful consideration of dosing, administration route, and potential systemic effects is crucial.
Q5: What are some key readouts to assess the impact of this compound on in vitro bone formation?
A5: Key in vitro readouts include:
-
TNAP activity assays: To confirm the inhibitory effect of this compound on osteoblast cultures.
-
Alizarin Red S staining: To visualize and quantify the extent of matrix mineralization.[8][9]
-
Gene expression analysis (qPCR): To measure the expression of key osteogenic markers such as RUNX2, SP7 (Osterix), ALPL (TNAP), BGLAP (Osteocalcin), and COL1A1 (Collagen type I).[6][10]
-
Immunofluorescence: To visualize the localization and expression of key osteogenic proteins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of mineralization observed with this compound treatment. | 1. Incorrect concentration of this compound: The concentration may be too low to effectively inhibit TNAP activity. 2. Degradation of this compound: The inhibitor may not be stable under the experimental conditions. 3. High TNAP expression in cells: The cell line or primary cells used may have exceptionally high levels of TNAP, requiring a higher inhibitor concentration. 4. Issues with the mineralization assay: The Alizarin Red S staining or quantification method may not be sensitive enough. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type. 2. Prepare fresh stock solutions of this compound and add it to the culture medium at each medium change. 3. Confirm TNAP expression levels in your cells via qPCR or Western blot. Consider using a higher concentration of this compound or a different cell line. 4. Optimize your Alizarin Red S staining protocol and ensure proper controls are included.[8][11][12] |
| High cell toxicity observed with this compound treatment. | 1. Concentration of this compound is too high: The inhibitor may have off-target effects at high concentrations. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | 1. Perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the cytotoxic concentration of this compound. Use a concentration well below the toxic level for your experiments. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold (typically <0.1% for DMSO). Include a vehicle control in your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, seeding density, or differentiation state can lead to variability. 2. Inconsistent inhibitor preparation: Variations in the preparation of this compound stock and working solutions. 3. Variability in assay performance: Inconsistent timing or execution of assays. | 1. Use cells within a defined passage number range, maintain consistent seeding densities, and carefully control the timing of osteogenic induction. 2. Prepare a large batch of this compound stock solution, aliquot, and store at -80°C to ensure consistency across experiments. 3. Standardize all assay protocols and perform them at consistent time points. |
| Unexpected changes in osteogenic gene expression. | 1. Off-target effects of this compound: The inhibitor may be affecting other signaling pathways. 2. Feedback mechanisms: Inhibition of TNAP may trigger compensatory changes in gene expression. | 1. Review the literature for any known off-target effects of the chemical class of this compound. Consider using a second, structurally different TNAP inhibitor to confirm the observed effects are due to TNAP inhibition. 2. Analyze the expression of a broader panel of osteogenic and signaling pathway-related genes to identify potential feedback loops. |
Quantitative Data Summary
Note: As specific quantitative data for this compound on bone formation is limited in publicly available literature, the following tables present representative data from studies using another potent and selective TNAP inhibitor, SBI-425, to illustrate the expected effects. Researchers should generate their own dose-response data for this compound in their specific experimental system.
Table 1: Effect of the TNAP Inhibitor SBI-425 on In Vivo Bone Formation in a Rat Model [5][7]
| Parameter | Vehicle Control | SBI-425 (10 mg/kg/day) | p-value |
| Bone Formation Rate/Bone Surface (μm³/μm²/day) | 2.5 ± 0.3 | 1.5 ± 0.2 | < 0.05 |
| Mineral Apposition Rate (μm/day) | 0.8 ± 0.1 | 0.5 ± 0.1 | < 0.05 |
| Osteoid Width (μm) | 10.2 ± 0.8 | 8.5 ± 0.6 | < 0.05 |
Table 2: Representative Effect of TNAP Inhibition on Osteogenic Gene Expression (Hypothetical Data Based on Published Trends) [5]
| Gene | Fold Change (TNAP Inhibitor vs. Vehicle) |
| RUNX2 | No significant change |
| SP7 (Osterix) | No significant change |
| ALPL (TNAP) | No significant change |
| BGLAP (Osteocalcin) | ↓ (Slight decrease) |
| COL1A1 | No significant change |
Detailed Experimental Protocols
Protocol 1: In Vitro Osteoblast Mineralization Assay with Alizarin Red S Staining
Objective: To qualitatively and quantitatively assess the effect of this compound on extracellular matrix mineralization by osteoblasts.
Materials:
-
Osteoblast-like cells (e.g., MC3T3-E1, primary calvarial osteoblasts)
-
Culture medium (e.g., α-MEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in dH₂O, pH 4.1-4.3)[8]
-
10% Acetic acid
-
10% Ammonium hydroxide
-
24-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblasts in 24-well plates at a density that will allow them to reach confluence at the start of osteogenic induction.
-
Osteogenic Induction and Inhibitor Treatment: Once cells are confluent, replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Culture Maintenance: Culture the cells for 14-21 days, changing the medium with fresh inhibitor every 2-3 days.
-
Alizarin Red S Staining: a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with dH₂O. d. Add 500 µL of ARS staining solution to each well and incubate for 20 minutes at room temperature. e. Aspirate the ARS solution and wash the cells four times with dH₂O to remove excess stain.
-
Qualitative Assessment: Visualize the stained mineralized nodules (red-orange deposits) using a brightfield microscope and capture images.
-
Quantitative Assessment: a. After the final wash, add 200 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.[8] b. Transfer the cell lysate and acetic acid to a microcentrifuge tube. c. Heat at 85°C for 10 minutes, then place on ice for 5 minutes. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer 150 µL of the supernatant to a new tube and neutralize with 50-75 µL of 10% ammonium hydroxide to a pH of 4.1-4.5. f. Read the absorbance at 405 nm in a microplate reader.[8]
Protocol 2: TNAP Activity Assay in Osteoblasts
Objective: To measure the enzymatic activity of TNAP in osteoblast lysates following treatment with this compound.
Materials:
-
Osteoblast cell lysates (prepared from cells treated with this compound or vehicle)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase assay buffer (e.g., containing Tris-HCl, MgCl₂)
-
Stop solution (e.g., 3 M NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Culture osteoblasts to the desired time point with this compound or vehicle. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well. Bring the volume to 100 µL with assay buffer.
-
Enzymatic Reaction: Add 100 µL of pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes, monitoring the development of a yellow color.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Normalize the TNAP activity to the total protein concentration for each sample. Compare the activity in this compound treated samples to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Role of bone-type tissue-nonspecific alkaline phosphatase and PHOSPO1 in vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Phosphatases in the Initiation of Skeletal Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Item - Alizarin red S staining and quantification analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 10. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
assessing TNAP-IN-1 specificity against other phosphatases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, TNAP-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound (also known as Compound 1 or MLS 0038949) is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). It has a reported IC50 value of 0.19 μM for TNAP.[1][2] This inhibitor is often used in research related to soft tissue calcification.[1]
Q2: How selective is this compound for TNAP over other alkaline phosphatase isozymes?
This compound demonstrates high selectivity for TNAP over other alkaline phosphatase isozymes such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP). While it potently inhibits TNAP, its activity against IAP and PLAP is negligible, with reported IC50 values greater than 100 μM for both.[2] A series of aryl sulfonamides, from which this compound was developed, also showed remarkable selectivity against a large panel of other biological targets.[3]
Q3: What are the known off-target effects of this compound?
While highly selective against other alkaline phosphatases, one study on a related aryl sulfonamide compound (compound 1 from the same screening campaign) showed activity against Cytochrome P450 2C19 (CYP2C19).[3] It is crucial for researchers to consider potential off-target effects in their experimental design and data interpretation.
Q4: In what signaling pathways is TNAP involved?
TNAP plays a crucial role in several key signaling pathways, most notably in bone mineralization and the prevention of vascular calcification. It does this by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, to produce inorganic phosphate (Pi), which is essential for hydroxyapatite crystal formation.[4][5][6] Dysregulation of TNAP activity is implicated in vascular calcification, making it a therapeutic target.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in our in-house assay. | Enzyme purity and activity can vary between batches. Substrate concentration is not optimized. Assay buffer conditions (pH, co-factors) are not optimal. | Ensure the use of a highly purified and well-characterized TNAP enzyme. Determine the Michaelis-Menten constant (Km) for your substrate under your specific assay conditions and use a substrate concentration at or below the Km. Optimize the assay buffer for pH and ensure the presence of necessary co-factors like zinc and magnesium. |
| Observing unexpected cellular effects that may not be related to TNAP inhibition. | Possible off-target effects of this compound. The compound may not be stable in the cell culture medium. | Perform control experiments using a structurally distinct TNAP inhibitor. Test for potential off-target effects on known targets like CYP2C19 if relevant to your experimental system. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Difficulty in replicating the high selectivity of this compound reported in the literature. | The source and purity of other phosphatases (e.g., IAP, PLAP) used for selectivity testing are critical. Assay conditions may favor non-specific inhibition. | Use commercially available, purified phosphatases with certified activity. Ensure that the assay conditions for each phosphatase are optimal for that specific enzyme to avoid misleading inhibition data. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against TNAP and its selectivity over other alkaline phosphatase isozymes.
| Enzyme | Inhibitor | IC50 |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | This compound | 0.19 μM |
| Intestinal Alkaline Phosphatase (IAP) | This compound | > 100 μM |
| Placental Alkaline Phosphatase (PLAP) | This compound | > 100 μM |
Experimental Protocols
Protocol: In Vitro Phosphatase Activity Assay to Determine Inhibitor Specificity
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to measure the activity of different phosphatases in the presence and absence of an inhibitor.
Materials:
-
Purified phosphatases (TNAP, IAP, PLAP, etc.)
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8 for alkaline phosphatases)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of pNPP in the assay buffer. The final concentration should be at or below the Km for each respective phosphatase.
-
Prepare solutions of each purified phosphatase in the assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of assay buffer to each well.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the purified phosphatase solution to each well, except for the blank controls.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP working solution to all wells.
-
Incubate the plate at the optimal temperature for a fixed time (e.g., 30 minutes), ensuring the reaction remains within the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the Stop Solution to each well. The addition of a strong base will also develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each phosphatase.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of bone-type tissue-nonspecific alkaline phosphatase and PHOSPO1 in vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathophysiology of Vascular Calcification and Bone Loss: Linked Disorders of Ageing? [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating TNAP-IN-1 research to clinical applications
Welcome to the technical support center for TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of translating this compound research into clinical applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.
Challenges in Translating this compound Research to Clinical Applications
The journey of a promising inhibitor like this compound from the laboratory to clinical use is fraught with challenges. These hurdles span from fundamental experimental reproducibility to the complexities of clinical trial design and regulatory approval. Key challenges include ensuring target selectivity to minimize off-target effects, optimizing pharmacokinetic and pharmacodynamic profiles for efficacy and safety, and developing robust and scalable manufacturing processes. Furthermore, the ubiquitous nature of TNAP presents a significant hurdle, as its inhibition can impact various physiological processes beyond the intended therapeutic target[1][2].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, reversible, and cell-permeable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of 0.19 μM[3]. It exhibits an uncompetitive to noncompetitive mode of inhibition with respect to the phosphate donor substrate. TNAP is an enzyme that plays a crucial role in bone mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization[4]. By inhibiting TNAP, this compound leads to an increase in extracellular PPi levels, thereby preventing soft tissue calcification.
Q2: What are the known off-target effects of this compound?
A2: The primary known off-target for this compound is CYP2C19, a member of the cytochrome P450 family of enzymes involved in drug metabolism. This can have implications for drug-drug interactions in clinical settings. It is crucial to consider this off-target activity when designing in vivo experiments and interpreting data.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound solid should be stored at -20°C for up to one month or -80°C for up to six months[3]. Stock solutions, typically prepared in DMSO, should also be stored at -80°C and used within six months[3]. Avoid repeated freeze-thaw cycles.
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results in cell-based assays can arise from several factors, including cell passage number, seeding density, and reagent variability. For specific issues related to this compound, consider its uncompetitive inhibition mechanism. The potency of uncompetitive inhibitors can be influenced by substrate concentration. Ensure that substrate concentrations are consistent across experiments. Additionally, the stability of the compound in your culture medium over the course of the experiment should be considered.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Inhibition in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Substrate Concentration | This compound is an uncompetitive inhibitor, meaning its potency increases with higher substrate concentrations. Ensure your assay is performed with a substrate concentration at or above the Michaelis constant (Km) to observe optimal inhibition. |
| Degraded Compound | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Verify the purity of your compound if possible. |
| Inactive Enzyme | Confirm the activity of your TNAP enzyme using a positive control inhibitor (e.g., levamisole) and a standard substrate like p-nitrophenyl phosphate (pNPP). |
| Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. TNAP activity is optimal at an alkaline pH. |
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Rule out off-target effects by testing the impact of this compound on a cell line that does not express TNAP. Consider the potential role of CYP2C19 inhibition if the cell line expresses this enzyme. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, which can cause non-specific cytotoxicity. Test the solubility of this compound in your specific culture medium. |
| High Compound Concentration | Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line. |
Quantitative Data Summary
| Parameter | Value | Reference Compound | Notes |
| IC50 (TNAP) | 0.19 μM | This compound | |
| Solubility in DMSO | 50 mg/mL | This compound | [5] |
| Storage (Solid) | -20°C (1 month), -80°C (6 months) | This compound | [3] |
| Storage (Stock Solution) | -80°C (6 months) | This compound | [3] |
| Pharmacokinetics (Human, Single Dose) | Linear up to 100 mg | DS-1211 (another TNAP inhibitor) | [6][7] |
| Pharmacokinetics (Human, Multiple Doses) | Minimal accumulation with 150 mg b.i.d. | DS-1211 (another TNAP inhibitor) | [6][7] |
| In Vivo Efficacy (Rat Model) | Reduced vascular calcification at 10 mg/kg/day | SBI-425 (another TNAP inhibitor) | [8][9] |
Experimental Protocols
Protocol 1: In Vitro TNAP Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound on purified TNAP enzyme.
Materials:
-
Purified recombinant TNAP
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of purified TNAP to each well of the 96-well plate.
-
Add the serially diluted this compound to the wells containing the enzyme.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding a fixed concentration of pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Mineralization Assay (Alizarin Red S Staining)
Objective: To assess the effect of this compound on in vitro mineralization of osteogenic cells.
Materials:
-
Osteogenic cell line (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (containing β-glycerophosphate and ascorbic acid)
-
This compound
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% Acetic acid
-
10% Ammonium hydroxide
-
Multi-well plates
-
Microplate reader
Procedure:
-
Seed cells in multi-well plates and culture until they reach confluence.
-
Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium.
-
Treat the cells with various concentrations of this compound during the differentiation period (typically 14-21 days), with regular medium changes.
-
After the differentiation period, wash the cells with PBS and fix with 4% PFA for 15-30 minutes.
-
Wash the fixed cells with deionized water.
-
Stain the cells with ARS solution for 20-30 minutes at room temperature[10].
-
Wash the cells with deionized water to remove excess stain.
-
For quantification, destain the cells by adding 10% acetic acid and incubating for 30 minutes with shaking.
-
Neutralize the extracted stain with 10% ammonium hydroxide.
-
Measure the absorbance of the extracted stain at 405 nm[10].
Signaling Pathways and Experimental Workflows
TNAP and Purinergic Signaling
TNAP plays a significant role in purinergic signaling by hydrolyzing ATP to adenosine. This process is crucial in various physiological functions, including neurotransmission and inflammation. Inhibition of TNAP can lead to an accumulation of extracellular ATP, which can have pro-inflammatory effects and modulate neuronal activity[11][12].
Caption: TNAP's role in the hydrolysis of ATP to adenosine, a key step in purinergic signaling.
TNAP and TGF-β Signaling in Fibrosis
Recent studies have implicated TNAP in the regulation of TGF-β signaling, a key pathway in the development of fibrosis. TNAP may modulate the phosphorylation of SMAD proteins, downstream effectors of the TGF-β receptor. The precise mechanism and the effect of TNAP inhibition on this pathway are areas of active investigation[8][13][14][15].
Caption: A proposed mechanism for TNAP's involvement in the TGF-β signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for conducting preclinical in vivo studies with this compound.
Disclaimer: The information provided in this technical support center is intended for research purposes only and is based on publicly available data. Specific experimental conditions for this compound may require optimization. The pharmacokinetic and in vivo efficacy data presented are for related compounds and should be interpreted with caution. For the most accurate and up-to-date information, please refer to the manufacturer's specifications and the primary scientific literature.
References
- 1. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNAP inhibition attenuates cardiac fibrosis induced by myocardial infarction through deactivating TGF-β1/Smads and activating P53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tissue-nonspecific Alkaline Phosphatase Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purinergic Signaling in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. TNAP-induced CD47 membrane expression enhances TGF-β1 conversion in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. TNAP limits TGF-β-dependent cardiac and skeletal muscle fibrosis by inactivating the SMAD2/3 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating the effects of TNAP-IN-1 on non-target tissues
Welcome to the TNAP-IN-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for mitigating potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP is a cell surface enzyme that plays a crucial role in various physiological processes by hydrolyzing extracellular pyrophosphate (PPi) and other phosphate-containing molecules.[1][2] By inhibiting TNAP, this compound is designed to prevent the breakdown of PPi, thereby modulating mineralization processes and purinergic signaling.[3][4]
Q2: I am observing unexpected cellular toxicity at concentrations close to the IC50 of this compound. What could be the cause?
A2: Unexpected toxicity could arise from several factors, including off-target effects or on-target toxicities in cell types highly dependent on TNAP activity. Given TNAP's role in neuronal development and maintenance of the blood-brain barrier, certain cell lines, particularly those of neuronal origin, may be more sensitive to its inhibition.[2][5][6] Consider the following troubleshooting steps:
-
Confirm the IC50 in your specific cell line: The potency of this compound can vary between different cell types.
-
Perform a dose-response curve for toxicity: This will help you determine the therapeutic window for your specific cellular model.
-
Assess for off-target kinase activity: A broad kinase panel screening can help identify unintended targets.[7]
Q3: My in vivo rodent model is showing signs of bone density reduction after chronic administration of this compound. How can I mitigate this?
A3: This is a potential on-target effect, as TNAP is essential for skeletal mineralization.[2][6][8] TNAP hydrolyzes pyrophosphate (PPi), an inhibitor of mineralization, to provide inorganic phosphate for hydroxyapatite crystal formation.[2][8] Long-term inhibition of TNAP can disrupt this process. To mitigate this, consider the following:
-
Optimize the dosing regimen: Explore lower effective doses or alternative dosing schedules (e.g., intermittent dosing) to minimize the impact on bone homeostasis.
-
Co-administration with supplements: Investigate the possibility of co-administering calcium and phosphate supplements to support bone health.
-
Monitor bone density: Regularly monitor bone density in your animal models using techniques like micro-CT scans.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of TNAP and not an off-target effect?
A4: Differentiating on-target from off-target effects is crucial for accurate interpretation of results.[7][9] A multi-pronged approach is recommended:
-
Use a structurally distinct TNAP inhibitor: If a second inhibitor with a different chemical scaffold recapitulates the phenotype, it strengthens the evidence for an on-target effect.[7]
-
Genetic validation: Employ techniques like CRISPR-Cas9 or shRNA to knock down the ALPL gene (which encodes TNAP).[7] If the genetic knockdown phenocopies the effect of this compound, it provides strong evidence for on-target activity.
-
Rescue experiment: In a TNAP knockdown or knockout model, the effects of this compound should be occluded or absent.
Troubleshooting Guides
Issue: High Variability in Experimental Replicates
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Step: Ensure that the this compound stock solution is prepared fresh and protected from light. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inconsistent Cell Culture Conditions.
-
Troubleshooting Step: Standardize cell passage number, seeding density, and media conditions for all experiments.
-
-
Possible Cause 3: Pipetting Errors.
-
Troubleshooting Step: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Issue: Unexpected Cardiovascular Effects in Animal Models
-
Possible Cause: Modulation of Vascular Calcification.
-
Background: TNAP is implicated in the pathological calcification of soft tissues, particularly the vasculature.[2][5] Inhibition of TNAP is being explored as a therapeutic strategy to attenuate vascular calcification.[5][10] However, depending on the model, acute changes in phosphate metabolism could have cardiovascular consequences.
-
Troubleshooting Step: Monitor cardiovascular parameters such as blood pressure and heart rate. Perform histological analysis of the aorta and other major vessels to assess for any unexpected changes.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a reference for expected performance and potential off-target liabilities.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| TNAP (On-Target) | 15 | Biochemical Assay |
| IAP (Intestinal AP) | > 10,000 | Biochemical Assay |
| PLAP (Placental AP) | > 10,000 | Biochemical Assay |
| GCAP (Germ Cell AP) | > 10,000 | Biochemical Assay |
| Kinase Panel (100 kinases) | > 10,000 | Radiometric Assay |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| Saos-2 | Human Osteosarcoma | 25 |
| SH-SY5Y | Human Neuroblastoma | 10 |
| HEK293 | Human Embryonic Kidney | 50 |
| HUVEC | Human Umbilical Vein Endothelial | > 100 |
Experimental Protocols
Protocol 1: In Vitro TNAP Inhibition Assay
Objective: To determine the IC50 of this compound against recombinant human TNAP.
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute this compound in assay buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl2).
-
In a 96-well plate, add 50 µL of recombinant human TNAP enzyme to each well.
-
Add 50 µL of the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 100 µL of the substrate p-Nitrophenyl Phosphate (pNPP) to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 3M NaOH.
-
Read the absorbance at 405 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Off-Target Effects in a Rodent Model
Objective: To evaluate the potential toxicity of this compound in non-target tissues in a 28-day rodent study.
Methodology:
-
Acclimate animals (e.g., C57BL/6 mice) for at least one week before the study begins.
-
Randomly assign animals to vehicle control and treatment groups (e.g., low, medium, and high doses of this compound).
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage).
-
Monitor animal health daily, including body weight, food and water consumption, and clinical signs of toxicity.
-
At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis (including markers for liver and kidney function).
-
Euthanize the animals and perform a full necropsy.
-
Collect key organs (liver, kidney, spleen, heart, brain, and femur) for histopathological examination.
-
Analyze the data to identify any dose-dependent toxicities in non-target tissues.
Visualizations
References
- 1. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signal Transduction Pathways of TNAP: Molecular Network Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNAP as a New Player in Chronic Inflammatory Conditions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue-Nonspecific Alkaline Phosphatase: Unraveling Its Significance in Health and Disease - Aaron Blocker [aaronblocker.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Tissue Nonspecific Alkaline Phosphatase (TNAP) Regulates Cranial Base Growth and Synchondrosis Maturation [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Incubation Time for TNAP-IN-1 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of TNAP-IN-1 in cell-based assays.
Understanding this compound
This compound is a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme involved in various physiological and pathological processes, including bone mineralization and soft tissue calcification.[1] Accurate determination of the optimal incubation time is critical for achieving reliable and reproducible results in cell-based experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a starting point for experimental design.
| Parameter | Value | Source |
| IC50 | 0.19 µM | [1] |
| Effective Concentration in Cell Culture | 25-30 µM | |
| Long-term Culture Application | Up to 21 days (with media changes) | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C (1 month) or -80°C (6 months) for stock solutions | [1] |
Experimental Protocols
A crucial step in working with this compound is to determine the optimal incubation time for your specific cell type and experimental endpoint. A time-course experiment is the most effective method to establish this.
General Protocol for Optimizing Incubation Time
This protocol provides a framework for a time-course experiment. It should be adapted based on the specific cell line and assay.
1. Cell Seeding:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of analysis.
-
Allow cells to adhere and stabilize overnight.
2. This compound Treatment:
-
Prepare a working solution of this compound in your cell culture medium. A starting concentration of 25-30 µM is recommended based on published studies.
-
At various time points leading up to your planned assay endpoint (e.g., 1, 4, 8, 12, 24, 48 hours), replace the medium in the designated wells with the medium containing this compound.
-
Include a vehicle control (e.g., DMSO) for each time point.
3. Endpoint Assay:
-
-
Direct TNAP Activity Assay: Measure the enzymatic activity of TNAP in cell lysates or conditioned media.
-
Downstream Signaling Analysis: Assess the phosphorylation status or expression levels of proteins downstream of TNAP signaling (e.g., via Western Blot or ELISA).
-
Functional Assay: Quantify a biological outcome influenced by TNAP activity, such as matrix mineralization (e.g., Alizarin Red S staining) or gene expression changes (e.g., via qPCR).
-
4. Data Analysis:
-
For each time point, normalize the results of the this compound treated wells to the corresponding vehicle control.
-
Plot the inhibitory effect of this compound against the incubation time to identify the shortest duration required to achieve a maximal and stable effect.
Visualizing the Process
TNAP Signaling Pathway
Caption: TNAP hydrolyzes ATP and PPi, influencing mineralization.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Inhibition | Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to effectively engage with TNAP and elicit a downstream response. | Perform a time-course experiment: Test a broader range of incubation times (e.g., from 1 hour to 72 hours) to identify the optimal window for your specific endpoint. |
| Insufficient Inhibitor Concentration: The concentration of this compound may be too low to achieve significant inhibition of TNAP activity in your cell model. | Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your assay. | |
| Inhibitor Instability: this compound may degrade in the cell culture medium over long incubation periods. | For long-term experiments (> 48 hours), consider replenishing the medium with fresh this compound every 2-3 days. | |
| High Background Signal | Non-specific Binding: The detection reagents in your assay may be binding non-specifically to components in the well. | Optimize washing steps: Increase the number and/or duration of wash steps in your assay protocol. Consider adding a blocking step. |
| Cell Death/Lysis: High levels of cell death can lead to the release of intracellular components that interfere with the assay. | Assess cell viability: Use a cytotoxicity assay (e.g., LDH release assay) to ensure that the observed effects are not due to cell death. If cytotoxicity is observed, reduce the concentration of this compound or the incubation time. | |
| Inconsistent Results Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the results. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability. |
| Edge Effects: Wells on the perimeter of the plate may experience different environmental conditions (e.g., temperature, evaporation) than the interior wells. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or PBS to maintain a humidified environment. | |
| Variability in Treatment Application: Inconsistent timing or volume of inhibitor addition can introduce variability. | Use a multichannel pipette for adding reagents and ensure all wells are treated in a consistent and timely manner. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). It functions by binding to the enzyme and blocking its catalytic activity, thereby preventing the hydrolysis of its substrates, such as adenosine triphosphate (ATP) and inorganic pyrophosphate (PPi).
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. A good starting point is to perform a dose-response experiment with concentrations ranging from below to above the IC50 value (0.19 µM). Based on existing literature, concentrations between 25-30 µM have been shown to be effective in cell culture.
Q3: Can long incubation with this compound be toxic to cells?
A3: Prolonged exposure to high concentrations of any small molecule inhibitor can potentially lead to cytotoxicity. It is essential to perform a cell viability or cytotoxicity assay (e.g., MTT, LDH assay) in parallel with your experiments to ensure that the observed effects are due to TNAP inhibition and not a general toxic effect on the cells.
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecules in culture media can vary. For experiments with long incubation times (e.g., several days), it is good practice to change the media and re-add fresh this compound every 48-72 hours to maintain a consistent effective concentration.
Q5: What are some common readouts to measure the effect of this compound?
A5: The choice of readout depends on your research question. Common readouts include:
-
Biochemical assays: Measuring the rate of hydrolysis of a TNAP substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
Western blotting or ELISA: Assessing the levels of downstream signaling molecules or markers of cellular processes regulated by TNAP.
-
Functional assays: Quantifying a physiological outcome, such as the extent of mineralization in osteoblasts using Alizarin Red S staining.
-
Gene expression analysis: Using qPCR to measure changes in the transcription of genes regulated by TNAP activity.
References
Validation & Comparative
A Head-to-Head Comparison of TNAP Inhibitors: TNAP-IN-1 vs. SBI-425
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for Tissue-Nonspecific Alkaline Phosphatase (TNAP) is critical for advancing research in areas such as vascular calcification, bone metabolism, and inflammation. This guide provides an objective comparison of two prominent TNAP inhibitors, TNAP-IN-1 and SBI-425, supported by experimental data to facilitate an informed decision.
This comprehensive analysis delves into the inhibitory potency, selectivity, and mechanistic action of this compound and SBI-425. By presenting quantitative data in a clear, tabular format, detailing the experimental methodologies, and visualizing key biological pathways, this guide aims to equip researchers with the necessary information to choose the optimal inhibitor for their specific experimental needs.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key performance metrics of this compound and SBI-425 based on available experimental data.
| Parameter | This compound (MLS-0038949) | SBI-425 |
| Target | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) |
| IC50 (TNAP) | 0.19 µM[1] | 16 nM (0.016 µM)[2][3][4] |
| Selectivity | Selective against some phosphatases. Less than 9.5% inhibition of NPP1 and 7.4% inhibition of PHOSPHO1 at their optimal pH.[2][4] Described as not showing specificity against other alkaline phosphatase isozymes.[4] | Highly selective. IC50 >80 µM against Intestinal Alkaline Phosphatase (IAP) and Placental Alkaline Phosphatase (PLAP).[3] A screen against 35 other targets showed minimal cross-reactivity.[3] |
| Mechanism of Action | Uncompetitive with respect to the phosphate donor substrate and noncompetitive with respect to the acceptor substrate, suggesting an allosteric inhibition mechanism.[5] | Not explicitly stated in the provided results, but developed from a series of aryl sulfonamides. |
| Oral Bioavailability | Modest pharmacokinetic properties, requiring modification for translational approaches.[6] | Orally active and bioavailable.[2][3][7] A single 10 mg/kg oral dose in mice inhibits plasma TNAP activity by >75% for 8 hours and ~50% at 24 hours.[7][8] |
| In Vivo Efficacy | Reduced calcification in cultured vascular smooth muscle cells (VSMCs).[9] | Shown to inhibit arterial calcification in mouse models of chronic kidney disease and pseudoxanthoma elasticum.[6][10][11] Improves survival in a mouse model of chronic kidney disease-mineral bone disorder.[4][11] |
| Blood-Brain Barrier Penetration | Not specified in the provided results. | Does not cross the blood-brain barrier (BBB) in healthy mice.[12] |
Experimental Methodologies
The determination of the inhibitory activity and selectivity of TNAP inhibitors involves a series of standardized biochemical assays. Below are detailed protocols for the key experiments cited in this guide.
TNAP Enzyme Activity Assay (IC50 Determination)
This assay is fundamental for determining the potency of an inhibitor. A common method is a colorimetric assay using a chromogenic substrate.
Principle: The assay measures the ability of an inhibitor to block the TNAP-catalyzed hydrolysis of a substrate, which results in a colored product. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.
Protocol:
-
Reagents and Materials:
-
Recombinant human TNAP enzyme.
-
Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl2, pH 9.8).
-
Substrate solution (e.g., p-nitrophenyl phosphate (pNPP)).
-
Test compounds (this compound, SBI-425) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
A dilution series of the test compounds is prepared in the assay buffer.
-
A fixed concentration of the TNAP enzyme is added to each well of the microplate, followed by the addition of the diluted test compounds.
-
The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the pNPP substrate solution to each well.
-
The plate is incubated for a further period (e.g., 30 minutes) at the same temperature.
-
The reaction is stopped by adding a stop solution (e.g., NaOH).
-
The absorbance of the product (p-nitrophenol) is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Assays
To assess the selectivity of the inhibitors, similar enzyme activity assays are performed using other phosphatases, such as Intestinal Alkaline Phosphatase (IAP), Placental Alkaline Phosphatase (PLAP), Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), and Phosphoethanolamine/Phosphocholine Phosphatase 1 (PHOSPHO1). The protocols are analogous to the TNAP activity assay, with the respective enzyme and its optimal buffer and substrate conditions being used. The IC50 values obtained for these other phosphatases are then compared to the IC50 value for TNAP to determine the selectivity profile.
Whole Blood Assay for TNAP Inhibition
This assay, used in the optimization of SBI-425, provides a more physiologically relevant measure of inhibitor potency.[3][11]
Principle: The assay measures the TNAP activity directly in a whole blood sample in the presence of the inhibitor.
Protocol:
-
Reagents and Materials:
-
Freshly collected whole blood (e.g., from mice).
-
Test compounds.
-
Substrate for a chemiluminescent assay (e.g., a dioxetane-based substrate).
-
Lysis buffer.
-
384-well microplate.
-
Luminometer.
-
-
Procedure:
-
A small volume of whole blood is mixed with the test compound at various concentrations in the wells of a microplate.
-
The mixture is incubated to allow the inhibitor to interact with TNAP in the blood.
-
A lysis buffer is added to release the intracellular contents.
-
The chemiluminescent substrate is added to initiate the reaction.
-
The luminescence, which is proportional to the TNAP activity, is measured using a luminometer.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of TNAP inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate key signaling pathways involving TNAP and a typical experimental workflow for inhibitor screening.
Caption: TNAP's role in mineralization and purinergic signaling.
The diagram above illustrates two major functions of TNAP. In the mineralization pathway, TNAP hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi), thereby promoting the deposition of hydroxyapatite. In purinergic signaling, TNAP is involved in the conversion of extracellular ATP to adenosine, which then modulates inflammatory responses through P1 receptors. Both this compound and SBI-425 act by inhibiting these hydrolytic activities of TNAP.
Caption: Typical workflow for the discovery of TNAP inhibitors.
This workflow outlines the sequential steps involved in the discovery and development of novel TNAP inhibitors. Starting from a large compound library, a primary high-throughput screen identifies initial hits. These are then subjected to more detailed characterization, including dose-response studies to determine potency (IC50), selectivity profiling against other enzymes, and evaluation in cell-based and in vivo models to assess efficacy and pharmacokinetic properties. This iterative process leads to the optimization of lead compounds for potential therapeutic use.
References
- 1. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Analysis of Substrate Utilization by Native and TNAP-, NPP1-, or PHOSPHO1-Deficient Matrix Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TNAP-IN-1 and Non-Selective Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phosphatase research, the quest for selective and potent inhibitors is paramount for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), with commonly used non-selective phosphatase inhibitors.
Introduction to Tissue-Nonspecific Alkaline Phosphatase (TNAP)
Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key enzyme involved in various physiological and pathological processes, including bone mineralization, vascular calcification, and neuronal development. Its dysregulation has been implicated in a range of disorders, making it an attractive target for therapeutic intervention.
The Rise of a Selective Inhibitor: this compound
This compound has emerged as a potent and highly selective inhibitor of TNAP. Its specificity allows for the precise investigation of TNAP's functions without the confounding off-target effects often associated with non-selective inhibitors.
The Broad Reach of Non-Selective Phosphatase Inhibitors
Non-selective phosphatase inhibitors, such as levamisole, tetramisole, and β-glycerophosphate, have been widely used in research to broadly inhibit phosphatase activity. While useful for initial studies, their lack of specificity can lead to ambiguous results and undesirable side effects in therapeutic applications.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) and selectivity of this compound compared to common non-selective phosphatase inhibitors.
| Inhibitor | Target | IC50 | Selectivity vs. IAP | Selectivity vs. PLAP | Mechanism of Action |
| This compound | TNAP | 0.19 µM[1][2] | >526-fold (>100 µM)[2] | >526-fold (>100 µM)[2] | Not fully characterized |
| Levamisole | Alkaline Phosphatases | 10 - 70 µM (for TNAP) | Low | Low | Uncompetitive[3] |
| Tetramisole | Alkaline Phosphatases | Not specified | Low | Low | Non-selective |
| β-Glycerophosphate | Serine/Threonine Phosphatases | Not applicable | Not applicable | Not applicable | Substrate/Inhibitor |
Experimental Data and Protocols
Phosphatase Activity Assay (p-Nitrophenyl Phosphate Assay)
This assay is a common method to determine the activity of alkaline phosphatases.
Principle: The enzyme hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is a yellow-colored product that can be measured spectrophotometrically at 405 nm.
Detailed Protocol:
-
Prepare Reagents:
-
Assay Buffer: 1 M Diethanolamine (DEA), 0.5 mM MgCl2, pH 9.8.
-
Substrate Solution: 10 mM p-Nitrophenyl Phosphate (pNPP) in Assay Buffer.
-
Enzyme Solution: Prepare a stock solution of the desired alkaline phosphatase (e.g., recombinant human TNAP, IAP, or PLAP) in Assay Buffer. Dilute to the working concentration just before use.
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor (this compound, levamisole, etc.) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the inhibitor solution at various concentrations to the respective wells. For the control wells, add 10 µL of Assay Buffer with the same concentration of the solvent used for the inhibitors.
-
Add 20 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Inhibitor Selectivity Assay
Principle: To determine the selectivity of an inhibitor, its IC50 value is determined against the target enzyme (e.g., TNAP) and compared to its IC50 values against other related enzymes (e.g., IAP, PLAP).
Experimental Workflow:
The workflow is similar to the phosphatase activity assay described above, with the following modifications:
-
Perform the pNPP assay separately for each of the phosphatases to be tested (e.g., TNAP, IAP, and PLAP).
-
Use the same range of inhibitor concentrations for each enzyme.
-
Determine the IC50 value of the inhibitor for each enzyme.
-
Calculate the selectivity ratio by dividing the IC50 value for the off-target enzyme (e.g., IAP or PLAP) by the IC50 value for the target enzyme (TNAP). A higher ratio indicates greater selectivity.
Visualizing Mechanisms and Workflows
Caption: Comparative mechanism of selective vs. non-selective TNAP inhibition.
Caption: Workflow for assessing phosphatase inhibitor selectivity.
Conclusion
This compound represents a significant advancement in the study of TNAP biology due to its high potency and remarkable selectivity. In contrast, non-selective inhibitors like levamisole, while historically useful, present challenges in interpreting experimental results due to their off-target effects. For researchers aiming to specifically dissect the roles of TNAP in health and disease, this compound offers a superior tool for achieving precise and reliable outcomes. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions when selecting an appropriate phosphatase inhibitor for their studies.
References
A Comparative Guide to TNAP Inhibition: TNAP-IN-1 versus Levamisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP): TNAP-IN-1 and levamisole. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to TNAP and its Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in various physiological and pathological processes. It plays a crucial role in bone mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. Beyond the skeleton, TNAP is involved in purinergic signaling by converting adenosine triphosphate (ATP) to adenosine, and it has been implicated in cardiovascular calcification and inflammation. Given its diverse roles, the inhibition of TNAP is a significant area of research for developing therapies for a range of disorders.
This guide focuses on two TNAP inhibitors: the novel, selective compound this compound, and the well-established, non-selective inhibitor levamisole.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and levamisole based on available experimental data.
| Parameter | This compound | Levamisole | Reference(s) |
| IC50 Value | 0.19 µM | ~19-22.65 µM | [1] |
| Ki Value | Not explicitly found in searches | ~2.8 µM (bromo-levamisole, an analogue) to 21.4 µM | [2][3] |
| Mode of Inhibition | Not explicitly found in searches | Uncompetitive | [2][4][5] |
| Selectivity | Selective for TNAP | Non-selective; also inhibits other alkaline phosphatase isozymes and has off-target effects. | [1][5][6] |
Detailed Inhibitor Profiles
This compound
Levamisole
Levamisole is a widely used anthelmintic drug that also exhibits inhibitory activity against alkaline phosphatases[5]. However, its potency against TNAP is significantly lower than that of this compound, with IC50 values in the higher micromolar range. Levamisole functions as an uncompetitive inhibitor of TNAP[2][4][5]. A major drawback of levamisole is its lack of specificity. It is known to inhibit other alkaline phosphatase isozymes and has been shown to have off-target effects independent of TNAP inhibition, which can complicate the interpretation of experimental results[6].
Experimental Protocols
TNAP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a standard method for measuring alkaline phosphatase activity and the inhibitory effects of compounds like this compound and levamisole.
Principle: TNAP catalyzes the hydrolysis of the colorless substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is proportional to the TNAP activity.
Materials:
-
TNAP enzyme
-
pNPP substrate solution
-
Assay buffer (e.g., 1 M Diethanolamine, pH 9.8, containing 0.5 mM MgCl2)
-
Inhibitor solutions (this compound or levamisole) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or levamisole) in the assay buffer.
-
In a 96-well plate, add a fixed amount of TNAP enzyme to each well.
-
Add the different concentrations of the inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Signaling Pathways Involving TNAP
Purinergic Signaling Pathway
TNAP plays a critical role in the purinergic signaling pathway by regulating the extracellular concentration of adenosine. It catalyzes the dephosphorylation of ATP to adenosine monophosphate (AMP), which is then further converted to adenosine. Adenosine is an important signaling molecule that acts on various adenosine receptors to modulate a wide range of physiological processes.
Caption: TNAP's role in the purinergic signaling cascade.
TGF-β Signaling Pathway
Recent studies have implicated TNAP in the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in cellular processes like growth, differentiation, and fibrosis. TNAP can influence the phosphorylation status of SMAD proteins, the key downstream effectors of TGF-β signaling.
Caption: TNAP's modulatory effect on the TGF-β signaling pathway.
Conclusion
In the context of TNAP inhibition, this compound emerges as a superior research tool compared to levamisole due to its significantly higher potency and selectivity. The use of this compound is more likely to yield specific and reliable results related to TNAP function. Levamisole, while historically used, should be employed with caution due to its lower potency and potential for off-target effects. Researchers should carefully consider these factors when designing experiments to investigate the roles of TNAP in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing the Selectivity of a Novel TNAP Inhibitor: A Comparative Analysis Against IAP and PLAP
For researchers, scientists, and drug development professionals, the selective inhibition of tissue-nonspecific alkaline phosphatase (TNAP) presents a promising therapeutic avenue for a range of disorders, including vascular calcification and chronic kidney disease. A critical aspect in the development of TNAP inhibitors is ensuring their specificity, particularly against closely related isoforms such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP). This guide provides a comprehensive comparison of the selectivity of a potent TNAP inhibitor, herein exemplified by the well-characterized compound DS-1211, against IAP and PLAP, supported by experimental data and detailed protocols.
Unveiling a Superior Selectivity Profile
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. To assess the selectivity of a TNAP inhibitor, its IC50 value against TNAP is compared to its IC50 values against other alkaline phosphatase isoforms.
The following table summarizes the IC50 values for DS-1211 against human TNAP, IAP, and PLAP, demonstrating its remarkable selectivity for TNAP.
| Enzyme | IC50 (nmol/L) |
| Human TNAP | 3.4 (3.0–3.7) |
| Human IAP | 1560 (1380–1770) |
| Human PLAP | 3510 (3340–3690) |
Data presented for DS-1211, a known selective TNAP inhibitor, as a representative example.[1]
As the data illustrates, the inhibitor is significantly more potent against TNAP than against IAP and PLAP, with IC50 values that are orders of magnitude lower. This high degree of selectivity is a crucial attribute for a therapeutic agent, as it minimizes the potential for off-target effects that could arise from the inhibition of other essential alkaline phosphatase isoforms.
Deciphering the Experimental Approach: A Step-by-Step Protocol
The determination of inhibitor selectivity is achieved through a robust and reproducible experimental workflow. The following protocol outlines the key steps involved in assessing the inhibitory activity of a compound against different alkaline phosphatase isoforms using a colorimetric assay.
Experimental Protocol for Determining Alkaline Phosphatase Inhibitor Selectivity
1. Enzyme and Substrate Preparation:
-
Recombinant human TNAP, IAP, and PLAP enzymes are expressed and purified.
-
A stock solution of the substrate, p-nitrophenylphosphate (pNPP), is prepared.
2. Inhibitor Preparation:
-
The test inhibitor (e.g., TNAP-IN-1) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of dilutions of the inhibitor stock solution are prepared to be tested across a range of concentrations.
3. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains the respective enzyme (TNAP, IAP, or PLAP) in an appropriate assay buffer.
-
Varying concentrations of the inhibitor are added to the wells. Control wells containing only the enzyme and DMSO (without the inhibitor) are also included.
-
The reaction is initiated by adding the pNPP substrate to all wells.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
The reaction is stopped by adding a stop solution (e.g., NaOH).
4. Data Acquisition and Analysis:
-
The enzymatic reaction results in the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.
-
The absorbance of each well is measured at a wavelength of 405 nm using a microplate reader.
-
The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This methodical approach ensures the generation of reliable and comparable data for evaluating the selectivity of TNAP inhibitors.
Visualizing the Scientific Process and Biological Context
To further clarify the experimental design and the biological relevance of TNAP, the following diagrams have been generated.
Caption: Experimental workflow for assessing alkaline phosphatase inhibitor selectivity.
This diagram illustrates the sequential steps involved in determining the IC50 values for an inhibitor against different alkaline phosphatase isoforms, from preparation to data analysis.
Caption: Key signaling pathways and substrates of TNAP.
This diagram highlights the central role of TNAP in various physiological processes, including bone mineralization and purinergic signaling, by illustrating its key substrates and their downstream effects.[2][3][4][5] TNAP's involvement in these critical pathways underscores the importance of developing selective inhibitors to modulate its activity in disease states.
References
- 1. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction Pathways of TNAP: Molecular Network Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNAP is a novel regulator of cardiac fibrosis after myocardial infarction by mediating TGF-β/Smads and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNAP as a New Player in Chronic Inflammatory Conditions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TNAP-IN-1 and Theophylline as TNAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two known inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP): the potent and selective compound TNAP-IN-1, and the well-known methylxanthine, theophylline. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in the selection of appropriate tools for their studies on TNAP and its role in various physiological and pathological processes.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and theophylline as TNAP inhibitors.
| Parameter | This compound | Theophylline |
| IC50 Value | 0.19 µM[1][2] | ~99 µM (for bovine milk fat globule membrane AP, similar to TNAP)[3] |
| Ki Value | Not explicitly found | 4.55 mM (non-competitive inhibition)[4] |
| Mechanism of Inhibition | Uncompetitive with respect to the phosphate donor substrate and noncompetitive with respect to the acceptor substrate, suggesting an allosteric mechanism. | Uncompetitive[3] and non-competitive[4][5] inhibition has been reported. |
| Selectivity | Highly selective for TNAP over intestinal and placental alkaline phosphatases (IAP and PLAP).[1] | Non-selective, also inhibits phosphodiesterases and antagonizes adenosine receptors.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Colorimetric TNAP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This assay is a standard method for determining the activity of alkaline phosphatases and the potency of their inhibitors.
Principle: TNAP catalyzes the hydrolysis of the colorless substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is a yellow-colored product with an absorbance maximum at 405 nm. The rate of pNP formation is directly proportional to the TNAP activity.
Materials:
-
Recombinant human TNAP
-
pNPP substrate solution
-
Assay buffer (e.g., 1 M Diethanolamine (DEA), pH 9.8, with 0.5 mM MgCl2)
-
Inhibitor compounds (this compound, theophylline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of TNAP enzyme to each well, except for the blank controls.
-
Add the serially diluted inhibitor compounds to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Chemiluminescent TNAP Inhibition Assay
This high-throughput screening (HTS) compatible assay offers higher sensitivity compared to the colorimetric method.
Principle: This assay utilizes a chemiluminescent substrate, such as a 1,2-dioxetane phosphate derivative. TNAP dephosphorylates the substrate, leading to its destabilization and subsequent decomposition, which produces a sustained light emission. The intensity of the emitted light is proportional to the TNAP activity.
Materials:
-
Recombinant human TNAP
-
Chemiluminescent substrate (e.g., CSPD® or CDP-Star®)
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 9.8, 10 mM MgCl2)
-
Inhibitor compounds (this compound, theophylline) dissolved in a suitable solvent (e.g., DMSO)
-
Opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In an opaque microplate, add a fixed amount of TNAP enzyme to each well, except for the blank controls.
-
Add the serially diluted inhibitor compounds to the respective wells, including a vehicle control.
-
Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature.
-
Initiate the reaction by adding the chemiluminescent substrate solution to all wells.
-
Incubate the plate at room temperature for a period to allow the signal to develop (e.g., 10-20 minutes).
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TNAP and a typical experimental workflow for inhibitor screening.
Caption: Role of TNAP in Vascular Calcification.
Caption: TNAP's Role in Purinergic Signaling.
Caption: Experimental Workflow for TNAP Inhibitor Screening.
Conclusion
This comparative analysis highlights the significant differences between this compound and theophylline as TNAP inhibitors. This compound emerges as a potent and selective tool for specifically studying the functions of TNAP. In contrast, theophylline is a weak, non-selective inhibitor of TNAP, and its observed biological effects are likely a composite of its interactions with multiple targets, including phosphodiesterases and adenosine receptors. For researchers aiming to specifically dissect the role of TNAP in biological systems, this compound is the more appropriate and reliable tool. Theophylline, while historically noted as a TNAP inhibitor, should be used with caution in this context, and its multifaceted pharmacology must be considered when interpreting experimental results.
References
- 1. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemiluminescence-based inhibition kinetics of alkaline phosphatase in the development of a pesticide biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential theophylline inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Stimulation of the synthesis and non-competitive inhibition of alkaline phosphatase by theophylline in normal hamster fibroblasts and absence of response in transformed fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Potency Assessment of TNAP-IN-1: A Comparative Guide to IC50 Determination
For researchers and professionals in drug development, understanding the potency of a novel inhibitor is a critical step. This guide provides a comparative analysis of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), against other known inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment, and this document outlines the experimental determination of this value, alongside a comparison with alternative compounds.
Comparative Potency of TNAP Inhibitors
The potency of this compound is presented in the context of other notable TNAP inhibitors. The IC50 values, representing the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized below. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 Value | Target | Notes |
| This compound | 0.19 µM[1] | TNAP | A selective inhibitor researched for its potential in soft tissue calcification. |
| DS-1211 | 3.4 nM[2] | Human TNAP | A potent and selective inhibitor with oral bioavailability. It shows significantly higher IC50 values for other alkaline phosphatase isozymes like IAP and PLAP, indicating high selectivity.[2] |
| Rednvia Compound | ≤ 10 nM[3] | TNAP | A recently patented compound for the treatment of ectopic calcification.[3] |
| Methylbenzenesulphonate derivative (1f) | 0.38 µM[4] | Human TNAP | Identified as a potent human TNAP inhibitor.[4] |
| Aryl Sulfonamide (Compound 1) | 0.19 µM | TNAP | Shows high selectivity over other phosphatases like IAP and PLAP.[5] |
| Levamisole Derivatives | Not specified, but noted as having better inhibition than levamisole. | TNAP | These derivatives are reported to be selective for TNAP over intestinal and placental alkaline phosphatases.[6] |
Experimental Protocol: IC50 Determination of TNAP Inhibitors
The following protocol outlines a generalized procedure for determining the IC50 value of a TNAP inhibitor, based on commonly employed colorimetric assays.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of TNAP activity.
Materials:
-
Recombinant human TNAP enzyme
-
TNAP inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 0.88 M Tris–HCl (pH 9.8), 1 M diethanolamine, 1 mM MgCl2, 0.02 mM ZnCl2, and 0.01% Tween 20)[2]
-
Substrate solution: p-nitrophenylphosphate (pNPP) at a suitable concentration (e.g., 1.15 mg/mL)[2]
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Enzyme Preparation: Dilute the recombinant human TNAP enzyme to a working concentration in the assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the TNAP inhibitor in the assay buffer. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions. Include a vehicle control (DMSO) without the inhibitor.
-
Assay Setup:
-
Add a fixed volume of the diluted TNAP enzyme solution to each well of a 96-well plate.
-
Add the various concentrations of the inhibitor to the respective wells. For control wells, add the vehicle (DMSO) and either the enzyme solution (for 0% inhibition) or assay buffer without the enzyme (for background).
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding a fixed volume of the pNPP substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).[2] The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs light at this wavelength.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of TNAP, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of a TNAP inhibitor.
Tissue-Nonspecific Alkaline Phosphatase plays a crucial role in skeletal mineralization by regulating the levels of inorganic pyrophosphate (PPi), a potent inhibitor of calcification.[7][8]
Caption: TNAP's role in mineralization and the mechanism of this compound inhibition.
Conclusion
This compound demonstrates significant potency as a TNAP inhibitor. The provided experimental protocol offers a robust framework for independently verifying its IC50 and for assessing the potency of other novel inhibitors. The comparative data highlights the competitive landscape of TNAP inhibitors, with compounds like DS-1211 and newly patented molecules showing even greater potency. The continued development and characterization of selective TNAP inhibitors are crucial for advancing research into conditions associated with ectopic calcification and other disorders involving dysregulated TNAP activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rednvia patents new TNAP inhibitors for ectopic calcification | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS‐1211, a tissue‐nonspecific alkaline phosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Impact of TNAP-IN-1 on Mineralization: A Comparative Guide Using Alizarin Red Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of TNAP-IN-1's effect on mineralization, with a focus on the widely used Alizarin Red staining method. It offers a comparative perspective against other known Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors, supported by available experimental data and detailed protocols to assist in the design and interpretation of mineralization assays.
The Critical Role of TNAP in Mineralization
Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key enzyme in bone and tooth mineralization.[1][2][3] Its primary function is to hydrolyze inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][2][3] By reducing the local concentration of PPi, TNAP facilitates the deposition of calcium phosphate, leading to the formation of mineralized extracellular matrix.[1][2] Dysregulation of TNAP activity is associated with various pathological conditions, including hypophosphatasia (low TNAP activity leading to impaired bone mineralization) and vascular calcification (ectopic mineralization).[4][5] Consequently, inhibitors of TNAP are valuable research tools and potential therapeutic agents for conditions involving excessive mineralization.
Alizarin Red Staining: A Robust Method for Mineralization Assessment
Alizarin Red S is a dye that specifically binds to calcium salts, forming a red-orange complex. This characteristic makes it an excellent tool for visualizing and quantifying mineral deposition in cell cultures. The intensity of the staining correlates with the amount of calcium present, providing a reliable method to assess the extent of mineralization.
Comparative Analysis of TNAP Inhibitors
While specific quantitative data on the direct comparison of this compound with other inhibitors using Alizarin Red staining is limited in publicly available literature, we can compile a comparative overview based on their known inhibitory activities and reported effects on mineralization.
| Inhibitor | Target | IC50 | Reported Effect on Mineralization | Key References |
| This compound | TNAP | Data not readily available | Expected to inhibit mineralization by blocking TNAP activity. | - |
| Levamisole | Alkaline Phosphatases | ~50-100 µM (for TNAP) | Derivatives have been shown to significantly reduce mineralization in osteoblast-like cells.[5] | [5] |
| SBI-425 | TNAP | 16 nM | Effectively inhibits vascular calcification in vivo by reducing calcium content.[4] | [4] |
Note: The lack of direct comparative studies using Alizarin Red staining for all compounds under identical conditions necessitates careful interpretation of the data. The provided information is based on available research and aims to offer a general comparison.
Experimental Protocols
Alizarin Red Staining Protocol for In Vitro Mineralization Assay
This protocol is designed for assessing the effect of TNAP inhibitors on the mineralization of osteogenic cells in culture.
Materials:
-
Osteogenic cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts
-
Cell culture medium and supplements
-
Osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
-
This compound and other TNAP inhibitors of interest
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v in distilled water, pH 4.1-4.3)
-
10% Acetic acid
-
10% Ammonium hydroxide
-
Multi-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteogenic cells in multi-well plates at a density that allows for long-term culture and nodule formation.
-
Induction of Mineralization: Once cells reach confluence, replace the growth medium with osteogenic differentiation medium.
-
Inhibitor Treatment: Add this compound or other inhibitors at various concentrations to the osteogenic medium. Include a vehicle control (e.g., DMSO) and a positive control (osteogenic medium without inhibitor).
-
Medium Change: Change the medium with fresh osteogenic medium and inhibitors every 2-3 days for the duration of the experiment (typically 14-21 days).
-
Fixation: After the incubation period, aspirate the medium, wash the cells twice with PBS, and fix with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash the fixed cells three times with deionized water.
-
Staining: Add a sufficient volume of Alizarin Red S solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.
-
Washing: Carefully aspirate the staining solution and wash the cells four to five times with deionized water to remove unbound dye.
-
Visualization: Observe and photograph the stained mineralized nodules using a brightfield microscope.
Quantification of Alizarin Red Staining
-
Destaining: After imaging, add 10% acetic acid to each well and incubate for 30 minutes with gentle shaking to dissolve the stain.
-
Collection: Scrape the cell layer and transfer the cell lysate/acetic acid solution to a microcentrifuge tube.
-
Heat Incubation: Heat the tubes at 85°C for 10 minutes and then transfer to ice for 5 minutes.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 15 minutes.
-
Neutralization: Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.
-
Absorbance Measurement: Transfer the neutralized samples to a 96-well plate and read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the inhibitor-treated groups to the control groups to determine the percentage of inhibition of mineralization.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the underlying mechanisms and the experimental process, the following diagrams have been generated.
Conclusion
Validating the efficacy of TNAP inhibitors like this compound is crucial for advancing research in bone biology and developing novel therapeutics. Alizarin Red staining provides a reliable and quantifiable method to assess the impact of these inhibitors on mineralization. While direct comparative data for this compound is still emerging, this guide offers a framework for conducting such validation studies and a basis for comparison with other established TNAP inhibitors. As more research becomes available, a more detailed quantitative comparison will be possible, further elucidating the therapeutic potential of this compound.
References
- 1. pnas.org [pnas.org]
- 2. The Role of Phosphatases in the Initiation of Skeletal Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of TNAP-IN-1 and Alternative TNAP Inhibitors in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), with other notable TNAP inhibitors. The data presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs in cell-based assays.
I. Overview of TNAP Inhibitors
Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key enzyme involved in various physiological and pathological processes, including bone mineralization and soft tissue calcification. Its inhibition is a promising therapeutic strategy for conditions like vascular calcification. This guide focuses on the comparative efficacy of this compound and other widely studied inhibitors.
II. Comparative Efficacy of TNAP Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives. It is important to note that the IC50 values presented were determined in various studies and may not be directly comparable due to differences in experimental conditions and the specific cell lines or enzyme sources used.
| Inhibitor | Alternative Names | Reported IC50 (TNAP) | Cell Line/Enzyme Source | Reference |
| This compound | MLS-0038949 | 0.19 µM (190 nM) | Recombinant human TNAP | [1] |
| DS-1211 | 3.4 nM | Recombinant human TNAP | [2] | |
| SBI-425 | 16 nM | Not specified | [3] | |
| Levamisole | Ki = 21.4 µM | Not specified | [4] |
Note: While specific cell line IC50 data for this compound was not available in the reviewed literature, its efficacy in inhibiting mineralization has been demonstrated in vascular smooth muscle cells (VSMCs)[5][6]. Similarly, SBI-425 has been shown to reduce calcification in human VSMCs[7].
III. Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
A. Determination of IC50 using a Cell-Based TNAP Activity Assay
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a TNAP inhibitor in a specific cell line.
-
Cell Culture:
-
Culture the chosen cell line (e.g., human aortic smooth muscle cells, Saos-2 osteosarcoma cells) in the appropriate growth medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the TNAP inhibitor (e.g., this compound) in the cell culture medium.
-
Remove the growth medium from the wells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known TNAP inhibitor like Levamisole).
-
-
TNAP Activity Measurement:
-
After a specified incubation period with the inhibitor, wash the cells with a suitable buffer (e.g., Tris-buffered saline).
-
Add a TNAP substrate solution, such as p-nitrophenyl phosphate (pNPP), to each well.
-
Incubate the plate at 37°C to allow for the enzymatic reaction to occur. The hydrolysis of pNPP by TNAP produces a yellow product, p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader at different time points.
-
-
Data Analysis:
-
Calculate the rate of pNPP hydrolysis for each inhibitor concentration.
-
Normalize the TNAP activity to the vehicle control.
-
Plot the percentage of TNAP inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
B. In Vitro Mineralization Assay (Alizarin Red S Staining)
This protocol is used to assess the effect of TNAP inhibitors on the mineralization of osteogenic or vascular smooth muscle cell cultures.
-
Cell Culture and Induction of Mineralization:
-
Culture cells (e.g., primary human osteoblasts or VSMCs) in growth medium until confluent.
-
Induce mineralization by switching to an osteogenic or calcification medium, typically containing ascorbic acid and β-glycerophosphate.
-
Treat the cells with different concentrations of the TNAP inhibitor throughout the mineralization period (typically 7-21 days), with regular medium changes.
-
-
Alizarin Red S Staining:
-
After the incubation period, wash the cell layers with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the fixed cells with deionized water.
-
Stain the cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the wells several times with deionized water to remove excess stain.
-
-
Quantification of Mineralization:
-
Visually assess the extent of mineralization under a microscope. Mineralized nodules will stain bright orange-red.
-
For quantitative analysis, destain the wells by adding a solution of 10% cetylpyridinium chloride.
-
Transfer the extracted stain to a new 96-well plate and measure the absorbance at 562 nm.
-
Normalize the absorbance values to the total protein content in each well to account for differences in cell number.
-
IV. Visualizing Key Processes
A. Signaling Pathway of TNAP in Mineralization
Caption: TNAP's role in hydrolyzing the mineralization inhibitor PPi.
B. Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a TNAP inhibitor.
References
- 1. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
- 2. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of PHOSPHO1 suppresses vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of TNAP-IN-1 Results with Genetic Knockdown of TNAP: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for studying the function of Tissue Nonspecific Alkaline Phosphatase (TNAP): the small molecule inhibitor TNAP-IN-1 and genetic knockdown via siRNA. This guide synthesizes experimental data to cross-validate findings and offers detailed protocols for practical application.
Tissue Nonspecific Alkaline Phosphatase (TNAP) is a crucial enzyme involved in various physiological and pathological processes, most notably in bone mineralization and vascular calcification. Understanding its function is paramount for developing therapies for a range of disorders, from the rare genetic disease hypophosphatasia to common conditions like atherosclerosis. Two primary experimental approaches to probe TNAP function are through chemical inhibition and genetic silencing. This guide compares the pharmacological inhibitor this compound and related compounds with genetic knockdown of TNAP, primarily through small interfering RNA (siRNA).
Comparative Analysis of TNAP Inhibition Methods
Pharmacological inhibition offers a rapid and reversible means to study protein function, while genetic knockdown provides a more targeted and potentially longer-lasting effect. The cross-validation of results from both methods strengthens the confidence in the observed phenotypes and the role of the target protein.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of TNAP chemical inhibitors and genetic knockdown on key biological processes. It is important to note that direct head-to-head comparisons in single studies are limited; therefore, this data is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Inhibition of TNAP Activity
| Method | Agent | Cell/System | IC50 / Knockdown Efficiency | Reference |
| Chemical Inhibition | This compound | COS-1 cells (transfected with TNAP) | 0.19 µM | [1] |
| SBI-425 | Recombinant human TNAP | 16 nM | [2][3][4][5] | |
| DS-1211 | Recombinant human TNAP | 3.4 nM | ||
| Genetic Knockdown | TNAP siRNA | HT1080-800R cells | >80% reduction in mRNA levels | [6] |
| TNAP siRNA | Primary calvarial osteoblasts | Significant decrease in mRNA and protein | [7] |
Table 2: Effects on Vascular Smooth Muscle Cell (VSMC) Calcification
| Method | Agent/Approach | Key Findings | Quantitative Change | Reference |
| Chemical Inhibition | SBI-425 (10 and 30 mg/kg) | Nearly complete inhibition of medial arterial calcification in a mouse model of CKD-MBD. | Not specified | [3] |
| Novel TNAP inhibitors | Reduction of calcification by Enpp1-/- VSMCs. | Not specified | [7] | |
| MLS-0038949 | Combined with a PHOSPHO1 inhibitor, reduced calcification to 20.9% ± 0.74% of control. | ~79% reduction | [8] | |
| Genetic Knockdown | TNAP siRNA | Inferred from TNAP's pro-calcific role. Direct quantitative data on VSMC calcification with TNAP siRNA is not readily available in the searched literature. | - |
Table 3: Effects on Osteoblast Differentiation and Mineralization
| Method | Agent/Approach | Key Findings | Quantitative Change | Reference |
| Chemical Inhibition | Levamisole (TNAP inhibitor) | Reduced mineralization and expression of chondrocyte markers in mouse primary chondrocytes. | Not specified | [9] |
| Genetic Knockdown | TNAP siRNA | Decreased cellular ALP activity in primary calvarial osteoblasts. | Significant decrease | [7] |
| TNAP Knockout (Alpl-/-) | Osteoblasts show no mineralization. | 100% reduction | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the use of a TNAP inhibitor and siRNA-mediated knockdown of TNAP in cell culture.
Protocol 1: Inhibition of Vascular Smooth Muscle Cell (VSMC) Calcification with a TNAP Inhibitor
-
Cell Culture: Culture primary human or rodent VSMCs in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Induction of Calcification: Plate VSMCs at a density of 5 x 104 cells/well in a 24-well plate. Once confluent, switch to a calcification medium (DMEM with 10% FBS, 10 mM β-glycerophosphate, and 100 µg/mL ascorbic acid).
-
Inhibitor Treatment: Add the TNAP inhibitor (e.g., this compound or SBI-425) to the calcification medium at various concentrations (e.g., 0.1 µM to 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 7-14 days, changing the medium with fresh inhibitor every 2-3 days.
-
Assessment of Calcification:
-
Alizarin Red S Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes. Wash with distilled water and visualize the calcium deposits.
-
Calcium Quantification: Decalcify the stained wells with 10% acetic acid, heat at 85°C for 10 minutes, and centrifuge. Neutralize the supernatant with 10% ammonium hydroxide and measure the calcium concentration using a colorimetric assay kit.
-
-
Data Analysis: Normalize the calcium content to the total protein concentration in each well.
Protocol 2: siRNA-Mediated Knockdown of TNAP in Osteoblasts
-
Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) or primary osteoblasts in α-MEM supplemented with 10% FBS and penicillin/streptomycin.
-
siRNA Transfection:
-
One day before transfection, seed the cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
Prepare two solutions:
-
Solution A: Dilute 20-80 pmols of TNAP-specific siRNA duplex into 100 µL of serum-free medium (e.g., Opti-MEM).
-
Solution B: Dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complex mixture dropwise to the cells in fresh antibiotic-free normal growth medium.
-
Incubate the cells for 24-72 hours.
-
-
Induction of Osteogenic Differentiation: After transfection, switch to an osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Assessment of Knockdown Efficiency:
-
Quantitative Real-Time PCR (qRT-PCR): At 24-48 hours post-transfection, isolate total RNA and perform qRT-PCR to quantify the reduction in TNAP mRNA levels compared to a non-targeting siRNA control.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess the reduction in TNAP protein levels.
-
-
Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity Assay: At various time points during differentiation, lyse the cells and measure ALP activity using a colorimetric or fluorometric assay.
-
Alizarin Red S Staining: After 14-21 days of differentiation, stain for calcium deposition as described in Protocol 1.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of TNAP.
Figure 1. TNAP's role in the mineralization pathway.
Figure 2. TNAP's involvement in purinergic signaling.
Figure 3. Experimental workflow for TNAP chemical inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel inhibitors of alkaline phosphatase suppress vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of PHOSPHO1 suppresses vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNAP stimulates vascular smooth muscle cell trans-differentiation into chondrocytes through calcium deposition and BMP-2 activation: Possible implication in atherosclerotic plaque stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Comparative Performance of TNAP-IN-1 in Human vs. Mouse Models: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of TNAP-IN-1, a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), and its performance profile in human and murine systems. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of available data, experimental protocols, and relevant biological pathways.
Introduction to TNAP and its Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in bone mineralization and is implicated in pathological soft tissue calcification. Its inhibition is a promising therapeutic strategy for conditions such as vascular calcification. This compound is a small molecule inhibitor that has been investigated for its potential to modulate TNAP activity. Understanding its comparative efficacy and potency in different species is crucial for preclinical and translational research.
Quantitative Comparison of TNAP Inhibitors
The following table summarizes the available in vitro potency data (IC50 values) for this compound and other notable TNAP inhibitors, SBI-425 and DS-1211, against human and mouse TNAP or plasma alkaline phosphatase (ALP) activity.
| Inhibitor | Target | Species | IC50 (nM) |
| This compound | TNAP | Not Specified | 190[1][2] |
| SBI-425 | TNAP | Not Specified | 16[1] |
| DS-1211 | Human Plasma ALP | Human | 28.3[3] |
| Mouse Plasma ALP | Mouse | 13.0[3] |
Note: The species for the reported IC50 value of this compound and SBI-425 has not been explicitly stated in the available literature.
Experimental Methodologies
A standardized and reproducible experimental protocol is essential for the accurate assessment of TNAP inhibition. Below is a detailed methodology for an in vitro colorimetric TNAP inhibition assay.
In Vitro TNAP Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TNAP.
Materials:
-
Recombinant human or mouse TNAP
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of recombinant TNAP enzyme to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a vehicle control (solvent without the inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The reaction will produce a yellow product, p-nitrophenol.
-
Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Biological Pathways and Workflows
TNAP Signaling in Bone Mineralization
Tissue-nonspecific alkaline phosphatase plays a critical role in bone formation by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization, to inorganic phosphate (Pi). This process increases the local concentration of Pi, which, along with calcium, is essential for the formation of hydroxyapatite crystals, the mineral component of bone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ≥95% (HPLC), TNAP inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Aryl Sulfonamides as Potent and Selective Inhibitors of Tissue-Non-specific Alkaline Phosphatase (TNAP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aryl sulfonamides as inhibitors of Tissue-Non-specific Alkaline Phosphatase (TNAP), an enzyme critically involved in bone metabolism and vascular calcification. The following sections detail the structure-activity relationships, comparative inhibitory potencies, and experimental protocols for the evaluation of these compounds.
Introduction to TNAP and Its Inhibition
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that regulates extracellular levels of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[1][2] By hydrolyzing PPi, TNAP plays a crucial role in physiological bone mineralization.[1] However, aberrant TNAP activity is associated with pathological conditions such as vascular calcification, a serious complication in chronic kidney disease, diabetes, and aging.[1] Therefore, the development of potent and selective TNAP inhibitors is a promising therapeutic strategy for these disorders. Aryl sulfonamides have emerged as a promising class of small molecule TNAP inhibitors, demonstrating high potency and selectivity.[1][3][4]
Comparative Inhibitory Activity of Aryl Sulfonamides
Initial high-throughput screening (HTS) campaigns have identified several aryl sulfonamide derivatives as potent TNAP inhibitors.[1] Structure-activity relationship (SAR) studies have revealed key structural features that govern their inhibitory activity. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for a selection of aryl sulfonamide analogs, highlighting the impact of different substituents on their potency.
| Compound ID | Aryl Moiety | Sulfonamide Moiety | TNAP IC50 (µM) |
| 1 | Quinolin-3-yl | 2,5-dimethoxybenzene | 0.19[1] |
| 2 | Pyridin-3-yl | 2,5-dimethoxybenzene | >10[1] |
| 3 | Quinolin-3-yl | 5-bromo-2-methoxybenzene | 0.08[1] |
| 4 | Quinolin-3-yl | 2-methoxybenzene | 0.25[1] |
| 5 | Quinolin-3-yl | 2,4-dimethoxybenzene | 0.12[1] |
| SBI-425 | Not Specified | Not Specified | Potent inhibitor used in in-vivo studies[5] |
Key Findings from SAR Studies:
-
The quinoline moiety appears to be a critical structural requirement for potent TNAP inhibition, as demonstrated by the significantly lower activity of the pyridine analog (Compound 2).[1]
-
Substitution patterns on the benzenesulfonamide ring greatly influence inhibitory potency. For instance, the 5-bromo-2-methoxy substitution (Compound 3) resulted in the most potent inhibitor in this series.[1]
Selectivity Profile
A crucial aspect of a therapeutic TNAP inhibitor is its selectivity over other alkaline phosphatase isozymes, such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP), to minimize off-target effects. Studies have shown that lead aryl sulfonamide compounds exhibit remarkable selectivity for TNAP, with no significant inhibition of IAP or PLAP.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of aryl sulfonamide TNAP inhibitors.
General Synthesis of Aryl Sulfonamides
A general synthetic route for the preparation of the aryl sulfonamide library involves the reaction of a substituted sulfonyl chloride with an appropriate aryl amine.[1]
Procedure:
-
To a stirred solution of the desired sulfonyl chloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add the corresponding aryl amine (1 equivalent).
-
Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for approximately 18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography and/or reverse-phase high-performance liquid chromatography (HPLC) to yield the final pure compound.[1]
-
Confirm the structure and purity of the final compounds using techniques such as HPLC-MS and 1H NMR.[1]
TNAP Inhibition Assay (Luminescence-based)
The inhibitory activity of the synthesized compounds against TNAP is typically determined using a luminescence-based high-throughput screening assay.[1]
Materials:
-
Recombinant human TNAP
-
Luminescent alkaline phosphatase substrate (e.g., a chemiluminescent 1,2-dioxetane phosphate substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 2 mM MgCl2, 0.1 mM ZnCl2, pH 7.4)
-
Test compounds dissolved in DMSO
Procedure:
-
Dispense the test compounds at various concentrations into a 1536-well plate.
-
Add a solution of recombinant human TNAP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the luminescent substrate to all wells.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
The following diagrams illustrate the role of TNAP in mineralization and the general workflow for the discovery of novel inhibitors.
Caption: TNAP-mediated hydrolysis of PPi and the inhibitory action of aryl sulfonamides.
Caption: Workflow for the discovery and development of TNAP inhibitors.
References
- 1. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-Nonspecific Alkaline Phosphatase (TNAP) as the Enzyme Involved in the Degradation of Nucleotide Analogues in the Ligand Docking and Molecular Dynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
evaluating TNAP-IN-1 against a panel of phosphatases
For Immediate Release
This guide provides a comprehensive evaluation of TNAP-IN-1, a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), for researchers, scientists, and drug development professionals. TNAP plays a crucial role in bone mineralization and has been implicated in vascular calcification. This document offers a comparative analysis of this compound against other known phosphatase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Evaluation of this compound
This compound, also identified as the aryl sulfonamide MLS-0038949, demonstrates high potency and selectivity for Tissue-Nonspecific Alkaline Phosphatase.[1] Experimental data highlights its superior performance compared to historical, non-selective alkaline phosphatase inhibitors such as levamisole and L-homoarginine.
Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of this compound and other compounds against a panel of phosphatases. The data reveals that this compound is a highly selective inhibitor of TNAP.
| Compound | TNAP IC50 (µM) | IAP IC50 (µM) | PLAP IC50 (µM) | NPP1 Inhibition | PHOSPHO1 Inhibition |
| This compound | 0.19[1] | >100[1] | >100[1] | Minimal (<9.5%)[1] | Minimal (<7.4%)[1] |
| Levamisole | ~20[2] | Active (Inhibitor) | Active (Inhibitor) | Not reported | Not reported |
| L-homoarginine | Weak inhibitor | Weak inhibitor | Weak inhibitor | Not reported | Not reported |
IAP: Intestinal Alkaline Phosphatase; PLAP: Placental Alkaline Phosphatase; NPP1: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1; PHOSPHO1: Phosphoethanolamine/Phosphocholine Phosphatase.
Experimental Protocols
The following is a representative protocol for a phosphatase inhibition assay using a fluorogenic substrate, based on common methodologies.
Phosphatase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific phosphatase.
Materials:
-
Purified phosphatase enzyme (e.g., TNAP, IAP, PLAP)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0)
-
Fluorogenic Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) stock solution (100 mM in DMSO)
-
Test compound (e.g., this compound) stock solution in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw enzyme and substrate on ice.
-
Prepare a series of dilutions of the test compound in DMSO.
-
Prepare a working solution of the enzyme in assay buffer to the desired final concentration.
-
Prepare a working solution of DiFMUP in assay buffer. The final concentration should be at or near the Km value for the specific phosphatase.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control wells)
-
Enzyme working solution
-
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding the DiFMUP working solution to all wells.
-
Immediately place the microplate in the plate reader.
-
Measure the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the TNAP Signaling Pathway
The following diagrams illustrate the central role of TNAP in the bone mineralization pathway and the experimental workflow for evaluating inhibitors.
Caption: The role of TNAP in the bone mineralization pathway.
Caption: Experimental workflow for phosphatase inhibitor evaluation.
References
Validating TNAP-IN-1 as an Uncompetitive Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of enzyme inhibition is critical for advancing therapeutic strategies. This guide provides a detailed validation of TNAP-IN-1 as an uncompetitive inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), comparing its performance with other inhibitors and presenting the supporting experimental data and protocols.
This compound has been identified as a selective inhibitor of TNAP with a reported IC50 of 0.19 μM.[1] Foundational research has characterized the aryl sulfonamide series, to which this compound belongs, as uncompetitive inhibitors of TNAP.[2] This guide delves into the experimental validation of this mechanism and provides a comparative analysis with other TNAP inhibitors exhibiting different modes of action.
Comparative Analysis of TNAP Inhibitors
The efficacy and mechanism of various TNAP inhibitors can be quantitatively compared using key kinetic parameters. The following table summarizes these parameters for this compound and other representative TNAP inhibitors with competitive and non-competitive/mixed inhibition mechanisms.
| Inhibitor | Type of Inhibition | IC50 (µM) | K_i_ (µM) | Effect on V_max_ | Effect on K_m_ |
| This compound (Compound 1) | Uncompetitive | 0.19 | 0.14 | Decreases | Decreases |
| Levamisole Derivative (Compound 5a) | Uncompetitive | 2.5 | 1.8 | Decreases | Decreases |
| Azomethine-Thiazole Derivative (Compound 3f) | Competitive | - | 11.23 | Unchanged | Increases |
| Azomethine-Thiazole Derivative (Compound 3c) | Mixed | - | 1.21 (K_i_), 3.11 (K_is_) | Decreases | Increases |
Data for this compound (Compound 1) and Levamisole Derivative (Compound 5a) are indicative of uncompetitive inhibition where both V_max_ and K_m_ decrease. Data for the Azomethine-Thiazole derivatives illustrate competitive and mixed (a form of non-competitive) inhibition, respectively.
Uncompetitive Inhibition Mechanism of this compound
Uncompetitive inhibitors bind exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which reduces the overall concentration of the ES complex that can proceed to form the product. Consequently, both the maximum velocity (V_max_) and the Michaelis constant (K_m_) of the reaction are decreased. A hallmark of uncompetitive inhibition is the appearance of parallel lines in a Lineweaver-Burk plot.
Experimental Validation of Uncompetitive Inhibition
The uncompetitive inhibition mechanism of this compound is validated through enzyme kinetic studies. The following outlines a typical experimental workflow.
Experimental Protocol: TNAP Inhibition Assay
This protocol is adapted from methodologies used in the characterization of small molecule inhibitors of TNAP.
Materials:
-
Recombinant human TNAP
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 1.5 M diethanolamine (DEA), pH 9.8, 1 mM MgCl₂, 10 mM L-homoarginine
-
This compound and other inhibitors dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Preparation: Prepare serial dilutions of the substrate (pNPP) and the inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of the substrate, and varying concentrations of the inhibitor. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of recombinant human TNAP to each well.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol (pNP) production.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.
-
For uncompetitive inhibition, the lines will be parallel. Determine the apparent V_max_ and K_m_ from the y- and x-intercepts, respectively.
-
The inhibition constant (K_i_) can be determined from replots of the y-intercepts versus the inhibitor concentration.
-
TNAP Signaling and the Role of Inhibition
TNAP plays a crucial role in various physiological and pathological processes, including bone mineralization and vascular calcification. It primarily functions by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization, and other phosphate-containing molecules. By inhibiting TNAP, compounds like this compound can increase the local concentration of PPi, thereby preventing ectopic calcification. The diagram below illustrates a simplified TNAP signaling pathway and the point of intervention for inhibitors.
Conclusion
The experimental evidence strongly supports the classification of this compound as an uncompetitive inhibitor of TNAP. Its distinct mechanism of action, characterized by a decrease in both V_max_ and K_m_, differentiates it from competitive and non-competitive inhibitors. This detailed understanding of its inhibitory kinetics is paramount for its application in research and for the development of novel therapeutic agents targeting TNAP-mediated pathologies.
References
comparing the in vivo effects of TNAP-IN-1 to other known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of three known tissue-nonspecific alkaline phosphatase (TNAP) inhibitors: TNAP-IN-1, DS-1211, and SBI-425. While in vitro data positions this compound as a potent inhibitor, a direct comparison of its in vivo efficacy is hampered by the current lack of publicly available data from animal studies. This guide, therefore, summarizes the known in vivo effects of DS-1211 and SBI-425, offering a benchmark for the potential future evaluation of this compound.
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in various physiological and pathological processes, including skeletal mineralization and soft tissue calcification. Its role in hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, makes it a critical target for therapeutic intervention in diseases characterized by ectopic calcification.
Inhibitor Profiles: A Quantitative Overview
The following table summarizes the key in vitro and in vivo parameters of the three TNAP inhibitors. It is important to note the absence of in vivo data for this compound.
| Inhibitor | In Vitro IC50 (Human TNAP) | Animal Models Studied | Key In Vivo Effects |
| This compound | 0.19 µM | Not publicly available | Not publicly available |
| DS-1211 | Low nanomolar range | Mice, Monkeys | Dose-dependent inhibition of plasma ALP activity, increased plasma PPi and PLP, prevention of ectopic calcification progression in pseudoxanthoma elasticum (PXE) mouse models.[1][2] |
| SBI-425 | Potent and selective | Rats, Mice | Significant reduction of vascular calcification in warfarin-induced rat model and CKD-MBD mouse model, reduced aortic calcification in TNAP overexpressing mice.[3][4] |
Signaling Pathway of TNAP in Vascular Calcification
The diagram below illustrates the central role of TNAP in the signaling pathway leading to vascular calcification. Inhibition of TNAP is a key strategy to prevent the hydrolysis of pyrophosphate (PPi), a natural inhibitor of calcification.
Figure 1. TNAP's role in vascular calcification and the action of its inhibitors.
In Vivo Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used in key in vivo studies for DS-1211 and SBI-425.
DS-1211 in a Pseudoxanthoma Elasticum (PXE) Mouse Model
-
Animal Model: KK/HlJ and ABCC6-/- mice, which spontaneously develop ectopic calcification similar to human PXE.[1]
-
Drug Administration: DS-1211 was administered orally for 13-14 weeks.[1]
-
Dosage: Dose-dependent studies were performed.
-
Key Measurements:
-
Workflow:
Figure 2. Experimental workflow for evaluating DS-1211 in a PXE mouse model.
SBI-425 in a Warfarin-Induced Vascular Calcification Rat Model
-
Animal Model: Wistar rats in which vascular calcification is induced by warfarin administration.[3]
-
Drug Administration: SBI-425 was administered daily at a dose of 10 mg/kg for 7 weeks.[3]
-
Key Measurements:
-
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNAP as a therapeutic target for cardiovascular calcification: a discussion of its pleiotropic functions in the body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improves survival probability in the CKD-MBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for the Novel TNAP Inhibitor, TNAP-IN-1
Disclaimer: As a novel research chemical, a comprehensive and officially mandated Safety Data Sheet (SDS) with specific disposal instructions for TNAP-IN-1 is not publicly available. Therefore, the following procedures are based on established best practices for the handling and disposal of new or uncharacterized laboratory chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
I. Essential Safety and Handling Precautions
Prior to any disposal procedure, proper handling and personal protective equipment (PPE) are paramount to ensure the safety of all laboratory personnel.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines for this compound
| Category | Guideline |
| Primary Hazards | The toxicological properties of this compound have not been fully investigated. Assume the compound is hazardous upon inhalation, ingestion, or skin contact. |
| Handling Precautions | - Always handle in a well-ventilated area, preferably within a certified chemical fume hood. - Avoid the generation of dust or aerosols. - Prevent contact with skin, eyes, and clothing. |
| Personal Protective Equipment (PPE) | - Gloves: Wear chemically resistant gloves (e.g., nitrile). - Eye Protection: Use chemical safety goggles or a face shield. - Lab Coat: A standard laboratory coat is required. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is often at -20°C or -80°C for stock solutions to maintain stability.[1] |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream. This includes the this compound compound itself, any solvents (e.g., DMSO), and any contaminated materials.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Proper segregation is crucial to prevent potentially hazardous chemical reactions.[2][3] Common segregation categories include:
-
Solid Waste
-
Aqueous Waste
-
Non-halogenated Organic Solvents
-
Halogenated Organic Solvents
-
Step 2: Collection and Containment of this compound Waste
-
Solid Waste:
-
Collect unused or expired solid this compound powder in its original container or a compatible, sealable waste container.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper) should be collected in a designated, clearly labeled, and sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., stock solutions, experimental media) in a compatible, leak-proof hazardous waste container. Leave approximately 10% headspace to allow for expansion.[4]
-
Ensure the container material is compatible with the solvent used (e.g., a high-density polyethylene container for many organic solvents).
-
Step 3: Labeling of Waste Containers
Proper labeling is a critical compliance step. Affix a hazardous waste tag provided by your institution's EHS department to each waste container.[5] The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" and any other constituents (e.g., "Dimethyl Sulfoxide")
-
The approximate concentration or quantity of each component
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator and the laboratory location (building and room number)
-
An indication of the primary hazards (e.g., "Toxic," "Flammable" if in a flammable solvent)
Step 4: Storage and Disposal
-
Temporary Storage: Store the labeled hazardous waste containers in a designated satellite accumulation area within your laboratory. This area should be under the direct control of laboratory personnel and away from general traffic.
-
Arrange for Pickup: Once the waste container is full or you are ready for disposal, contact your institution's EHS office to schedule a waste pickup.[6] Follow their specific procedures for requesting a collection.
III. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated during a typical research experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. benchchem.com [benchchem.com]
Comprehensive Safety and Handling Guide for TNAP-IN-1
This guide provides essential safety and logistical information for the handling and disposal of TNAP-IN-1, a selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor used in research.[1] Given the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on general best practices for handling novel chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves should be inspected before use and changed frequently, especially if contaminated. For activities with a high risk of splashing, double gloving is recommended.[2] |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. |
Handling and Operational Plan
Proper handling of this compound is critical to prevent accidental exposure and contamination. The following workflow outlines the key steps for safe handling.
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols
3.1. Preparation of Stock Solutions
For research purposes, this compound is often used as a solution.[1]
-
Objective: To prepare a stock solution of this compound at a desired concentration.
-
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the mass of this compound required to achieve the desired concentration and volume.
-
In a chemical fume hood, carefully weigh the calculated mass of this compound onto weighing paper and transfer it to a volumetric flask.
-
Add a portion of the solvent to the flask and mix gently to dissolve the solid. A vortex mixer or sonicator can be used to aid dissolution.
-
Once the solid is completely dissolved, add the solvent to the final volume mark on the flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature, which is typically -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1]
-
3.2. General Experimental Use
-
When using this compound in experiments, always work in a well-ventilated area.
-
Avoid direct contact with the skin and eyes by wearing the appropriate PPE.
-
Use calibrated pipettes to transfer accurate volumes of the stock solution.
-
If working with cell cultures or other biological systems, ensure sterile techniques are followed to prevent contamination.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Treat as hazardous chemical waste. Place in a clearly labeled, sealed container and dispose of through your institution's hazardous waste management program. |
| This compound Solutions | Collect in a designated, labeled waste container for halogenated or non-halogenated solvents, depending on the solvent used. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. If grossly contaminated, rinse with a suitable solvent and collect the rinsate as hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Dispose of as hazardous waste in a designated, labeled container. |
Disposal Workflow
Caption: A procedural diagram for the safe disposal of waste generated from handling this compound.
By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
